1-Bromodibenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYYVOWEBMOELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145866 | |
| Record name | 1-Bromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50548-45-3, 103456-35-5 | |
| Record name | 1-Bromodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50548-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromodibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromodibenzofuran CAS number and properties
An In-Depth Technical Guide to 1-Bromodibenzofuran: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in materials science, this document delves into its core chemical properties, validated synthesis protocols, and significant applications, particularly in the realm of organic electronics and pharmaceutical development.
Core Compound Identification and Properties
This compound, a dibenzofuran derivative, is a crucial intermediate in organic synthesis. Its identity is definitively established by its CAS (Chemical Abstracts Service) number.
-
Synonyms : 1-BDPF, 1-Brom-dibenzofuran, 1-Bromodibenzo[b,d]furan[2]
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate the conditions required for its effective use in reactions and material fabrication.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇BrO | [2][3] |
| Molecular Weight | 247.09 g/mol | [2][3] |
| Appearance | White to Gray to Brown powder or crystal | [2] |
| Melting Point | 67 °C | [1][2] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [2] |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
| InChIKey | WUYYVOWEBMOELQ-UHFFFAOYSA-N | [2][3] |
Synthesis Methodologies: From Precursors to Product
The synthesis of this compound can be achieved through several routes. The choice of a specific pathway is often guided by factors such as precursor availability, desired yield and purity, cost-effectiveness, and the avoidance of hazardous or expensive reagents.[1][4]
Methodology 1: Intramolecular Cyclization
A common and effective laboratory-scale synthesis involves the intramolecular cyclization of a substituted biphenyl precursor. This method leverages a strong base to facilitate the ring-closing reaction.
Causality: The use of sodium hydride (NaH), a strong, non-nucleophilic base, is critical for deprotonating the hydroxyl group on the 6'-bromo-2'-fluorobiphenyl-2-ol precursor. The resulting alkoxide then undergoes an intramolecular nucleophilic aromatic substitution (SNAᵣ), displacing the fluorine atom to form the dibenzofuran ring system. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and its ability to solvate the reactants.
Experimental Protocol:
-
Dissolution: Dissolve 111 g (416 mmol) of 6'-bromo-2'-fluorobiphenyl-2-ol in 2 liters of anhydrous DMF.[2]
-
Cooling: Cool the solution to 5°C in an ice bath to control the initial exothermic reaction with sodium hydride.
-
Base Addition: Add 20 g (449 mmol) of sodium hydride (60% suspension in paraffin oil) in small portions to the cooled solution.[2]
-
Stirring: Stir the mixture for an additional 20 minutes after the final addition of NaH to ensure complete deprotonation.
-
Heating: Heat the reaction mixture to 100°C for 45 minutes to drive the cyclization reaction to completion.[2]
-
Quenching: After cooling, slowly add 500 ml of ethanol to quench any unreacted sodium hydride.
-
Purification: Evaporate the solvent under reduced pressure and purify the resulting residue by chromatography to yield the final product.[2]
A reported yield for this method is approximately 88.5%.[2]
Caption: Workflow for the synthesis of this compound via intramolecular cyclization.
Methodology 2: Multi-step Synthesis Avoiding Noble Metals
To circumvent the high cost associated with noble metal catalysts like palladium, alternative synthesis routes have been developed. One such method involves building the core structure and then introducing the bromine atom.[4]
Experimental Protocol:
-
Step 1: Ketone Formation: React 1,3-cyclohexanedione with an o-dihalogenated benzene (e.g., o-bromoiodobenzene) in acetonitrile, using L-proline and cuprous iodide as catalysts, to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one.[4]
-
Step 2: Aromatization: The ketone from Step 1 is aromatized to produce dibenzo[b,d]furan-1-ol.[4]
-
Step 3: Bromination: The resulting dibenzo[b,d]furan-1-ol is treated with phosphorus tribromide (PBr₃) in a solvent mixture of N,N-dimethylformamide and toluene at 100-110°C.[4] The PBr₃ acts as an effective brominating agent for the hydroxyl group, converting it to the target this compound.
-
Step 4: Purification: The final product is isolated and purified using column chromatography.[4]
Key Applications in Research and Development
The unique structure of this compound, featuring a rigid dibenzofuran core and a reactive bromine handle, makes it a valuable building block in several high-technology and research fields.
Organic Light-Emitting Diodes (OLEDs)
The primary application of this compound is as a key intermediate in the synthesis of materials for OLEDs.[1][2]
-
Host and Emitter Synthesis: The dibenzofuran core provides excellent thermal stability and a high triplet energy, which are desirable properties for host materials in phosphorescent OLEDs (PhOLEDs).
-
Molecular Engineering: The bromine atom serves as a strategic site for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5] This allows for the precise tuning of the electronic and photophysical properties of the final OLED material, influencing factors like color purity, efficiency, and device lifetime.[1]
Caption: Role of this compound in Suzuki cross-coupling for OLED material synthesis.
Pharmaceutical and Agrochemical Synthesis
The dibenzofuran scaffold is present in numerous biologically active natural products and synthetic compounds.[6] While its primary market is in electronics, this compound serves as a starting material for creating more complex molecules for drug discovery and agrochemical research.[1][7] The bromine atom allows for the introduction of various functional groups necessary for biological activity through reactions like nucleophilic substitution and cross-coupling.[5]
Fluorescent Markers
This compound can be used to prepare fluorescent markers, which are essential tools in biomedical research and biological analysis.[2] The rigid, aromatic structure of the dibenzofuran core often imparts favorable photophysical properties, which can be further modified through reactions at the bromine position.
Safety, Handling, and Hazard Profile
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.
GHS Hazard Classification:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
Table 2: Recommended Safety and Handling Procedures
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), protective gloves, and a lab coat. | [8][9] |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. | [8][9] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [10][11] |
| Storage | Keep the container tightly closed and store in a dry, cool, and well-ventilated place. | [2][9] |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, amines, and reducing agents. | [8] |
| First Aid (Eyes) | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [9] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [8] |
| Firefighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Wear self-contained breathing apparatus. | [8] |
References
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- 2. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]
- 3. This compound | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.co.uk [fishersci.co.uk]
1-Bromodibenzofuran: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromodibenzofuran (CAS No. 50548-45-3). Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core characteristics of this versatile heterocyclic compound. It details established synthetic protocols, explores its reactivity in key organic transformations, and elucidates the scientific principles behind its application as a critical intermediate in the development of Organic Light-Emitting Diodes (OLEDs). Safety protocols and handling procedures are also provided to ensure safe laboratory practice.
Introduction
This compound is an aromatic heterocyclic compound featuring a dibenzofuran core with a bromine substituent at the C1 position. The dibenzofuran scaffold is a privileged structure found in various natural products and pharmacologically active molecules.[1] The introduction of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, making this compound a highly valuable and versatile building block in both medicinal chemistry and materials science.[2]
Its primary significance lies in its role as an intermediate for advanced organic materials, particularly for OLEDs, where the rigid and planar dibenzofuran unit contributes to high thermal stability and desirable charge transport properties.[2][3] This guide aims to consolidate the essential technical data and practical insights required for the effective utilization of this compound in a research and development setting.
Physicochemical and Molecular Properties
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and material characterization.
| Property | Value | Source(s) |
| CAS Number | 50548-45-3 | [2][4] |
| Molecular Formula | C₁₂H₇BrO | [2][4] |
| Molecular Weight | 247.09 g/mol | [2][4] |
| Appearance | White to gray or brown powder/crystal | [2] |
| Melting Point | 67 °C | [2] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [2][5] |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [2][5] |
| InChIKey | WUYYVOWEBMOELQ-UHFFFAOYSA-N | [4][6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, acetone, and ethanol. | [7] |
Spectroscopic Profile
While extensive experimental spectral data for this compound is not widely available in public repositories, a theoretical analysis based on its structure and data from the parent dibenzofuran molecule provides valuable guidance for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show seven distinct signals in the aromatic region (approx. 7.2-8.2 ppm). The protons on the unsubstituted benzene ring will likely appear as a complex multiplet system. On the brominated ring, the protons adjacent to the bromine and oxygen atoms will experience shifts influenced by the electronegativity and anisotropic effects of these substituents.
-
¹³C NMR: Twelve signals are expected for the twelve unique carbon atoms. The carbon atom directly bonded to the bromine (C1) would be significantly shifted compared to the parent dibenzofuran. Aromatic carbons typically appear in the 110-160 ppm range. The two carbons adjacent to the oxygen atom (C4a, C5a) would appear at the downfield end of this range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
-
Aromatic C-H Stretching: Peaks will be observed above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.
-
Aryl-Oxygen Ether (C-O-C) Stretching: A strong, characteristic absorption band is expected around 1200-1280 cm⁻¹ for the asymmetric C-O-C stretch of the furan ring.
-
C-Br Stretching: A peak in the fingerprint region, typically between 550-750 cm⁻¹, would indicate the presence of the carbon-bromine bond.[8]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 246 and a characteristic M+2 peak at m/z 248 of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Synthesis and Manufacturing
This compound is typically synthesized via intramolecular cyclization. A common and effective laboratory-scale protocol involves the base-mediated cyclization of a biphenyl precursor.[2]
Synthesis from 6-Bromo-2-fluorobiphenyl-2-ol
This procedure leverages a nucleophilic aromatic substitution (SNAr) pathway where the phenoxide, generated in situ, displaces the fluorine atom to form the furan ring.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: [2]
-
Dissolve 111 g (416 mmol) of 6-bromo-2-fluorobiphenyl-2-ol in 2 L of anhydrous N,N-Dimethylformamide (DMF) and cool the solution to 5 °C in an ice bath.
-
Add 20 g (449 mmol) of sodium hydride (60% suspension in mineral oil) in small portions to the cooled solution. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the hydroxyl group, forming the reactive sodium phenoxide intermediate necessary for the subsequent cyclization.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 5 °C.
-
Heat the reaction mixture to 100 °C for 45 minutes to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide displaces the fluoride to form the dibenzofuran ring.
-
After cooling to room temperature, slowly add 500 mL of ethanol to quench any unreacted sodium hydride.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography to yield the final product. (Typical Yield: ~88.5%).
Chemical Reactivity and Synthetic Utility
The bromine atom at the C1 position is the key to this compound's utility as a synthetic intermediate. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds.[8][9] this compound is an excellent substrate for coupling with various aryl or vinyl boronic acids or esters. This reaction is fundamental to building the larger, conjugated molecular structures required for OLED materials and complex drug candidates.[10][11]
-
Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a base-activated boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand, base, and solvent is critical for achieving high yields.[8]
Caption: A representative Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
For the synthesis of arylamines, which are prevalent in pharmaceuticals and hole-transport materials for OLEDs, the Buchwald-Hartwig amination is the premier method.[4][12] This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[5]
-
Expertise Note: The development of specialized phosphine ligands (e.g., XantPhos, SPhos) has been crucial to expanding the scope of this reaction to include a wide variety of amines and aryl halides under milder conditions.[13][14] The reaction allows for the direct installation of nitrogen-containing functional groups onto the dibenzofuran core, a key step in tuning the electronic properties of the final molecule.
Grignard Reaction
This compound can be converted into its corresponding Grignard reagent, 1-(dibenzofuranyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.[15][16] This transforms the electrophilic carbon of the C-Br bond into a potent carbon nucleophile.
-
Application Insight: The resulting Grignard reagent can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce diverse functional groups. This pathway is essential for building molecular complexity. Crucial Precaution: Grignard reagents are extremely sensitive to protic sources (like water or alcohols) and must be prepared and used under strictly anhydrous conditions.[16]
Applications in Drug Development and Materials Science
The primary application driving interest in this compound is its use as a building block for materials in Organic Light-Emitting Diodes (OLEDs).[2]
-
Scientific Rationale: The dibenzofuran core possesses several key attributes for high-performance OLEDs:[3]
-
High Triplet Energy: The rigid, conjugated system results in a high triplet energy level (~2.9 eV). This is critical for host materials in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices, as it prevents unwanted energy transfer from the light-emitting dopant to the host material, thereby ensuring high efficiency.
-
Thermal Stability: The fused-ring structure imparts excellent thermal and morphological stability, which is essential for device longevity and operational lifetime.[2]
-
Charge Transport: Dibenzofuran derivatives can be tailored through substitution (enabled by the bromo- group) to function as efficient hole-transport layer (HTL) materials, facilitating the movement of positive charges towards the emissive layer.
-
In drug development, the dibenzofuran nucleus is explored for its potential biological activities. The ability to functionalize the 1-position via cross-coupling allows for the rapid generation of diverse libraries of compounds for screening against various therapeutic targets.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Store in a cool, dry place in a tightly sealed container.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dibenzofuran Derivatives in Modern OLED Technology. Retrieved from [Link]
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Abe, S., Sasabe, H., Nakamura, T., Matsuya, M., Saito, Y., Hanayama, T., Araki, S., Kumada, K., & Kido, J. (2022). Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances. Molecular Systems Design & Engineering. Royal Society of Chemistry. Retrieved from [Link]
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Sasabe, H., et al. (2022). Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances. RSC Publishing. Retrieved from [Link]
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Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". (2020). The Partner Organisations. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
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ResearchGate. (n.d.). Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance | Request PDF. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Bromodibenzofuran. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Winthrop University Department of Chemistry. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzofurans. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Cheméo. (n.d.). 1-bromo-dibenzofuran. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
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ChemBK. (2024). 1-Brom-dibenzofuran. Retrieved from [Link]
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1-Bromodibenzofuran molecular structure and weight
An In-depth Technical Guide to 1-Bromodibenzofuran: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's physicochemical properties, validated synthesis protocols, spectroscopic characterization, and strategic applications, particularly as a versatile building block in organic synthesis.
This compound (CAS No: 50548-45-3) is a halogenated derivative of dibenzofuran, a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings.[1] The strategic placement of a bromine atom at the C1 position renders the molecule an exceptionally useful intermediate for introducing the rigid and planar dibenzofuran scaffold into more complex molecular architectures through various cross-coupling reactions.
Molecular Structure and Weight
The foundational structure of this compound is critical to its chemical behavior. The molecule's planarity and aromaticity are key features derived from the dibenzofuran core.
Caption: Molecular structure and key identifiers of this compound.
Physicochemical Properties
The physical properties of this compound are indicative of a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.
| Property | Value | Source(s) |
| Appearance | White to gray or brown powder/crystal | [2] |
| Melting Point | 67 °C | [3] |
| Boiling Point (Predicted) | 343.8 ± 15.0 °C | [3] |
| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be achieved through several routes. One effective and documented method involves an intramolecular cyclization followed by aromatization.[4] This section details a robust, multi-step protocol designed for high yield and purity.
Synthesis Workflow Overview
The process begins with the construction of a dihydrodibenzofuranone intermediate via an Ullmann-type reaction, followed by an oxidative aromatization, and finally, conversion of a hydroxyl group to the target bromide.
Caption: High-level workflow for the three-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented synthetic method, providing a clear, step-by-step guide for laboratory execution.[4]
Step 1: Synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one
-
Reagent Preparation: To a reaction vessel, add 1,3-cyclohexanedione, a carbonate base (e.g., K₂CO₃), L-proline, and cuprous iodide (CuI).
-
Solvent Addition: Add acetonitrile as the solvent.
-
Reactant Addition: Add an o-dihalobenzene (e.g., o-bromoiodobenzene).
-
Reaction: Heat the mixture to 90-110 °C and maintain for 24-36 hours.
-
Causality Insight: This is an intermolecular and intramolecular Ullmann condensation. CuI catalyzes the C-N and C-O bond formations, with L-proline acting as a ligand to stabilize the copper catalyst and facilitate the reaction.
-
-
Workup and Purification: After cooling, perform an aqueous extraction. Concentrate the organic layer and purify the crude product by column chromatography to yield the ketone intermediate.
Step 2: Synthesis of Dibenzo[b,d]furan-1-ol
-
Reagent Setup: In a nitrogen atmosphere, combine the ketone intermediate from Step 1 with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in 1,4-dioxane.
-
Reaction: Heat the mixture to reflux (100-110 °C) with stirring for 3-5 hours.
-
Causality Insight: DDQ is a powerful oxidizing agent used here for dehydrogenation, converting the dihydrodibenzofuranone into the aromatic dibenzofuranol. The reaction drives towards the stable aromatic system.
-
-
Workup and Purification: Cool the reaction, perform an extraction, concentrate the organic phase, and purify via column chromatography to isolate the alcohol.
Step 3: Synthesis of this compound
-
Reagent Setup: Dissolve the dibenzo[b,d]furan-1-ol from Step 2 in a mixture of N,N-dimethylformamide (DMF) and toluene.
-
Bromination: Add phosphorus tribromide (PBr₃).
-
Reaction: Heat the mixture to 100-110 °C for 1-3 hours.
-
Causality Insight: PBr₃ is a classic reagent for converting alcohols to alkyl or aryl bromides. The lone pair on the hydroxyl oxygen attacks the phosphorus atom, leading to a good leaving group and subsequent substitution by the bromide ion.
-
-
Final Purification: After cooling, perform an extraction and concentrate the organic layer. Purify the final product by column chromatography to obtain this compound.
Spectroscopic Characterization: A Self-Validating System
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.2-8.5 ppm). The protons adjacent to the bromine and oxygen atoms will show distinct chemical shifts compared to the parent dibenzofuran. |
| ¹³C NMR | Twelve distinct signals are expected. The carbon atom bonded to the bromine (C1) will be significantly shifted (approx. 110-120 ppm). Other aromatic carbons will appear in the typical 110-160 ppm range. |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching (>3000 cm⁻¹), C=C aromatic stretching (approx. 1450-1600 cm⁻¹), and C-O-C asymmetric stretching (approx. 1200-1300 cm⁻¹). A C-Br stretching peak would appear in the fingerprint region (<1000 cm⁻¹).[5][6][7] |
| Mass Spectrometry | A distinct molecular ion [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[8] For C₁₂H₇BrO, these peaks would appear at m/z 246 and 248. |
Chemical Reactivity and Synthetic Applications
The utility of this compound lies in the reactivity of its carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] this compound is an excellent coupling partner for introducing the dibenzofuran moiety.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
-
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of this compound; (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium complex; and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[11][12] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[12]
Applications in Materials Science and Drug Discovery
-
OLED Technology: Dibenzofuran derivatives are widely used as host materials or as building blocks for emitters in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy and good charge transport properties.[13][14] Functionalization at the C1 position has been shown to be effective for developing materials with high external quantum efficiency.[15]
-
Drug Development: The dibenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16] this compound serves as a key starting material for synthesizing libraries of novel derivatives for drug discovery programs.
Safety and Handling
As a brominated aromatic compound and chemical intermediate, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Classification:
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
Use a lab coat.
-
-
Handling Procedures:
Conclusion
This compound is a high-value chemical intermediate whose molecular structure and reactivity are ideally suited for advanced applications in both materials science and pharmaceutical research. Its robust synthesis and the versatility of its C-Br bond for cross-coupling reactions make it an indispensable tool for chemists. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application, empowering researchers to leverage its full potential in their scientific endeavors.
References
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- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
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- 8. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Synthesis of 1-Bromodibenzofuran from o-Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofurans are a significant class of heterocyclic compounds characterized by a central furan ring fused to two benzene rings. This structural motif is prevalent in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1] The targeted synthesis of substituted dibenzofurans, such as 1-bromodibenzofuran, is of great interest as it serves as a versatile intermediate for the development of novel therapeutics and advanced materials.[2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a particular focus on methods commencing with readily available o-dihalobenzenes. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions.
Synthetic Strategies: A Two-Step Approach
The most common and versatile approach for the synthesis of this compound from o-dihalobenzenes involves a two-step sequence:
-
Formation of a Diaryl Ether Intermediate: This step typically involves a copper-catalyzed Ullmann condensation between an o-dihalobenzene and a suitably substituted phenol.
-
Intramolecular Cyclization: The resulting diaryl ether undergoes an intramolecular C-C bond formation to construct the central furan ring, a transformation often facilitated by a palladium catalyst.
A one-pot variation of this sequence, where both steps are carried out in the same reaction vessel without isolation of the intermediate, offers an efficient alternative.[1][3]
Part 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[4] In the context of our target molecule, this involves the coupling of an o-dihalobenzene with a bromophenol. The choice of o-dihalobenzene is critical; mixed halogen systems like 1-bromo-2-iodobenzene are often preferred due to the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in cross-coupling reactions.[5]
Reaction Principle
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[6][7] Ligands, such as phenanthroline or L-proline, are often employed to stabilize the copper catalyst and facilitate the reaction under milder conditions.[6][8]
Figure 1: Generalized catalytic cycle of the Ullmann condensation for diaryl ether synthesis.
Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)-1-iodobenzene
This protocol is a representative example for the synthesis of the diaryl ether precursor to this compound.
Materials:
-
1-Bromo-2-iodobenzene
-
4-Bromophenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), L-proline (0.2 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe, followed by 1-bromo-2-iodobenzene (1.2 eq).
-
Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-bromophenoxy)-1-iodobenzene.
| Parameter | Typical Value | Notes |
| Yield | 70-85% | Dependent on substrate purity and reaction conditions. |
| Reaction Time | 12-24 hours | Monitor by TLC for optimal reaction time. |
| Temperature | 110-130 °C | Higher temperatures may be required for less reactive substrates. |
| Purity | >95% | After column chromatography. |
Part 2: Intramolecular Cyclization to this compound
The final step in this synthetic sequence is the intramolecular C-C bond formation to construct the dibenzofuran core. Palladium-catalyzed direct arylation is a powerful and widely used method for this transformation.[9]
Reaction Principle
The palladium-catalyzed intramolecular direct arylation involves the C-H activation of one aromatic ring and coupling with the adjacent aryl halide. The catalytic cycle is generally believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of the diaryl ether intermediate) to form a Pd(II) species.
-
C-H Activation/Metallation: The Pd(II) complex then coordinates to a C-H bond on the adjacent aromatic ring, leading to the formation of a palladacycle intermediate. This step is often the rate-determining step.
-
Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond of the dibenzofuran ring and regenerate the Pd(0) catalyst.
Figure 2: Generalized catalytic cycle for palladium-catalyzed intramolecular direct arylation.
Experimental Protocol: Synthesis of this compound
This protocol describes the cyclization of the previously synthesized diaryl ether intermediate.
Materials:
-
2-(4-Bromophenoxy)-1-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 2-(4-bromophenoxy)-1-iodobenzene (1.0 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane) to yield this compound as a solid.
| Parameter | Typical Value | Notes |
| Yield | 60-80% | Highly dependent on the catalyst system and reaction conditions. |
| Reaction Time | 12-24 hours | Monitor by GC-MS or LC-MS. |
| Temperature | 100-120 °C | Necessary to drive the C-H activation step. |
| Purity | >98% | After recrystallization or column chromatography. |
Alternative One-Pot Synthesis
A more streamlined approach involves a one-pot synthesis where the diaryl ether formation and subsequent cyclization occur in the same reaction vessel.[1][3] This method avoids the isolation and purification of the diaryl ether intermediate, saving time and resources.
Experimental Protocol: One-Pot Synthesis of Dibenzofurans
This is a general protocol that can be adapted for the synthesis of this compound.[1]
Materials:
-
o-Bromophenol
-
Aryl halide (e.g., 1-bromo-4-iodobenzene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Dimethylacetamide (DMAc)
Procedure:
-
A mixture of the o-bromophenol (1.0 eq), aryl halide (1.1 eq), and anhydrous K₂CO₃ (2.0 eq) in DMAc is stirred at 120 °C for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are added.
-
The mixture is then heated at 150 °C for 12 hours.
-
After cooling, the reaction is worked up as described in the previous protocols.
A Three-Step Synthesis from o-Dihalides and 1,3-Cyclohexanedione
A patented method describes a three-step synthesis of this compound starting from an o-dihalide and 1,3-cyclohexanedione, avoiding the use of a phenol derivative directly.[8]
-
Copper-Catalyzed Domino Reaction: An o-dihalobenzene (such as o-bromoiodobenzene, o-dibromobenzene, or o-diiodobenzene) reacts with 1,3-cyclohexanedione in the presence of cuprous iodide, L-proline, and a carbonate base in acetonitrile to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one. This is a domino reaction involving an intermolecular and an intramolecular Ullmann coupling.[8][10]
-
Aromatization: The resulting ketone is then aromatized to dibenzo[b,d]furan-1-ol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]
-
Bromination: Finally, the hydroxyl group is converted to a bromine atom using a brominating agent like phosphorus tribromide to yield the target product, this compound.[8]
This method offers an alternative route that avoids the direct use of phenols and expensive palladium catalysts.[8]
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₇BrO[4] |
| Molecular Weight | 247.09 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 69-71 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a complex pattern of aromatic protons. Key signals would include a doublet of doublets for the proton ortho to the bromine atom and multiplets for the other protons on the dibenzofuran core.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display 12 distinct signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
Conclusion
The synthesis of this compound from o-dihalobenzenes is a versatile process that can be achieved through several reliable methods. The two-step approach involving an initial Ullmann condensation followed by a palladium-catalyzed intramolecular cyclization is a robust and widely applicable strategy. For increased efficiency, a one-pot procedure can be employed. An alternative three-step synthesis starting from o-dihalides and 1,3-cyclohexanedione provides a palladium-free route to the target molecule. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and cost considerations. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this compound and explore its potential in various scientific disciplines.
References
- Che, Z., & Xu, H. (2011). One-pot Synthesis of Dibenzofurans via SNAr and Subsequent Ligand-free Palladium-catalyzed Intramolecular Aryl-aryl Cross-coupling.
- Maiti, D., & Buchwald, S. L. (2010). Ortho-vs. Ipso-Functionalization of Aryl Iodides: A DFT Study of the Mechanism of the Ullmann Condensation. Journal of the American Chemical Society, 132(48), 17266-17277.
- Monnier, F., & Taillefer, M. (2013). Copper-catalysed Ullmann-type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 42(22), 8876-8888.
- Xu, H., & Che, Z. P. (2008). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. Chemical & Pharmaceutical Bulletin, 56(10), 1496-1498.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of C−H Bonds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Aljaar, N., & Tietze, L. F. (2012). Cu-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones for the synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. The Journal of Organic Chemistry, 77(17), 7793-7803.
- Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(22), 5744-5747.
- Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211-4214.
- CN115677637B - Simple preparation method of this compound - Google Patents. (n.d.).
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Liu, Y., Wang, H., & Wan, J. P. (2014). Copper-catalyzed, CC coupling-based one-pot tandem reactions for the synthesis of benzofurans using o-iodophenols, acyl chlorides, and phosphorus ylides. The Journal of Organic Chemistry, 79(21), 10599-10604.
- Li, J., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
-
Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
- Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 37(11), 852-860.
- Shakya, G., & Daugulis, O. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies.
- Shaughnessy, K. H. (2011). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Topics in Current Chemistry, 292, 129-158.
- Yin, J. J., & Raines, R. T. (2006). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry, 71(2), 850-853.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
- Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests.
- NIH. (n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site.
- Supplier's Perspective. (2025). Exploring the Chemical Reactivity of 1-Bromo-4-iodobenzene.
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Spectroscopic Blueprint of 1-Bromodibenzofuran: A Technical Guide for Researchers
Foreword: The Structural Imperative in Drug Discovery
In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. The arrangement of atoms within a molecule dictates its function, its reactivity, and its potential as a therapeutic agent or advanced material. For researchers and scientists, the ability to unequivocally determine this architecture is paramount. This guide provides an in-depth technical overview of the spectroscopic data for 1-Bromodibenzofuran, a heterocyclic compound of significant interest. Our objective is to move beyond a simple recitation of data, offering instead a field-proven perspective on the causality behind experimental choices and the logic that underpins spectral interpretation. Every piece of data presented herein is a clue, and it is the synthesis of these clues that transforms raw spectra into a comprehensive molecular portrait.
The Molecule: this compound at a Glance
This compound (C₁₂H₇BrO) is a brominated derivative of dibenzofuran, a heterocyclic aromatic compound with a furan ring fused to two benzene rings. The introduction of a bromine atom onto the dibenzofuran scaffold significantly alters its electronic properties and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and organic electronics.[1][2] Its molecular weight is 247.09 g/mol .[1]
Molecular Structure and Numbering:
To facilitate a clear discussion of the spectroscopic data, it is essential to first establish the standardized numbering of the dibenzofuran core.
Figure 1: Structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shift of each proton is influenced by the electron density of its environment. The electron-withdrawing effect of the bromine atom and the oxygen atom of the furan ring will cause deshielding of nearby protons, shifting their signals downfield.
Anticipated ¹H NMR Spectral Data:
While the specific experimental data is not publicly available in spectral databases, based on the analysis of closely related brominated dibenzofurans and fundamental principles of NMR, the following is a predicted assignment:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.7 | Doublet of doublets | J ≈ 8.0, 1.5 |
| H-3 | ~7.3 - 7.5 | Triplet | J ≈ 8.0 |
| H-4 | ~7.9 - 8.1 | Doublet | J ≈ 8.0 |
| H-6 | ~7.6 - 7.8 | Doublet | J ≈ 8.0 |
| H-7 | ~7.4 - 7.6 | Triplet | J ≈ 8.0 |
| H-8 | ~7.3 - 7.5 | Triplet | J ≈ 8.0 |
| H-9 | ~7.9 - 8.1 | Doublet | J ≈ 8.0 |
Causality Behind the Assignments:
-
H-4 and H-6: These protons are situated peri to the furan oxygen, a position that typically experiences significant deshielding, hence their downfield chemical shifts.
-
H-2 and H-9: These protons are ortho to the bromine atom and the oxygen, respectively, leading to deshielding effects.
-
Coupling Constants: The observed coupling constants (J-values) are critical for confirming the relative positions of the protons. Ortho-coupling in aromatic systems is typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz) and para-coupling is often close to 0 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. In this compound, all 12 carbon atoms are chemically distinct and should therefore give rise to 12 separate signals.
Anticipated ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~115 - 120 |
| C-2 | ~128 - 132 |
| C-3 | ~122 - 126 |
| C-4 | ~120 - 124 |
| C-4a | ~125 - 130 |
| C-5a | ~155 - 160 |
| C-6 | ~110 - 115 |
| C-7 | ~123 - 127 |
| C-8 | ~121 - 125 |
| C-9 | ~129 - 133 |
| C-9a | ~120 - 125 |
| C-9b | ~150 - 155 |
Rationale for Chemical Shift Predictions:
-
C-1 (ipso-Carbon): The carbon directly attached to the bromine atom will have its chemical shift influenced by the heavy atom effect, typically appearing in the upfield region of the aromatic carbons.
-
C-5a and C-9b: These carbons are attached to the electronegative oxygen atom and will be significantly deshielded, appearing at the most downfield positions.
-
Quaternary Carbons (C-4a, C-5a, C-9a, C-9b): These carbons, lacking directly attached protons, will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE).
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an invaluable tool for identifying the presence of specific functional groups.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) stretch | Medium |
| 1600 - 1450 | C=C (aromatic) stretch | Medium to Strong |
| 1250 - 1000 | C-O-C (aryl ether) stretch | Strong |
| ~800 - 600 | C-Br stretch | Medium to Strong |
| 900 - 675 | C-H (aromatic) out-of-plane bend | Strong |
Interpretation of the IR Spectrum:
-
The presence of bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirms the aromatic nature of the compound.
-
A strong absorption in the 1250-1000 cm⁻¹ range is characteristic of the aryl-ether linkage of the dibenzofuran core.
-
The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
-
The pattern of the C-H out-of-plane bending bands in the "fingerprint region" (below 1000 cm⁻¹) can provide clues about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive method for determining the molecular weight of a compound.
Anticipated Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 246 and 248.
-
Key Fragmentation Pathways:
-
Loss of Br: A significant fragment will likely be observed at m/z 167, corresponding to the loss of the bromine atom.
-
Loss of CO: Fragmentation of the dibenzofuran ring system may involve the loss of a carbon monoxide (CO) molecule (28 Da), leading to a fragment at m/z 139 from the [M-Br]⁺ ion.
-
Figure 2: Proposed key fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality, reliable spectroscopic data, adherence to standardized experimental protocols is crucial.
Sample Preparation
-
NMR Spectroscopy: A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as its residual peaks must not obscure the signals of the analyte.
-
IR Spectroscopy: For a solid sample, the spectrum can be obtained using a KBr pellet method or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr). For a solution, a suitable IR-transparent solvent (e.g., CCl₄) should be used.
-
Mass Spectrometry: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities prior to ionization.
Instrumentation and Parameters
The following table outlines typical instrumentation and key acquisition parameters for each technique.
| Technique | Instrument | Key Parameters |
| ¹H NMR | 300-600 MHz NMR Spectrometer | Solvent: CDCl₃, Pulse Sequence: zg30, Number of Scans: 16, Relaxation Delay: 1.0 s |
| ¹³C NMR | 75-150 MHz NMR Spectrometer | Solvent: CDCl₃, Pulse Sequence: zgpg30, Number of Scans: 1024, Relaxation Delay: 2.0 s |
| IR | Fourier Transform Infrared (FT-IR) Spectrometer | Mode: Attenuated Total Reflectance (ATR) or KBr pellet, Spectral Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹ |
| MS | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with Electron Ionization (EI) source | Ionization Energy: 70 eV, Mass Range: 50-500 amu |
Synthesis of this compound: The Genesis of the Molecule
Understanding the synthetic route to this compound provides context for potential impurities and informs purification strategies. A common method for its preparation involves the electrophilic bromination of dibenzofuran.
Figure 3: A generalized workflow for the synthesis of this compound.
The reaction of dibenzofuran with bromine in the presence of a Lewis acid catalyst typically yields a mixture of mono-brominated isomers. The separation of this compound from its isomers (2-, 3-, and 4-bromodibenzofuran) requires careful chromatographic purification. The spectroscopic techniques detailed in this guide are essential for confirming the identity and purity of the final product.
Conclusion: A Unified Spectroscopic Narrative
The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides an unambiguous structural determination. Each technique offers a unique and complementary piece of the molecular puzzle. For the researcher, a thorough understanding of these techniques and the principles behind spectral interpretation is not just a skill but a prerequisite for success. This guide has aimed to provide not only the anticipated data for this compound but also the scientific rationale that transforms spectra into knowledge.
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The Emerging Therapeutic Potential of Brominated Dibenzofurans: A Technical Guide for Drug Development Professionals
Introduction: Unlocking the Therapeutic Promise of a Privileged Scaffold
The dibenzofuran nucleus, a rigid, planar tricyclic system, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. While the broader family of dibenzofuran derivatives has long been explored for its pharmacological properties, recent attention has increasingly focused on its halogenated, and specifically brominated, analogues. The introduction of bromine atoms onto the dibenzofuran core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific halogen bonds with protein targets. This technical guide provides an in-depth exploration of the burgeoning potential of brominated dibenzofurans as therapeutic agents, with a primary focus on their anticancer applications as potent kinase inhibitors. We will delve into the synthesis, mechanisms of action, and key experimental protocols for evaluating these promising compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting Key Kinases in Malignancy
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Brominated dibenzofurans have emerged as a promising class of kinase inhibitors, demonstrating potent and selective activity against several key oncogenic kinases.
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that is overexpressed in a wide range of human cancers. It plays a critical role in promoting cell growth, proliferation, and survival, while also suppressing apoptosis.[1][2] Consequently, the inhibition of CK2 is a highly attractive strategy for cancer therapy.
A notable example of a potent brominated dibenzofuran CK2 inhibitor is 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (referred to as compound 12c in several studies). This compound has demonstrated exceptional inhibitory activity against CK2 with an IC50 value in the low nanomolar range.[1][2]
Data Presentation: Potency of Brominated Dibenzofuran Kinase Inhibitors
| Compound Name | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) | CK2α | 5.8 | LNCaP (Prostate) | [1][2] |
| 7,9-dibromo-8-hydroxy-4-[(4-methylphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | CK2α | 7.5 | LNCaP (Prostate) | [2] |
| 7,9-dibromo-8-hydroxy-4-[(4-methoxyphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | CK2α | 8.4 | LNCaP (Prostate) | [2] |
The potent inhibition of CK2 by these brominated dibenzofurans is attributed to their ability to form specific interactions within the ATP-binding pocket of the kinase. Co-crystallization studies have suggested the formation of a π-halogen bond between the bromine atom at position C9 and the gatekeeper amino acid Phenylalanine 113 of CK2α.[1] This interaction significantly contributes to the high binding affinity and inhibitory potency of these compounds.
Pim Kinase and CLK1 Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are also key regulators of cell survival and proliferation and are frequently overexpressed in both hematological malignancies and solid tumors.[3][4] Similarly, CDC-like kinase 1 (CLK1) is a dual-specificity kinase involved in pre-mRNA splicing, a process often dysregulated in cancer.[3][4] Dibenzofuran derivatives inspired by the natural product cercosporamide have been identified as potent dual inhibitors of Pim kinases and CLK1.[3][4] While specific data for brominated derivatives in this series is still emerging, the dibenzofuran scaffold itself has proven to be an effective starting point for the development of inhibitors targeting these kinases.
Experimental Workflow: Screening for Kinase Inhibitory Activity
Caption: Workflow for in vitro kinase inhibition assay.
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which brominated dibenzofurans exert their anticancer effects is the induction of apoptosis, or programmed cell death. Inhibition of pro-survival kinases like CK2 and Pim-1 disrupts the cellular signaling pathways that prevent apoptosis, leading to the activation of the cell's intrinsic death machinery.
Studies on various dibenzofuran derivatives have shown that they can induce apoptosis through the mitochondrial-dependent pathway.[5][6] This is characterized by:
-
A decrease in the expression of anti-apoptotic proteins like Bcl-2.
-
An increase in the expression of pro-apoptotic proteins like Bax.
-
The release of cytochrome c from the mitochondria.
-
The activation of executioner caspases , such as caspase-3 and caspase-7, which cleave key cellular substrates and dismantle the cell.[7][8]
The inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial cell survival pathway downstream of many growth factor receptors, has also been implicated in the pro-apoptotic effects of some benzofuran and dibenzofuran derivatives.[6]
Signaling Pathway: Apoptosis Induction by Kinase Inhibition
Caption: Simplified pathway of apoptosis induction.
Experimental Protocols: A Guide to In Vitro Evaluation
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[4][9][10]
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete culture medium
-
Brominated dibenzofuran compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated dibenzofuran compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V Staining)
This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.[11][12][13][14]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell line of interest
-
Brominated dibenzofuran compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to attach. Treat the cells with the brominated dibenzofuran compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine the floating and adherent cells for each sample.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Other Potential Therapeutic Applications: An Emerging Frontier
While the anticancer potential of brominated dibenzofurans is the most well-documented, preliminary research and the known biological activities of the broader benzofuran and dibenzofuran families suggest potential in other therapeutic areas.
Antiviral Activity
Halogenated compounds, in general, have shown promise as antiviral agents.[2] Some benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce a type I interferon response and inhibit viral replication, including against coronaviruses.[12] Although direct evidence for the antiviral activity of brominated dibenzofurans is currently limited, this represents a plausible and exciting area for future investigation.
Neurodegenerative Diseases
The role of environmental exposure to brominated compounds, such as flame retardants, in neurodegenerative diseases like Parkinson's and Alzheimer's is an area of active research.[15][16] Conversely, some benzofuran derivatives have been investigated as potential therapeutic agents for Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides.[14][17][18][19] The potential for specifically designed brominated dibenzofurans to act as neuroprotective agents is a speculative but intriguing possibility that warrants further exploration.
Synthesis and Toxicology: Key Considerations for Drug Development
Synthesis of Bioactive Brominated Dibenzofurans
The synthesis of substituted dibenzofurans can be achieved through various methods, often involving palladium-catalyzed cross-coupling reactions.[20] A common strategy involves the intramolecular cyclization of diaryl ethers or the O-arylation of 2-arylphenols.[3] The synthesis of the potent CK2 inhibitor, 7,9-dibromo-dihydrodibenzofuran, and its analogues typically starts from a dihydrodibenzofuranone core, which is then subjected to bromination.[21]
Toxicology and Safety Profile
The toxicological profile of brominated dibenzofurans is a critical consideration for their development as therapeutic agents. Much of the existing toxicity data comes from studies on polybrominated dibenzofurans (PBDFs) as environmental contaminants.[15] These studies indicate that the toxic effects can be similar to their chlorinated analogues, often mediated through the aryl hydrocarbon receptor (AhR).[17] However, it is crucial to distinguish between the toxicity of environmental PBDFs and the carefully designed, single-isomer brominated dibenzofurans intended for therapeutic use. Preclinical toxicology studies on specific drug candidates are essential to determine their safety profile, including assessing potential off-target effects and establishing a therapeutic window.[1][10]
Conclusion and Future Directions
Brominated dibenzofurans represent a compelling class of molecules with significant therapeutic potential, particularly in the realm of oncology. Their demonstrated ability to potently and selectively inhibit key oncogenic kinases like CK2 validates the dibenzofuran scaffold as a valuable starting point for the design of novel anticancer agents. The induction of apoptosis through the inhibition of pro-survival signaling pathways provides a clear mechanistic rationale for their observed cytotoxic effects.
While the exploration of brominated dibenzofurans in antiviral and neurodegenerative diseases is still in its infancy, the biological activities of related compounds suggest that these are promising avenues for future research. The continued development of efficient synthetic routes and a thorough understanding of their structure-activity relationships and toxicological profiles will be paramount to advancing these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource to stimulate further investigation into this exciting and rapidly evolving area of drug discovery.
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The Unseen Threat: A Technical Guide to the Safe Handling and Management of 1-Bromodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the critical safety protocols and handling procedures for 1-Bromodibenzofuran (CAS No: 50548-45-3). While this compound is a valuable intermediate in organic synthesis, particularly for advanced materials and pharmaceuticals, its structural similarity to polyhalogenated dibenzofurans (PHDFs) necessitates a heightened level of caution.[1][2] This document is intended to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.
The Dioxin-Like Shadow: Understanding the Inherent Risks
While specific toxicological data for this compound is limited, its classification as a polyhalogenated dibenzofuran places it in a category of compounds with well-documented and severe health risks.[3][4][5] The primary concern stems from their potential to exhibit "dioxin-like" toxicity.
Polybrominated dibenzofurans (PBDFs) are structurally analogous to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs), which are known to be highly toxic and carcinogenic.[3][4][5] The toxic effects of these compounds are mediated through their binding to the aryl hydrocarbon (Ah) receptor, a protein involved in regulating gene expression.[3] This interaction can lead to a cascade of adverse effects, including:
-
Carcinogenicity: Many polyhalogenated dibenzofurans are considered potential human carcinogens.[5]
-
Reproductive and Developmental Toxicity: These compounds can interfere with normal development and reproductive functions.[5]
-
Immunotoxicity: The immune system can be suppressed, increasing susceptibility to disease.
-
Endocrine Disruption: They can interfere with the body's hormonal systems.[3]
-
Organ Damage: The liver is a primary target organ for toxicity.[4]
Given these potential hazards, it is imperative to treat this compound with the same level of caution as other potent toxins.
Hazard Identification and Classification
Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[6] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][8] |
It is crucial to note that this classification only reflects the immediate hazards of irritation and acute oral toxicity. The more significant, long-term risks associated with its classification as a polyhalogenated dibenzofuran must be the primary consideration in all handling procedures.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to this compound is through the use of robust engineering controls.
The Chemical Fume Hood: A Non-Negotiable Requirement
All work with this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[9][10][11] The fume hood provides a physical barrier and ventilation to capture and exhaust any vapors or dusts, preventing inhalation exposure. The sash of the fume hood should be kept as low as possible during all operations.[9]
Designated Work Area
A specific area within the laboratory should be designated for working with this compound and other highly toxic compounds. This area should be clearly marked, and access should be restricted to authorized personnel.[11]
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are paramount, appropriate PPE is essential to protect against accidental skin and eye contact.[9]
| PPE Category | Specifications | Rationale |
| Hand Protection | Double gloving with nitrile gloves.[11] | Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is compromised. |
| Eye Protection | Chemical splash goggles and a face shield.[9] | Protects the eyes and face from splashes of liquids or solid particles. |
| Body Protection | A lab coat, preferably a disposable one, should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be used.[9] | Protects personal clothing and skin from contamination. |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings. | Protects the feet from spills. |
Safe Handling and Experimental Protocols
Adherence to strict protocols is critical to minimize the risk of exposure during handling and experimentation.
Weighing and Transferring
-
Weighing: Weigh solid this compound in a disposable container (e.g., a plastic weigh boat) within the fume hood.
-
Transfers: When transferring the compound, use a spatula or other appropriate tool to avoid generating dust. If transferring a solution, use a syringe or pipette with a secure connection to prevent leaks.
In-Situ Synthesis and Reactions
For researchers synthesizing this compound, it is crucial to manage the risks associated with the reagents and the product. A common synthesis route involves the reaction of dibenzo[b,d]furan-1-ol with phosphorus tribromide.[12] This reaction should be carried out in an inert atmosphere and with careful temperature control.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely.
Small Spills
For small spills of solid material or a solution, the following steps should be taken:
-
Evacuate: Alert others in the immediate area and restrict access.
-
Decontaminate: Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a commercial spill absorbent).
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
Large Spills
In the event of a large spill, evacuate the laboratory immediately and contact the institution's emergency response team.
Decontamination of Glassware and Equipment
All glassware and equipment that have been in contact with this compound must be decontaminated before being removed from the fume hood.[9] This can be achieved by rinsing with a suitable solvent, with the rinsate collected as halogenated organic waste.
Waste Disposal: A Critical Responsibility
Due to its halogenated nature and potential toxicity, all waste containing this compound must be disposed of as hazardous waste.[13]
Waste Segregation and Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Key principles of waste management include:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[14]
-
Containment: Waste containers must be kept closed except when adding waste and should be stored in secondary containment to prevent spills.[14]
Analytical Methods for Purity and Trace Analysis
Ensuring the purity of synthesized this compound and detecting any trace impurities is crucial for its intended applications.
Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating non-volatile compounds and can be used to quantify the purity of the product.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct NMR signals.[15]
Trace Analysis
The detection of trace levels of brominated dibenzofurans in environmental or biological samples typically requires highly sensitive instrumentation, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).[16][17]
Conclusion: A Culture of Safety
This compound is a valuable chemical tool, but its potential for significant harm cannot be overstated. By understanding the inherent risks associated with its class of compounds, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate these risks and maintain a safe laboratory environment. A proactive and informed approach to safety is not just a regulatory requirement; it is a fundamental scientific responsibility.
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Introduction: The Strategic Importance of a Versatile Heterocycle
An In-Depth Technical Guide to 1-Bromodibenzofuran: Synthesis, Properties, and Applications
In the landscape of fine chemical synthesis, certain molecules stand out not as final products, but as critical, versatile intermediates that unlock pathways to complex and high-value compounds. This compound is a preeminent example of such a building block. Characterized by a rigid, planar dibenzofuran core with a strategically placed bromine substituent, this compound has garnered significant attention in both materials science and pharmaceutical development.[1][2] The dibenzofuran scaffold itself is a privileged structure found in numerous natural products and biologically active compounds.[3][4] The addition of a bromine atom at the 1-position provides a reactive handle for a host of chemical transformations, most notably cross-coupling reactions, making it an invaluable precursor for creating tailored molecular architectures.[5]
This guide, intended for researchers and development professionals, provides a comprehensive overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its fundamental properties, established synthetic routes, and its pivotal role in the creation of next-generation organic electronics and potential therapeutic agents.
Part 1: Core Identification and Physicochemical Profile
Accurate identification and understanding of a compound's physical properties are the foundation of all subsequent research and development. Errors in nomenclature or a misunderstanding of solubility and stability can compromise experimental outcomes.
Nomenclature and Chemical Identifiers
The formal IUPAC name for this compound is This compound .[6] However, a variety of synonyms and trade names are used in literature and commercial listings, which can be a source of confusion. The most common of these is 1-bromodibenzo[b,d]furan .[1][6] A consolidated list of key identifiers is presented below to ensure unambiguous identification.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Common Synonym | 1-bromodibenzo[b,d]furan | ChemicalBook[7] |
| Abbreviation | 1-BDPF | ChemicalBook[7] |
| CAS Number | 50548-45-3 | PubChem[6] |
| Molecular Formula | C₁₂H₇BrO | PubChem[6] |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br | PubChem[6] |
| InChIKey | WUYYVOWEBMOELQ-UHFFFAOYSA-N | PubChem[6] |
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. As a white to off-white crystalline powder at standard temperature and pressure, it is relatively easy to handle and weigh.[2] Its melting point of 67°C is a key indicator of its solid state and purity.[1][7]
| Property | Value | Notes |
| Molecular Weight | 247.09 g/mol | PubChem[6] |
| Appearance | White to off-white crystalline powder | NINGBO INNO PHARMCHEM[2] |
| Melting Point | 67°C | ChemBK, ChemicalBook[7][8] |
| Boiling Point | 343.8 ± 15.0 °C | Predicted[7][8] |
| Density | 1.577 ± 0.06 g/cm³ | Predicted[7][8] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[7] |
Part 2: Synthesis Methodologies - Constructing the Core Scaffold
The efficient synthesis of this compound is critical for its commercial availability and research utility. Several routes have been developed, often focusing on yield optimization and the avoidance of expensive catalysts. Below, we detail a common and illustrative synthetic pathway.
Synthesis via Intramolecular Cyclization
A robust method involves the intramolecular cyclization of a substituted biphenyl precursor. This approach builds the central furan ring to form the dibenzofuran core.
Diagram 1: Synthesis of this compound via Intramolecular Cyclization
Caption: Reaction pathway for this compound synthesis.
Detailed Experimental Protocol: Synthesis from 6-bromo-2-fluorobiphenyl-2-ol
This protocol is adapted from a method described by chemical suppliers and represents a common laboratory-scale synthesis.[7] It is a self-validating system; successful formation of the product is confirmed by chromatographic purification and subsequent analytical characterization (e.g., NMR, melting point).
Materials:
-
6-bromo-2-fluorobiphenyl-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
-
Chromatography supplies (e.g., silica gel)
Procedure:
-
Reactor Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 6-bromo-2-fluorobiphenyl-2-ol (e.g., 111 g, 416 mmol) in anhydrous DMF (2 L).[7]
-
Causality: The use of anhydrous solvent and an inert atmosphere (nitrogen) is critical because sodium hydride reacts violently with water.
-
-
Cooling: Cool the solution to 5°C using an ice bath.
-
Causality: The deprotonation reaction is exothermic. Cooling controls the reaction rate and prevents potential side reactions.
-
-
Base Addition: Carefully add the 60% sodium hydride suspension (e.g., 20 g, 449 mmol) in small portions.
-
Causality: Portion-wise addition is a crucial safety measure to manage the vigorous hydrogen gas evolution that occurs as the alcohol is deprotonated.
-
-
Initial Stirring: Stir the mixture for 20 minutes at 5°C after the final addition of NaH is complete.
-
Causality: This ensures the deprotonation reaction goes to completion before the cyclization step.
-
-
Cyclization: Remove the ice bath and heat the reaction mixture to 100°C for 45 minutes.[7]
-
Causality: This thermal energy overcomes the activation barrier for the intramolecular SₙAr reaction, leading to the formation of the dibenzofuran ring.
-
-
Quenching: After cooling the mixture to room temperature, slowly add ethanol to quench any unreacted sodium hydride.
-
Causality: Ethanol is a proton source that safely neutralizes the reactive NaH. The addition must be slow to control the exothermic reaction.
-
-
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[7]
-
Causality: Chromatography separates the desired product from starting materials, solvent residue, and any byproducts, ensuring high purity (>99%) required for subsequent applications.[1]
-
Part 3: Core Applications and Field Insights
The utility of this compound stems directly from its chemical architecture. The rigid dibenzofuran core provides thermal stability and desirable electronic properties, while the C-Br bond is a versatile reactive site for building more complex molecules.
Diagram 2: this compound as a Synthetic Hub
Caption: Role of this compound in synthesis.
Application in Materials Science: OLED Intermediates
The primary industrial application of this compound is as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[1][7]
-
Rationale: The dibenzofuran core possesses a high triplet energy and good thermal stability, which are critical properties for host materials in phosphorescent OLED (PHOLED) devices. These properties help to efficiently transfer energy to the emissive dopant and prevent thermal degradation during device operation. The bromine atom allows for the facile attachment of other aromatic groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This "molecular engineering" enables the fine-tuning of the final molecule's electronic properties, such as its charge transport characteristics and energy levels, to optimize device efficiency, color purity, and operational lifetime.[1]
Application in Drug Discovery and Development
While its use in OLEDs is more established, this compound is also a valuable starting material in medicinal chemistry.[2][8] The broader class of benzofuran derivatives is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][9]
-
Rationale: The dibenzofuran structure can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets like enzymes or receptors. The bromine atom on this compound provides a reliable anchor point for synthetic elaboration. Medicinal chemists can use it to introduce a variety of substituents to build a library of compounds for screening.[5] This process, known as fragment-based drug discovery or lead optimization, is a cornerstone of modern pharmaceutical research.
Part 4: Downstream Experimental Protocol - Suzuki Cross-Coupling
A common and powerful application of this compound is its use in Suzuki cross-coupling reactions to form a C-C bond. This protocol outlines a general procedure for coupling this compound with an arylboronic acid.
Diagram 3: Experimental Workflow for Suzuki Coupling
Caption: Standard workflow for a Suzuki cross-coupling reaction.
Objective: To synthesize a 1-aryldibenzofuran derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Causality: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air, which would deactivate it.
-
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Causality: Degassing the solvent (by sparging with N₂ or through freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst from deactivation. The presence of water is often necessary for the transmetalation step in the catalytic cycle.
-
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the energy required for the various steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The aqueous workup removes the inorganic base and salts, providing a crude organic mixture.
-
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the residue by flash column chromatography to isolate the desired 1-aryldibenzofuran product.
-
Causality: Chromatography is essential for removing residual starting materials, the catalyst, and any side products (such as homocoupled products), yielding a pure compound for analysis and further use.
-
Part 5: Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10][11]
-
Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, rinse skin or eyes thoroughly with water.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a catalog chemical; it is a strategic enabler for innovation in both materials science and drug discovery. Its robust and tunable dibenzofuran core, combined with the synthetic versatility offered by the bromo substituent, provides chemists with a powerful platform for constructing complex, high-performance molecules. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, is paramount for any researcher looking to leverage this key building block to its full potential. As the demand for advanced OLEDs and novel therapeutics continues to grow, the importance of foundational intermediates like this compound is set to increase, paving the way for future technological and medical breakthroughs.
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- 15. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]
- 16. (this compound-4-yl)oxyboronic acid | C12H8BBrO4 | CID 177745826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Bromo-8-chlorodibenzo[b,d]furan | C12H6BrClO | CID 134198736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 8-Bromo-1-chlorodibenzo[b,d]furan | C12H6BrClO | CID 138114197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1-bromo-dibenzofuran [webbook.nist.gov]
- 20. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. PubChemLite - 1-bromodibenzo[b,d]furan (C12H7BrO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes & Protocols: 1-Bromodibenzofuran as a Cornerstone Intermediate for Advanced OLED Material Synthesis
Abstract
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular engineering of its core components. Dibenzofuran-based molecules are prized for their high thermal stability, wide bandgap, and high triplet energy, making them exemplary candidates for host materials and emitters in high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1][2] This guide provides an in-depth exploration of 1-bromodibenzofuran (CAS: 50548-45-3), a critical intermediate, detailing its strategic importance and application in the synthesis of next-generation OLED materials. We present field-proven protocols for key synthetic transformations, explain the rationale behind experimental choices, and provide case studies for the synthesis of hole-transporting, host, and TADF materials.
Foundational Insights: The Strategic Importance of the Dibenzofuran Core and the 1-Bromo Moiety
The dibenzofuran scaffold is a rigid, planar heterocyclic compound that offers a unique combination of desirable properties for optoelectronic applications.[1] Its rigid structure contributes to high glass transition temperatures (Tg) and morphological stability, which are crucial for the longevity of OLED devices.[3] Furthermore, the dibenzofuran core possesses a high triplet energy (T₁), a fundamental requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the guest emitter.[2]
This compound emerges as a particularly valuable building block for several reasons:
-
Reactive Handle: The bromine atom at the C1 position serves as a versatile reactive site for a variety of cross-coupling reactions. This allows for the precise and controlled introduction of other functional moieties.[4]
-
Asymmetric Functionalization: The C1 position allows for the creation of asymmetric molecules. This strategic substitution can disrupt crystallization and promote the formation of stable amorphous films, a critical factor for device fabrication and performance.
-
Property Tuning: The position of substitution on the dibenzofuran core significantly influences the final molecule's photophysical and electronic properties.[4] The 1-position provides a distinct electronic environment compared to other positions (e.g., C2, C3, or C4), enabling fine-tuning of HOMO/LUMO energy levels and charge transport characteristics.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50548-45-3 | [6] |
| Molecular Formula | C₁₂H₇BrO | [7][8] |
| Molecular Weight | 247.09 g/mol | [7][8] |
| Melting Point | 67 °C | [6][9] |
| Appearance | White to off-white crystalline solid | N/A |
| Purity | Typically >99.0% for OLED applications | [6][10] |
Core Synthetic Methodologies: Building Complexity from this compound
The true utility of this compound is realized through its conversion into more complex, functional molecules via transition metal-catalyzed cross-coupling reactions. These reactions form the bedrock of modern OLED material synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C-C bonds in OLED synthesis.[11][12] It involves the reaction of an organohalide (this compound) with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base.[13]
-
Causality & Application: This reaction is essential for extending the π-conjugated system of the molecule. By coupling this compound with boronic esters of other aromatic systems (e.g., carbazoles, fluorenes, triazines), chemists can construct sophisticated host materials and emitters.[14] The choice of palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃, Cs₂CO₃) is critical for achieving high yields and preventing side reactions.[15]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 1-Aryl-dibenzofuran derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2M) or anhydrous (3.0 eq)
-
Solvent: Toluene/Ethanol/Water mixture or 1,4-Dioxane/Water
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic ester, and the palladium catalyst.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) via cannula, followed by the degassed aqueous base.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Diagram 2.1.1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Ullmann Condensation: Building C-N and C-O Linkages
The Ullmann condensation is a classic, copper-catalyzed reaction used to form C-N, C-O, and C-S bonds.[16] Despite often requiring harsh conditions (high temperatures), it remains a vital tool for linking amine-containing moieties (like carbazoles) to an aryl halide.[17][18]
-
Causality & Application: This reaction is a direct method for synthesizing hole-transporting materials (HTMs) and host materials.[19][20] By coupling this compound with a nucleophile like carbazole, a C-N bond is formed, wedding the robust dibenzofuran core to an excellent hole-transporting unit. Traditional protocols use copper powder at temperatures exceeding 200 °C.[16][21] Modern methods employ soluble copper(I) salts (e.g., CuI) with ligands (e.g., phenanthroline, L-proline) to facilitate the reaction at lower temperatures (120-160 °C).
Protocol 2.2: Ligand-Assisted Ullmann C-N Coupling
Objective: To synthesize a 1-(9H-carbazol-9-yl)dibenzofuran derivative.
Materials:
-
This compound (1.0 eq)
-
Carbazole (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 - 0.2 eq)
-
Ligand (e.g., 1,10-Phenanthroline) (0.2 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or 1,2-Dichlorobenzene
Procedure:
-
Inert Atmosphere: Combine this compound, carbazole, CuI, the ligand, and the base in a Schlenk tube.
-
Degassing: Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture in an oil bath to 140-180 °C for 24-48 hours. The reaction is typically monitored by TLC.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with a suitable organic solvent (e.g., dichloromethane) and wash extensively with water to remove the DMF.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the N-arylated product.
Case Studies: From Intermediate to High-Performance Material
Synthesis of a Bipolar Host Material: 1-DBF-PCz
Bipolar host materials, which possess both hole and electron transporting capabilities, are crucial for achieving balanced charge injection and recombination in OLEDs, leading to higher efficiencies and longer lifetimes.[5] Combining the electron-deficient dibenzofuran unit with an electron-rich carbazole unit is an effective strategy for creating such materials.[2]
Synthetic Scheme: The synthesis of 1-(phenylcarbazolyl)dibenzofuran (1-DBF-PCz) can be achieved via a Suzuki coupling between this compound and a phenylcarbazole boronic ester.[5]
Table 2: Performance of Dibenzofuran-Carbazole Host Materials
| Compound | Max. EQE (%) | LT₉₅ (h) | Host Type | Reference |
| 1-DBF-PCz | 13.3 | 67 | Bipolar | [5] |
| 2-DBF-PCz | 14.6 | 56 | Bipolar | [5] |
| mCBP (control) | 14.8 | 30 | Hole-Transporting | [5] |
| (Data for green TADF OLEDs with 4CzIPN as the emitter) |
This data clearly shows that while the peak efficiency is comparable to the standard host mCBP, the dibenzofuran-based hosts, particularly 1-DBF-PCz, offer more than double the operational stability (LT₉₅), highlighting the advantage of the dibenzofuran core and the bipolar design.[5]
Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF emitters utilize a donor-acceptor (D-A) molecular architecture to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[22] This allows for efficient harvesting of triplet excitons via reverse intersystem crossing (RISC), enabling internal quantum efficiencies of up to 100%.
Design Strategy: this compound can be used to construct a donor fragment. For instance, it can be coupled with carbazole (via Ullmann condensation) to form a carbazolyl-dibenzofuran donor unit. This donor fragment is then coupled (via Suzuki reaction) to an electron-accepting core, such as a triazine or dicyanobenzene derivative, to complete the D-A or D-A-D structure.[14][23]
Diagram 3.2.1: Logic for TADF Emitter Synthesis
Caption: Synthetic logic for building a TADF emitter using this compound.
Quality Control and Characterization
The performance of an OLED device is directly correlated with the purity of the materials used.[24] Rigorous characterization and purification are non-negotiable.
-
Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized material.
-
Molecular Weight: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should exceed 99.5% for most OLED applications.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess thermal stability (decomposition temperature, Td) and morphological stability (glass transition temperature, Tg).
-
Photophysical Properties: UV-visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap, emission color, and photoluminescence quantum yield (PLQY).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. nbinno.com [nbinno.com]
- 7. chemeo.com [chemeo.com]
- 8. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. byjus.com [byjus.com]
- 22. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
Application Notes and Protocols: 1-Bromodibenzofuran in Modern Pharmaceutical Synthesis
Introduction: The Dibenzofuran Scaffold and the Strategic Role of 1-Bromodibenzofuran
The dibenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities. Its rigid, planar structure and unique electronic properties make it an attractive framework for the design of novel therapeutic agents.[1][2] In recent years, dibenzofuran derivatives have shown significant promise as anticancer, anti-inflammatory, and neuroprotective agents, often functioning as potent kinase inhibitors.[1]
The strategic derivatization of the dibenzofuran core is paramount in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic properties. In this context, this compound emerges as a key building block. The bromine atom at the C1 position serves as a versatile synthetic handle, enabling the introduction of diverse molecular complexity through modern cross-coupling methodologies. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of pharmaceutical intermediates, with a focus on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and functional group tolerance.[3] For this compound, these reactions provide a direct pathway to generate C-C and C-N bonds, which are fundamental to the construction of advanced pharmaceutical intermediates.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common motif in kinase inhibitors and other drug candidates.[4][5] This reaction couples this compound with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, PPh₃) is crucial. The ligand stabilizes the palladium center, facilitates oxidative addition to the aryl bromide, and promotes reductive elimination to form the product. Bulky, electron-rich phosphine ligands are often preferred for their ability to enhance catalytic activity.
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-aromatic compounds.[6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 247.09 | 1.0 | 1.0 | 247 mg |
| 4-Methoxyphenylboronic Acid | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)dibenzofuran.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals.[1][7] This reaction couples this compound with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. Ligands such as XPhos, SPhos, or BINAP are often highly effective, promoting the coupling of a wide range of amines.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[7][8]
Reaction Scheme:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pjps.pk [pjps.pk]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1-Bromodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Biaryl Scaffolds with Dibenzofuran
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and the pharmaceutical industry for the construction of biaryl and substituted aromatic structures.[1][2] Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. The ability to functionalize the dibenzofuran core at specific positions is crucial for developing novel drug candidates and advanced materials.
This guide provides a detailed technical overview and a practical, field-proven protocol for the Suzuki-Miyaura coupling of 1-Bromodibenzofuran with various arylboronic acids. The focus is on providing a deep understanding of the reaction mechanism, the rationale behind the selection of reagents and conditions, and a step-by-step procedure to ensure successful implementation in the laboratory.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) species. This is often the rate-determining step of the reaction.
-
Transmetalation: The subsequent step, transmetalation, involves the transfer of the organic moiety from the organoboron reagent (arylboronic acid) to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is a subject of ongoing study.
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, which forms the new carbon-carbon bond in the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Key Reagents and Their Roles
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components:
-
Palladium Catalyst and Ligands: Palladium is the most widely used metal for this transformation. The choice of ligand is critical as it influences the catalyst's stability, solubility, and reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃) and more sterically demanding and electron-rich Buchwald-type ligands, are commonly employed to enhance the efficiency of the oxidative addition and reductive elimination steps. For many applications, commercially available pre-catalysts that are air- and moisture-stable offer convenience and reproducibility.
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Solvent System: The solvent must be capable of dissolving the reactants and catalyst, and it should be stable under the reaction conditions. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Comparative Reaction Conditions for Aryl Bromide Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl bromides, providing a valuable reference for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ | H₂O/MeOH | RT | 2 | >98 |
| 2 | 2-(4-Bromophenyl)benzofuran | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 97 |
| 3 | 4-Bromoacetophenone | Pd(dppf)Cl₂ (1) | K₂CO₃ | DMF/H₂O | 70 | 3 | 95 |
| 4 | Aryl Bromide | Pd(PPh₃)₄ (0.1) | K₂CO₃ | Dimethoxyethane | 80 | 12 | High |
| 5 | Aryl Bromide | Pd₂(dba)₃ / JohnPhos (0.05 / 0.2) | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0-3.0 eq), and the palladium catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryldibenzofuran product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yields: If the reaction gives a low yield, consider screening different palladium catalysts and ligands, bases, and solvent systems. The temperature and reaction time may also need further optimization.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be an issue. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is a common practice.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene can occur as a side reaction. This can sometimes be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the choice of ligand.
-
Purification: The removal of palladium residues and boron-containing byproducts is crucial, especially in the context of pharmaceutical synthesis. Proper workup and chromatographic purification are essential to obtain a high-purity product.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of 1-aryldibenzofurans. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products. The protocol provided herein serves as a solid foundation for the successful implementation of this important transformation in the laboratory, paving the way for the discovery and development of novel molecules with potential applications in medicine and materials science.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromodibenzofuran
Introduction: The Strategic Importance of Functionalized Dibenzofurans
Dibenzofuran and its derivatives are privileged heterocyclic scaffolds frequently encountered in natural products, pharmaceuticals, and organic materials.[1] The rigid, planar dibenzofuran core imparts unique photophysical and biological properties, making its functionalization a key objective for researchers in medicinal chemistry and materials science. Specifically, derivatives of dibenzofuran have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of complex organic molecules.[2][3] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a mild and efficient means to introduce diverse functionalities onto aromatic rings. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-bromodibenzofuran, a key intermediate for the synthesis of novel functionalized dibenzofuran derivatives. We will explore three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states. The generalized mechanism provides a framework for understanding the key steps common to the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
The General Catalytic Cycle
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Copper Acetylide Formation/Transmetalation (for Sonogashira): The specific nucleophilic partner displaces the halide on the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
PART 2: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound in the presence of a base.[4][5]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and CataCXium families, often enhance catalyst performance by promoting oxidative addition and reductive elimination.[6] For many Suzuki couplings of aryl bromides, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable ligand is effective.[7][8]
-
Base: A base is required to activate the organoboron species, facilitating transmetalation.[4] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[7][8]
-
Solvent System: Suzuki reactions are often performed in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.[2][9] This setup helps to dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 1-Aryl-dibenzofurans
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add brine solution and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-dibenzofuran.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-90 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
PART 3: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[3][10] This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules.[3]
Causality Behind Experimental Choices
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to facilitate the challenging C-N bond formation.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[10][12]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used to prevent quenching of the strong base.
Detailed Protocol: Synthesis of 1-Amino-dibenzofurans
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (1 mol%), the phosphine ligand (2 mol%), and the strong base (1.4 eq.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite to remove palladium residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / SPhos (3) | LiHMDS | THF | 80 | 18 | 80-90 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Figure 3: Experimental workflow for the Buchwald-Hartwig amination of this compound.
PART 4: Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, involving the reaction of an aryl halide with a terminal alkyne.[13] This reaction is often catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13] Copper-free variations of this reaction have also been developed to avoid potential issues with copper contamination.[1][11][14]
Causality Behind Experimental Choices
-
Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and can also serve as the solvent.
-
Copper-Free Conditions: To circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[1][11][14] These methods often require a stronger base and may proceed at slightly higher temperatures.
Detailed Protocol: Synthesis of 1-Alkynyl-dibenzofurans
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%) - for traditional Sonogashira
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the anhydrous solvent and the amine base, followed by the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH | DMF | 80 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | Et₃N | Toluene | 70 | 8 | 82-92 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Figure 4: Experimental workflow for the Sonogashira coupling of this compound.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of functionalized dibenzofuran derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings each offer unique advantages for the formation of C-C and C-N bonds, enabling researchers to tailor the properties of the dibenzofuran core for applications in drug discovery and materials science. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, these transformations can be optimized to achieve high yields and selectivity. The protocols outlined in this guide serve as a valuable starting point for the exploration of novel dibenzofuran chemistry.
References
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Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12651-12659.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Jana, A., & Sengupta, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6686-6706.
- Khan, I., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1325, 139456.
- Maji, B., & Pathak, B. (2021). Copper-free one-pot Sonogashira-type coupling for the efficient preparation of symmetric diarylalkyne ligands for metal-organic cages. Organic & Biomolecular Chemistry, 19(3), 564-569.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605.
- Li, Y., et al. (2013). Supramolecular approaches to recyclable catalysts for green chemistry: Suzuki-Miyaura coupling in aqueous media. RSC Advances, 3(4), 1014-1018.
- Jana, A., & Sengupta, S. (2021). Copper-free one-pot Sonogashira-type coupling for the efficient preparation of symmetric diarylalkyne ligands for metal-organic cages. Organic & Biomolecular Chemistry, 19(3), 564-569.
- Mak, X. Y., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 12651-12659.
- Chutia, R., et al. (2025). A sustainable, green approach to synthesize Pd/CuFe2O4 MNPs and its catalytic potential for Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339.
- Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 212-217.
- Krchnak, V., & Vagner, J. (2012). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391.
- BenchChem. (2025).
- Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391.
- Anisimov, A. V., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Catalysis Science & Technology, 7(1), 133-143.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Kashani, S. K., et al. (2019).
- Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522-525.
- Mondal, S., et al. (2018). A novel and highly efficient polyaniline-functionalized multiwall carbon nanotube-supported cu(I) complex for Sonogashira coupling reactions of aryl halides with phenylacetylene. New Journal of Chemistry, 42(1), 356-365.
- Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522-525.
- da Silva, A. B., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(46), 27633-27645.
- Greenland, B. W., et al. (2020). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 26(48), 10959-10963.
- Marco-Arias, M., et al. (2015).
- Chen, Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2481.
- Wirth, T., et al. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis, 44(08), 1171-1177.
- Khan, I., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580.
- Li, J., et al. (2019). Palladium-catalyzed interannular C–H amination of biaryl amines.
- Rammiger, D. H., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
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Application Note & Protocol: Synthesis and Application of 1-Bromodibenzofuran Derivatives in High-Efficiency Blue-Emitting OLEDs
Abstract
The development of stable and efficient blue-emitting materials is a critical challenge in the advancement of Organic Light-Emitting Diode (OLED) display and lighting technologies. Dibenzofuran-based molecules have emerged as a promising class of materials due to their high triplet energy, excellent thermal stability, and bipolar charge transport properties.[1] This application note provides a comprehensive guide for the synthesis, characterization, and device fabrication of blue-emitting OLEDs utilizing 1-bromodibenzofuran as a key synthetic intermediate. We detail robust protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to construct advanced emitter and host materials. Furthermore, we discuss the underlying principles guiding molecular design and the structure-property relationships that govern the photophysical and electroluminescent performance of these materials.
Introduction: The Quest for a Stable Blue Emitter
The performance of full-color OLED displays is often limited by the efficiency and longevity of the blue-emitting component.[1] Blue emitters require a large bandgap, which can lead to chemical instability and shorter operational lifetimes compared to their red and green counterparts. The dibenzofuran scaffold is an attractive building block for blue OLED materials due to its rigid, planar structure which imparts high thermal stability, and its high triplet energy (T1 > 2.95 eV) which is essential for hosting blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters.[1]
This compound serves as a versatile starting material, allowing for the introduction of various functional groups at the C1 position through modern cross-coupling chemistry. This strategic functionalization enables the fine-tuning of the electronic and photophysical properties of the resulting molecules, making it possible to design both highly efficient host materials and emissive dopants for blue OLEDs.
The primary synthetic strategies discussed herein are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for C-N bond formation.[2][3][4] These reactions are renowned for their broad substrate scope, functional group tolerance, and high yields, making them indispensable tools in the synthesis of complex organic electronic materials.
Molecular Design Strategy: Leveraging the Dibenzofuran Core
The design of effective blue-emitting OLED materials based on dibenzofuran involves the strategic attachment of electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties. This creates molecules with bipolar charge transport capabilities, which is crucial for balanced charge injection and recombination within the emissive layer of the OLED device, leading to higher efficiency.
For instance, coupling hole-transporting units like carbazole or triphenylamine to the dibenzofuran core via Buchwald-Hartwig amination can yield efficient host materials or blue emitters.[1][5] Conversely, attaching electron-deficient groups through Suzuki-Miyaura coupling can enhance electron transport properties. The substitution pattern on the dibenzofuran ring also plays a critical role in the material's properties.[1]
Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative blue-emitting material derived from this compound.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to prevent degradation of the catalyst and reagents.
-
Anhydrous solvents are crucial for the success of the cross-coupling reactions.
-
All reagents should be of high purity. Sublimation is a recommended final purification step for the synthesized materials to ensure high device performance.[6]
Synthesis of a Carbazole-Dibenzofuran Hybrid Emitter
This protocol describes the synthesis of 1-(9H-carbazol-9-yl)dibenzo[b,d]furan, a common structural motif in blue OLED materials, via a Buchwald-Hartwig amination.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound with carbazole.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Carbazole | Amine coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| SPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene | Solvent |
| Schlenk flask and line | For inert atmosphere reaction |
| Magnetic stirrer and hotplate | For heating and mixing |
| Thin Layer Chromatography (TLC) | To monitor reaction progress |
| Column chromatography setup | For purification |
Protocol:
-
To a 100 mL Schlenk flask, add this compound (1.0 g, 4.05 mmol), carbazole (0.74 g, 4.45 mmol), sodium tert-butoxide (0.58 g, 6.07 mmol), and SPhos (0.033 g, 0.081 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.009 g, 0.040 mmol) and 40 mL of anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with 50 mL of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired product as a white solid.
Causality behind Experimental Choices:
-
Catalyst System: The choice of Pd(OAc)₂ as the catalyst precursor and SPhos as the ligand is based on its high efficiency for C-N bond formation with a wide range of substrates.[7] Bulky, electron-rich phosphine ligands like SPhos promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the carbazole, facilitating its coordination to the palladium center.[8]
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this reaction, allowing it to be run at the elevated temperatures required for efficient catalysis.
Synthesis of a Dibenzofuran-Pyridine Hybrid via Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-(dibenzo[b,d]furan-1-yl)pyridine, a potential blue-emitting material, using a Suzuki-Miyaura coupling.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with 2-pyridylboronic acid.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| 2-Pyridylboronic Acid | Boronic acid coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| Toluene, Ethanol, Water | Solvent mixture |
| Reflux condenser | For heating |
Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.05 mmol), 2-pyridylboronic acid (0.55 g, 4.45 mmol), and potassium carbonate (1.68 g, 12.15 mmol) in a mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) to the flask.
-
Heat the reaction to 80 °C under an argon atmosphere and stir for 12 hours.
-
After cooling to room temperature, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki-Miyaura couplings, known for its reliability with a variety of substrates.[9]
-
Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[10]
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
Characterization and Performance
The synthesized materials should be thoroughly characterized to confirm their structure and purity, and to evaluate their photophysical properties.
Structural and Thermal Analysis
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure. |
| Mass Spectrometry | To verify the molecular weight. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine glass transition and melting temperatures. |
Photophysical Properties
The photophysical properties of the synthesized materials in dilute solution and as thin films should be investigated to determine their suitability for OLED applications.
| Property | Measurement Technique | Significance |
| UV-Vis Absorption | UV-Vis Spectrophotometer | Determines the electronic transitions and optical bandgap. |
| Photoluminescence (PL) Emission | Fluorescence Spectrometer | Identifies the emission color and spectral purity. |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere | Measures the efficiency of light emission. |
| Phosphorescence Spectrum (at 77K) | Phosphorimeter | Determines the triplet energy level, crucial for host materials. |
Table 1: Representative Photophysical Data for Dibenzofuran-based Blue Emitters
| Compound | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | Triplet Energy (eV) | Reference |
| DBFPA | - | 443 | 52 | - | [11] |
| DBFtPA | - | 444 | 54 | - | [11] |
| 26CzDBF | - | - | - | >2.95 | [1] |
| 46CzDBF | - | - | - | >2.95 | [1] |
Note: Data is illustrative and specific values will vary based on the exact molecular structure.
OLED Device Fabrication and Evaluation
To assess the electroluminescent performance of the synthesized materials, multilayer OLEDs are fabricated by thermal evaporation under high vacuum.
Device Fabrication Workflow:
Caption: General workflow for OLED device fabrication.
A typical device structure for a blue-emitting OLED is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The synthesized material can be used as the host or the emitter in the EML.
Table 2: Example Blue OLED Device Performance
| Host | Emitter | EQEmax (%) | C.I.E. (x, y) | Reference |
| 26CzDBF | FIrpic | 22.9 | (0.14, 0.16) | [1] |
| DBFtPA | 3Me-1Bu-TPPDA | 7.26 | (0.13, 0.12) | [11] |
| Bianthracene-DBF | - (dopant) | 2.11 | (0.17, 0.14) | [12] |
EQEmax: Maximum External Quantum Efficiency; C.I.E.: Commission Internationale de l'Eclairage color coordinates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance blue-emitting materials for OLED applications. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a diverse library of dibenzofuran derivatives can be readily accessed. The protocols and design principles outlined in this application note provide a solid foundation for researchers and scientists to develop next-generation blue OLEDs with improved efficiency, color purity, and operational stability.
References
Sources
- 1. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance-光电查 [oe1.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. Blue Electroluminescent Dibenzofuran-Substituted Bianthracene Der...: Ingenta Connect [ingentaconnect.com]
The Strategic Application of 1-Bromodibenzofuran in the Synthesis of Novel Kinase Inhibitors
Introduction: The Dibenzofuran Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the dibenzofuran scaffold has emerged as a "privileged structure," consistently appearing in potent inhibitors of various kinase families. Its rigid, planar geometry and potential for diverse functionalization make it an ideal framework for achieving high affinity and selectivity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 1-bromodibenzofuran , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind synthetic choices, provide detailed, field-proven protocols for key transformations, and explore the biological significance of the resulting compounds.
The Versatility of this compound: A Gateway to Kinase Inhibitor Diversity
This compound serves as an excellent starting material for the synthesis of kinase inhibitors due to the versatility of the bromo-substituent. The carbon-bromine bond provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse chemical moieties that can probe the different regions of the kinase ATP-binding site. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
The two primary palladium-catalyzed cross-coupling reactions that are instrumental in the functionalization of this compound are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the installation of a wide range of amine-containing fragments.
These reactions are favored in medicinal chemistry for their broad functional group tolerance and reliable reaction conditions.[1]
Targeting Key Oncogenic Kinases with Dibenzofuran-Based Inhibitors
Dibenzofuran derivatives have shown significant inhibitory activity against several important cancer-related kinases. This guide will focus on the synthesis of inhibitors targeting:
-
Pim-1 and CLK1 Kinases: These serine/threonine kinases are overexpressed in various hematological malignancies and solid tumors, where they promote cell proliferation and survival.[2][3][4]
-
Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase that is involved in a wide range of cellular processes and is a promising target for cancer therapy.[5][6]
The following sections will provide detailed synthetic protocols and mechanistic insights for the preparation of inhibitors targeting these kinases, starting from this compound.
PART 1: SYNTHESIS OF A DIBENZOFURAN-BASED PIM-1/CLK1 INHIBITOR VIA SUZUKI-MIYAURA COUPLING
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, making it ideal for introducing aryl or heteroaryl moieties at the 1-position of the dibenzofuran core. These appended ring systems can form crucial interactions within the kinase active site.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 1-(Pyridin-4-yl)dibenzo[b,d]furan
This protocol describes the synthesis of a key intermediate for a potential Pim-1/CLK1 inhibitor. The pyridine moiety can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a 4:1 mixture of toluene and ethanol.
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: To the degassed solution, add potassium carbonate (2.0 eq) dissolved in a minimal amount of deionized water. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 1-(pyridin-4-yl)dibenzo[b,d]furan.
Causality Behind Experimental Choices:
-
Degassing: Essential to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.
-
Base (K₂CO₃): Activates the boronic acid for transmetalation to the palladium center. The use of an aqueous solution of the base often accelerates the reaction.
-
Solvent System: The toluene/ethanol/water mixture ensures the solubility of both the organic starting materials and the inorganic base.
PART 2: SYNTHESIS OF A DIBENZOFURAN-BASED CK2 INHIBITOR VIA BUCHWALD-HARTWIG AMINATION
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in kinase inhibitors. This reaction allows for the introduction of various amines, which can form critical hydrogen bonds in the hinge region of the kinase.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)dibenzo[b,d]furan-1-amine
This protocol outlines the synthesis of a dibenzofuran derivative with an aniline moiety, a common structural motif in CK2 inhibitors.[5]
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), p-anisidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure N-(4-methoxyphenyl)dibenzo[b,d]furan-1-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Crucial for preventing the degradation of the palladium catalyst and the phosphine ligand.
-
Bulky Ligand (XPhos): Promotes the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, and helps to prevent catalyst decomposition.
-
Strong Base (NaOtBu): Required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Data Presentation: Inhibitory Activity of Dibenzofuran-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative dibenzofuran-based kinase inhibitors from the literature. This data highlights the potential of this scaffold in achieving high potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 44 | Pim-1 | 60 | [2][3][4] |
| CLK1 | 26 | [2][3][4] | |
| Compound 12c | CK2 | 5.8 | [5][6] |
Signaling Pathway Visualization
The following diagram illustrates the central role of the Pim-1 kinase signaling pathway in promoting cell survival and proliferation, and how dibenzofuran-based inhibitors can block this pathway.
Caption: Simplified Pim-1 signaling pathway and its inhibition by dibenzofuran derivatives.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and modular construction of diverse libraries of dibenzofuran-based compounds. The high potency and selectivity demonstrated by members of this compound class against key oncogenic kinases underscore the potential of the dibenzofuran scaffold in the development of next-generation cancer therapeutics. Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in preclinical and clinical settings.
References
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Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. [Link]
-
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PubMed Central. [Link]
-
Design and synthesis of CK2 inhibitors. PubMed. [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI. [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Synthesis of novel polybrominated benzimidazole derivatives-potential CK2 inhibitors with anticancer and proapoptotic activity. PubMed. [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Design and synthesis of a novel class of CK2 inhibitors: application of copper- and gold-catalysed cascade reactions for fused n. Kyoto University Research Information Repository. [Link]
-
ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PubMed Central. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed. [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Scilit. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
-
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
- Simple preparation method of this compound.
-
This compound. PubChem. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Semantic Scholar. [Link]
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- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases | Scilit [scilit.com]
- 5. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Guide to the Suzuki-Miyaura Coupling of Bromoarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Palladium-Catalyzed C-C Bond
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and versatility in forming carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyolefins and styrenes.[1][3]
This guide focuses specifically on the coupling of bromoarenes. While iodoarenes are more reactive, bromoarenes offer a compelling balance of reactivity, stability, and commercial availability, making them workhorse substrates in complex molecule synthesis.[4] Understanding the nuances of their activation and the interplay of the catalytic components is key to achieving high yields and purity. This document provides a detailed mechanistic overview, a discussion of critical reaction components, a robust experimental protocol, and a troubleshooting guide to empower researchers in leveraging this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoarene. This is often the rate-determining step of the reaction.[6] The palladium center is oxidized from Pd(0) to Pd(II), forming a square-planar intermediate. The reactivity for this step generally follows the trend I > OTf > Br > Cl.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This crucial step requires activation of the organoboron species by a base.[1][7] The base reacts with the boronic acid to form a more nucleophilic boronate 'ate' complex, which facilitates the transfer of the aryl group to the palladium.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center. This forms the new carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]
Key Components and Their Roles: A Deeper Dive
The success of a Suzuki coupling is not merely in mixing reagents but in the rational selection of each component to suit the specific bromoarene substrate.
The Palladium Catalyst: Precatalyst and Ligand
The "catalyst" is typically a combination of a palladium precursor and a stabilizing ligand.
-
Palladium Precursors: Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] These are precatalysts that generate the active Pd(0) species in situ. While Pd(PPh₃)₄ can sometimes be used directly, systems based on Pd(OAc)₂ or Pd₂(dba)₃ require the addition of a supporting ligand.
-
Ligands: The ligand is arguably the most critical component for modulating the catalyst's reactivity.[4] Its role is to stabilize the Pd(0) species, prevent its aggregation into inactive palladium black, and tune its electronic and steric properties.[4] For bromoarenes, especially those that are electron-rich or sterically hindered, oxidative addition can be slow.[10] To overcome this, bulky and electron-rich phosphine ligands are employed. These ligands promote both the oxidative addition and the final reductive elimination steps, leading to higher catalytic turnover.[6][10]
| Ligand Type | Examples | Best Suited For | Rationale |
| Simple Phosphines | PPh₃, PCy₃ | Activated or simple bromoarenes | PPh₃ was one of the earliest ligands used; PCy₃ is more electron-rich and effective.[5] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Electron-rich, sterically hindered, and generally challenging bromoarenes | Highly bulky and electron-donating, significantly accelerating the rate-limiting oxidative addition. |
| Carbene Ligands (NHCs) | IPr, IMes | General use, often with high stability and activity | Offer strong Pd-C bonds, creating robust catalysts that can be effective for difficult couplings. |
| Bidentate Phosphines | dppf (in Pd(dppf)Cl₂) | General use, good for suppressing side reactions | The chelating effect can provide extra stability to the catalytic complex.[11] |
The Bromoarene Electrophile
The structure of the bromoarene itself dictates the required reaction conditions. Bromoarenes are less reactive than iodoarenes but significantly more reactive than chloroarenes.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -C(O)R on the aromatic ring make the carbon-bromine bond more electron-deficient and thus more susceptible to oxidative addition. These substrates are generally easier to couple.
-
Electron-Donating Groups (EDGs): Groups like -OMe, -NR₂, or alkyl groups enrich the C-Br bond with electron density, slowing the rate of oxidative addition. These "challenging" substrates often require more potent catalytic systems with bulky, electron-rich ligands.[10]
The Organoboron Nucleophile
Boronic acids (Ar-B(OH)₂) are the most common organoboron reagents due to their stability, low toxicity, and ease of preparation.[7] Boronate esters, such as pinacol esters (Bpin), are also widely used and can offer enhanced stability or solubility.[4][8] For particularly sensitive reactions, more stable derivatives like MIDA boronates or trifluoroborate salts (BF₃K) can be employed.[4][7]
The Base
The base is not a passive spectator; it plays an essential role in the transmetalation step.[7] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻) that can readily transfer its organic group to the palladium center.[8]
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used, effective, and economical. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates. Often used under anhydrous conditions, though a small amount of water can be beneficial.[12]
-
Fluorides (KF, CsF): Can be used for substrates with base-sensitive functional groups, such as esters, that might be hydrolyzed by stronger bases.[7][13]
-
Alkoxides (NaOtBu, KOtBu): Very strong bases used for highly challenging couplings, but their use is limited by their reactivity with sensitive functional groups.[14]
The Solvent
The solvent system must dissolve the various components and can significantly influence reaction kinetics and catalyst stability.[15]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are very common.[4] They are often used with an aqueous solution of the base, creating a biphasic system. The water is crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and facilitating the formation of the active boronate.[15]
-
Polar Aprotic Solvents: DMF and DMAc have higher boiling points, allowing for higher reaction temperatures which can be necessary for unreactive bromoarenes.[15]
-
Alcohols/Water: Protic solvents like ethanol and isopropanol, often mixed with water, are gaining traction as "greener" alternatives and can be highly effective.[9][15]
Generalized Experimental Protocol for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of a generic aryl bromide with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[16]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., SPhos, 1.1–1.2 times the amount of Pd). If using a pre-formed catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, add it directly (1-5 mol%).[16]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the required volume of degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.[15] Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is critical.[17]
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Once the reaction is complete (typically 2–24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then typically purified by flash column chromatography on silica gel to yield the pure coupled product.[16]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination; poor quality precatalyst/ligand. | Ensure rigorous exclusion of air (degas solvents, use proper inert atmosphere technique).[17] Try a new bottle of catalyst/ligand. |
| Inefficient Oxidative Addition: Substrate is electron-rich or sterically hindered. | Switch to a more active, bulky, and electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos).[12] Increase reaction temperature. | |
| Poor Solubility: Reagents not fully dissolved. | Try a different solvent system (e.g., DMF, Toluene/H₂O).[13] Increase solvent volume. | |
| Ineffective Base/Transmetalation: Base is not strong enough or has poor solubility. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure sufficient water is present if using an inorganic base. | |
| Side Reactions | Homo-coupling of Boronic Acid: Reaction of two boronic acid molecules. | Use a slight excess of the aryl bromide. Add the aryl bromide to the reaction mixture first and allow it to undergo oxidative addition before the boronic acid couples. |
| Dehalogenation: Replacement of bromine with hydrogen. | This can be caused by impurities or side reactions with the base/solvent. Ensure high-purity reagents. Sometimes a milder base (e.g., KF) can help.[13] | |
| Deborylation: Loss of the boronic acid group before coupling. | This can happen with prolonged heating or if the boronic acid is unstable.[13] Use a more stable boronate ester (pinacol or MIDA). Avoid unnecessarily long reaction times. | |
| Inconsistent Results | Variable Reagent Quality: Boronic acids can degrade over time; bases can absorb moisture. | Use fresh, high-quality reagents. Store boronic acids in a refrigerator or freezer.[17] Finely grind solid bases like K₃PO₄ to ensure consistency.[12] |
Conclusion
The Suzuki-Miyaura coupling of bromoarenes is a powerful and widely applicable reaction. Success lies in a rational approach to the selection of the catalyst, base, and solvent system based on the electronic and steric nature of the specific bromoarene substrate. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively troubleshoot and optimize conditions to construct complex biaryl structures with high efficiency. This guide serves as a foundational resource to enable scientists to confidently apply this cornerstone reaction in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Request PDF. Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. ResearchGate. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Online] October 10, 2024. Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] October 10, 2024. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Available at: [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Online] Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Online] July 9, 2021. Available at: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Online] May 9, 2017. Available at: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Online] December 23, 2014. Available at: [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Online] Available at: [Link]
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National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Online] Available at: [Link]
-
DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Online] Available at: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Online] October 2, 2018. Available at: [Link]
-
American Chemical Society. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. [Online] Available at: [Link]
-
ResearchGate. Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. [Online] Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Online] December 20, 2023. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online] Available at: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Online] February 26, 2019. Available at: [Link]
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Introduction: The Imperative for Precision in Reaction Monitoring
An Application Guide to High-Performance Analytical Methods for Tracking 1-Bromodibenzofuran Reactions
Abstract: this compound is a key intermediate in the synthesis of advanced materials and pharmaceutical compounds.[1][2] The precise monitoring of its chemical transformations is paramount for optimizing reaction yields, minimizing impurities, and ensuring the kinetic and mechanistic understanding necessary for scalable process development. This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the primary analytical techniques used to track reactions involving this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This compound (C₁₂H₇BrO) serves as a versatile scaffold in organic synthesis.[3] Its reactions, whether Suzuki couplings, Buchwald-Hartwig aminations, or other cross-coupling reactions, are often complex, with the potential for side-product formation. Ineffective reaction monitoring can lead to poor yields, difficult purification challenges, and a lack of process control. The ability to quantitatively track the consumption of the starting material, the formation of the desired product, and the emergence of any impurities in real-time or near real-time is therefore not just an analytical exercise but a cornerstone of efficient and successful chemical development.[4] This document outlines the strategic application of modern analytical techniques to achieve this control.
Core Analytical Strategies: A Triad of Methodologies
The choice of analytical method is dictated by the specific reaction parameters, including the volatility and polarity of reactants and products, the complexity of the reaction matrix, and the type of data required (qualitative vs. quantitative, real-time vs. endpoint). The three principal techniques—GC-MS, HPLC, and NMR—offer complementary strengths.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds.[5] It offers exceptional separation efficiency (the GC component) and definitive identification through mass-to-charge ratio analysis and fragmentation patterns (the MS component). For halogenated aromatic compounds like this compound, GC-MS provides high sensitivity and is the method of choice for identifying trace-level impurities.[6][7] The electron ionization (EI) source in MS is particularly effective for creating reproducible fragmentation patterns of aromatic compounds, aiding in structural confirmation.
Causality in Method Design:
-
Column Selection: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, TR-Dioxin 5MS), is typically chosen.[8] This is because the separation of aromatic compounds like dibenzofurans is primarily driven by boiling point and subtle polarity differences, for which this phase provides excellent resolution.
-
Injection Technique: A split/splitless injector is standard. For trace analysis, a splitless injection maximizes the amount of analyte reaching the column, enhancing sensitivity. For concentrated reaction mixtures, a split injection prevents column overloading and peak distortion.
-
MS Detection Mode: Full scan mode is used to identify unknown products and impurities by examining their mass spectra. For quantitative analysis of known compounds (the starting material and expected product), Selected Ion Monitoring (SIM) mode is employed.[9][10] SIM significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions, filtering out background noise from the matrix.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. It is ideal for compounds that are non-volatile, thermally labile, or require derivatization for GC analysis.[11] Coupled with a Diode Array Detector (DAD) or UV-Vis detector, HPLC allows for the quantification of analytes based on their absorbance at a specific wavelength.
Causality in Method Design:
-
Stationary Phase: Reversed-phase chromatography using a C18 column is the most common starting point. The nonpolar C18 stationary phase effectively retains aromatic compounds like this compound from a polar mobile phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities, ensuring that both the starting material and potentially more polar or nonpolar products are resolved effectively.
-
Detection: The extended aromatic system of the dibenzofuran core provides strong UV absorbance. A DAD allows for monitoring across a range of wavelengths simultaneously, which is useful for identifying the optimal wavelength for quantification and for checking peak purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides unparalleled structural information by probing the magnetic properties of atomic nuclei.[12] It is a non-destructive technique that can be used for both qualitative and quantitative analysis directly on the reaction mixture.[13][14] For reaction monitoring, ¹H NMR is particularly powerful as spectra can be acquired rapidly (in minutes or even seconds), allowing for near real-time tracking of changes in the concentration of reactants and products.[15]
Causality in Method Design:
-
Quantitative ¹H NMR (qNMR): By adding a stable, non-reactive internal standard with a known concentration to the reaction aliquot, the concentration of other species can be determined by comparing their peak integrals to the integral of the standard.[14] This provides a direct, calibration-free method of quantification.
-
Real-Time Monitoring: Specialized flow-NMR setups can continuously circulate the reaction mixture through the spectrometer, providing a dynamic view of the reaction kinetics.[13]
-
Heteronuclear NMR: While ¹H NMR is the workhorse, other nuclei can provide critical information. For instance, ⁷⁹Br NMR has been used as a tool for kinetic analysis in reactions where a bromide ion is produced or consumed.[16]
Visualized Workflows and Data Summary
General Analytical Workflow
The following diagram illustrates the typical decision-making and experimental process for monitoring a this compound reaction.
Caption: Figure 1: General Workflow for Reaction Analysis.
Comparative Summary of Techniques
The table below provides a comparative overview to guide the selection of the most appropriate analytical method.
| Technique | Primary Application | Quantitative Capability | Structural Information | Analysis Speed | Instrumentation Cost |
| GC-MS | Volatile & thermally stable compounds; impurity profiling. | Excellent (with internal standard). | High (Mass spectrum & fragmentation). | Moderate (20-40 min/sample). | High |
| HPLC-UV/DAD | Non-volatile or thermally labile compounds. | Excellent (with calibration curve). | Low (Retention time only). | Moderate (15-30 min/sample). | Moderate |
| NMR | Real-time monitoring; structural elucidation. | Excellent (qNMR with internal standard). | Unparalleled (Full structure). | Fast (for ¹H). | Very High |
Detailed Application Protocols
Trustworthiness & Validation: The following protocols are designed to be self-validating. The use of an internal standard in all quantitative methods allows for the correction of variations in sample preparation and instrument response. For HPLC and GC, confirming peak identity by spiking with a known standard is recommended. For NMR, the distinct chemical shifts and coupling patterns provide inherent structural validation.
Protocol 1: GC-MS for Quantitative Reaction Monitoring
Objective: To quantify the consumption of this compound and the formation of a product (e.g., a biaryl from a Suzuki reaction).
Materials:
-
Reaction aliquot
-
Internal Standard (IS): e.g., Dodecane or another stable, non-reactive compound with a retention time distinct from all components of interest. Prepare a stock solution of known concentration in a suitable solvent (e.g., Dichloromethane).
-
Solvent for dilution: Dichloromethane (DCM) or Ethyl Acetate.
-
0.2 µm syringe filters.
-
Autosampler vials.
Procedure:
-
Sample Preparation: a. At each time point (t=0, 1h, 2h, etc.), withdraw a 50 µL aliquot from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into 950 µL of cold DCM in a labeled vial. c. Add 100 µL of the internal standard stock solution to the quenched sample. d. Vortex the mixture thoroughly. e. Filter the sample through a 0.2 µm syringe filter into a GC-MS autosampler vial.
-
Instrumentation & Conditions:
-
Gas Chromatograph: Standard GC system.[7]
-
Injector: 250 °C, Splitless mode (or 50:1 split for concentrated samples).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program: 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Mass Spectrometer:
-
Source: Electron Ionization (EI), 70 eV.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Mode: Full Scan (m/z 50-500) for initial identification. Switch to Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Example):
-
This compound (MW 247.09): m/z 246, 248 (M, M+2), 167 (M-Br).[17]
-
Internal Standard (Dodecane): m/z 57, 71, 85.
-
Product: Determine characteristic ions from a full scan injection of a purified sample.
-
-
-
-
-
Data Analysis: a. Integrate the peak areas for this compound, the product, and the internal standard. b. Calculate the Response Factor (RF) for the starting material and product relative to the internal standard using a calibration standard of known concentration. c. Use the following formula to determine the concentration at each time point: Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RF_Analyte)
Protocol 2: HPLC-DAD for Reaction Progress Analysis
Objective: To monitor the reaction of this compound with a non-volatile reagent.
Materials:
-
Reaction aliquot
-
Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.
-
Dilution Solvent: 50:50 Acetonitrile/Water.
-
0.2 µm syringe filters.
-
Autosampler vials.
Procedure:
-
Sample Preparation: a. At each time point, withdraw a 20 µL aliquot. b. Dilute the aliquot into 1980 µL of the dilution solvent in a labeled vial to achieve a 1:100 dilution (adjust as needed). c. Vortex thoroughly. d. Filter the sample through a 0.2 µm syringe filter into an HPLC vial.
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a binary pump, autosampler, and DAD.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
DAD Settings: Monitor at 254 nm and 280 nm. Collect spectra from 200-400 nm.
-
Gradient Program:
-
0-1 min: 40% B
-
1-8 min: 40% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 40% B (re-equilibration).
-
-
-
Data Analysis: a. Identify the peaks for the starting material and product based on their retention times (confirm by injecting standards). b. Integrate the peak area at the optimal wavelength for each compound. c. Plot the peak area of the reactant and product versus time to visualize the reaction profile. For quantitative results, generate a calibration curve using standards of known concentrations.
Protocol 3: At-line ¹H NMR for Kinetic Analysis
Objective: To obtain real-time kinetic data for a reaction involving this compound.[18]
Materials:
-
Reaction mixture.
-
Deuterated solvent (e.g., CDCl₃).
-
Quantitative Internal Standard (IS): e.g., 1,3,5-Trimethoxybenzene or another compound with sharp singlets in a clear region of the spectrum.
-
NMR tubes.
Procedure:
-
Preparation of the "NMR Cocktail": a. In a small vial, prepare a solution of the internal standard in the deuterated solvent at a precisely known concentration (e.g., 5.00 mg/mL).
-
Sample Preparation: a. At each time point, withdraw a 100 µL aliquot from the reaction mixture. b. Add the aliquot to an NMR tube. c. Add exactly 500 µL of the "NMR Cocktail" to the NMR tube. d. Cap and invert the tube several times to mix thoroughly.
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters:
-
Set a relaxation delay (d1) of at least 5 times the longest T₁ of any proton being integrated (a d1 of 30 seconds is often a safe starting point for quantitative work).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
-
Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Calibrate the spectrum to the solvent peak or TMS. c. Integrate a well-resolved peak for the starting material, the product, and the internal standard. d. Calculate the moles of each component relative to the known moles of the internal standard: Moles_Analyte = (Moles_IS / #H_IS) * (Integral_Analyte / #H_Analyte) (where #H is the number of protons giving rise to the integrated signal). e. Plot concentration versus time to determine reaction kinetics.
Conclusion
The successful development of chemical processes involving this compound relies on the rigorous application of appropriate analytical methods. GC-MS offers unparalleled sensitivity and specificity for volatile compounds, HPLC provides robust analysis for a broader range of molecules, and NMR delivers rich structural and quantitative data in near real-time. By understanding the principles behind each technique and implementing validated protocols, researchers can gain precise control over their chemical reactions, accelerating discovery and development.
References
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Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Annals of the New York Academy of Sciences. Available at: [Link]
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PA-36 Analytical Method for PBDD/Fs, PBDE and Applications to Environmental Sample. JEOL News. Available at: [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International - Chromatography Online. Available at: [Link]
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Analytical methodologies for PBDD/F analysis in various matrices. ResearchGate. Available at: [Link]
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halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available at: [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
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Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]
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1-bromo-dibenzofuran. Cheméo. Available at: [Link]
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(79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Available at: [Link]
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Optimization of the analytical performance of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/F). ResearchGate. Available at: [Link]
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Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. ResearchGate. Available at: [Link]
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Method development for the analysis of polybrominated dibenzo-p-dioxins, dibenzofurans and diphenyl ethers in sediment samples. ResearchGate. Available at: [Link]
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Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. U.S. Environmental Protection Agency. Available at: [Link]
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Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Bruker. Available at: [Link]
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Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). INCHEM. Available at: [Link]
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ANALYSIS OF THE BROMINATED DIOXIN AND FURAN EMISSION CONGENER PATTERN FROM DIFFERENT SOURCES. CORE. Available at: [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Available at: [Link]
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GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by trace amounts of 1,1- dibromo-2-phenylcyclopropane (B). ResearchGate. Available at: [Link]
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Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer Link. Available at: [Link]
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Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Biological Matrices - Literature Review and Preliminary Recommendations. EPA NEIPS. Available at: [Link]
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One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]
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This compound. PubChem - NIH. Available at: [Link]
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GC-MS analysis of the metabolites from dibenzofuran by E. coli... ResearchGate. Available at: [Link]
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4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. Available at: [Link]
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1-bromo-dibenzofuran. ChemBK. Available at: [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Available at: [Link]
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Reaction monitoring via 19F NMR spectroscopy. Nanalysis. Available at: [Link]
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GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]
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The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Available at: [Link]
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large-scale synthesis of 1-Bromodibenzofuran for industrial use
An Application Guide for the Industrial-Scale Synthesis of 1-Bromodibenzofuran
Introduction:
This compound is a key heterocyclic intermediate whose rigid, planar structure and unique electronic properties make it an invaluable building block in the development of advanced materials.[1][2] Its primary application lies in the synthesis of host and emissive-layer materials for Organic Light-Emitting Diodes (OLEDs), where it contributes to enhanced device efficiency, color purity, and operational lifetime.[1][3][4] Beyond organic electronics, its derivatives are explored in medicinal chemistry and other areas of fine chemical synthesis.[2][4][5]
The increasing demand for high-performance OLED displays and solid-state lighting necessitates reliable, scalable, and cost-effective methods for producing high-purity this compound.[1] This document provides a comprehensive guide for researchers, process chemists, and drug development professionals on the large-scale synthesis of this critical intermediate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and the critical safety and quality control measures required for industrial production. The protocols described herein are designed to be self-validating, ensuring trustworthiness and reproducibility at scale.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is fundamental for process design, purification, and safe handling.
| Property | Value | Source |
| CAS Number | 50548-45-3 | [1][6] |
| Molecular Formula | C₁₂H₇BrO | [6][7] |
| Molecular Weight | 247.09 g/mol | [6][7] |
| Melting Point | 67°C | [1] |
| Appearance | White to off-white crystalline solid | |
| Purity (Typical) | >99% | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like Toluene, Dichloromethane, DMF. | [7] |
Strategic Approach to Synthesis: Selecting an Industrially Viable Route
Several synthetic routes to this compound have been reported. A critical analysis reveals significant differences in their suitability for large-scale manufacturing:
-
Route A (Palladium-Catalyzed): Some methods rely on expensive noble metal catalysts like palladium complexes.[8] While often efficient, the cost and potential for metal contamination in the final product present challenges for industrial application.
-
Route B (Low-Temperature Lithiation): Other routes require cryogenic conditions (-78°C) for lithiation reactions.[8] Such low temperatures are energy-intensive and difficult to manage in large industrial reactors, making this approach less practical for scaled production.[8]
-
Route C (Copper-Catalyzed Multi-step Synthesis): A more promising approach, detailed in patent CN115677637B, utilizes inexpensive and readily available starting materials like o-dihalobenzenes and 1,3-cyclohexanedione.[8] This three-step synthesis avoids noble metal catalysts and cryogenic conditions, operating at moderate temperatures with simple, robust reaction steps. The overall yield is favorable, and the reagents are cost-effective, making it an ideal candidate for industrial scale-up.[8]
This guide will focus on the detailed protocol and optimization of Route C , which represents a balanced and practical approach to large-scale synthesis.
Overall Synthesis Workflow
The selected three-step synthesis provides a logical and efficient pathway from simple precursors to the final high-purity product.
Caption: High-level workflow for the three-step synthesis of this compound.
Part 1: Detailed Synthesis Protocols
Step 1: Synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one
Principle: This step involves a copper-catalyzed intermolecular and intramolecular Ullmann condensation.[8][9] The reaction couples an o-dihalobenzene with 1,3-cyclohexanedione. Cuprous iodide (CuI) serves as the inexpensive catalyst, while L-proline acts as a ligand to stabilize the copper intermediate and facilitate the coupling. A carbonate base is used to deprotonate the dione, making it nucleophilic.
Protocol:
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet/outlet. Ensure the system is inerted with nitrogen.
-
Reagent Charging: To the reactor, charge 1,3-cyclohexanedione (1.0 eq), potassium carbonate (2.0 eq), L-proline (0.2 eq), and cuprous iodide (0.1 eq).
-
Solvent Addition: Add acetonitrile as the solvent. The typical concentration is between 0.1 to 0.3 mol/L with respect to the limiting reagent.
-
Addition of Starting Material: Add the o-dihalobenzene (e.g., o-chlorobromobenzene, 1.2 eq) to the mixture.
-
Reaction: Heat the mixture to a reflux temperature of 90-110°C and maintain for 24-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude material is purified by column chromatography on silica gel. For industrial scale, a slurry purification or crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be developed to isolate the ketone intermediate.
Causality and Optimization:
-
Catalyst System: The CuI/L-proline system is a well-established, cost-effective combination for Ullmann-type couplings, avoiding the high cost of palladium catalysts.[8]
-
Solvent: Acetonitrile is chosen for its suitable boiling point and ability to dissolve the reactants.
-
Base: Potassium carbonate is a strong enough base to deprotonate the dione without causing significant side reactions.
-
Scale-Up Note: On a large scale, filtration of fine inorganic salts can be slow. Consider using a filter press and ensure efficient washing of the filter cake to maximize yield.
Step 2: Aromatization to Dibenzo[b,d]furan-1-ol
Principle: The ketone intermediate is aromatized to the corresponding phenol using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). DDQ is a powerful oxidizing agent that acts as a hydrogen acceptor, facilitating the dehydrogenation of the dihydro-furanone ring to the fully aromatic dibenzofuranol system.
Protocol:
-
Reactor Setup: Use a clean, dry reactor equipped for inert atmosphere operation.
-
Reagent Charging: Dissolve the 3,4-dihydrodibenzo[b,d]furan-1(2H)-one (1.0 eq) from Step 1 in 1,4-dioxane.
-
Oxidant Addition: Add DDQ (1.0-1.5 eq) portion-wise to the solution. An exothermic reaction may be observed, so controlled addition is recommended.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete, as monitored by TLC/HPLC.
-
Work-up:
-
Quench the reaction with an aqueous solution of sodium sulfite or sodium bicarbonate to destroy excess DDQ.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude dibenzo[b,d]furan-1-ol can be purified by column chromatography or recrystallization.
Causality and Optimization:
-
Oxidant Choice: DDQ is highly effective for this type of dehydrogenation, often providing clean conversions under mild conditions.[8]
-
Stoichiometry: Using a slight excess of DDQ ensures complete conversion of the starting material. The molar ratio should be optimized to balance yield against the cost and disposal of the reagent.[8]
Step 3: Bromination to this compound
Principle: This final step is a nucleophilic substitution where the hydroxyl group of the dibenzofuranol is converted into a bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, converting the alcohol into a good leaving group which is subsequently displaced by bromide.
Protocol:
-
Reactor Setup: A reactor equipped with a dropping funnel, mechanical stirrer, and thermometer under a nitrogen atmosphere is required. The reactor should have adequate cooling capacity.
-
Reagent Charging: Dissolve the dibenzo[b,d]furan-1-ol (1.0 eq) in a suitable solvent like toluene.[8]
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.5 eq) via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Work-up:
-
Carefully quench the reaction by slowly adding it to ice-water. PBr₃ reacts violently with water, so this step must be performed with extreme caution and efficient cooling.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Final Purification: Concentrate the solution under reduced pressure. The crude this compound is then purified by recrystallization from a solvent such as ethanol or an ethanol/water mixture to yield the final product with >99% purity. The patent specifies a final purification via column chromatography yielding 83%.[8]
Causality and Optimization:
-
Reagent: PBr₃ is a standard, cost-effective choice for converting alcohols to bromides.
-
Temperature Control: The initial cooling is critical to control the exothermicity of the reaction between the phenol and PBr₃.
-
Quenching: The quenching step is the most hazardous part of this process. It must be designed to handle the heat and gas (HBr) evolution safely. A reverse quench (adding the reaction mixture to water) is often preferred for better temperature control on a large scale.
Part 2: Quality Control and Analytical Methods
Ensuring the final product meets stringent purity requirements is paramount, especially for applications in organic electronics. A robust quality control (QC) system involves both in-process controls and final product testing.
Quality Control Workflow
Caption: A typical Quality Control workflow for multi-step synthesis.
Analytical Protocols
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure of the final product and key intermediates. |
| Purity Assay | HPLC (UV detection) | Quantifies the main component and detects process-related impurities.[10] |
| Impurity Profile | GC-MS, LC-MS | Identifies and quantifies residual solvents, starting materials, and by-products.[11] |
| Melting Point | Capillary Melting Point Apparatus | A rapid and simple check of purity. A sharp melting range close to the literature value (67°C) indicates high purity.[1] |
| Appearance | Visual Inspection | Ensures the product is a free-flowing, white to off-white solid, free of foreign matter. |
Part 3: Industrial Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous materials and operations. A rigorous safety protocol is non-negotiable.
Reagent-Specific Hazards:
-
Phosphorus Tribromide (PBr₃):
-
Hazard: Highly toxic, corrosive, and reacts violently with water, releasing HBr gas.[12]
-
Handling: Must be handled in a well-ventilated fume hood or closed system. Personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron. A respirator with an acid gas cartridge may be necessary.[13]
-
-
Bromine & Brominating Agents:
-
Hazard: Though not used directly in this protocol, general knowledge is crucial. Bromine is highly toxic by inhalation, corrosive to skin and eyes, and a strong oxidizing agent.[13][14] It can enhance the combustion of other materials.[13]
-
Handling: Requires specialized equipment and training. All transfers should be done in closed systems. Emergency showers and eyewash stations must be readily accessible.[14][15]
-
-
DDQ:
-
Hazard: Toxic and an irritant.
-
Handling: Handle in a ventilated area, avoiding dust inhalation. Wear standard PPE.
-
-
Solvents (Acetonitrile, Toluene, Dioxane):
-
Hazard: Flammable and have varying degrees of toxicity.
-
Handling: Use in well-ventilated areas, away from ignition sources. Ground all equipment to prevent static discharge.
-
Process Safety Measures:
-
Inert Atmosphere: All reaction steps should be conducted under a nitrogen or argon atmosphere to prevent side reactions and ensure safety.
-
Temperature Control: Equip reactors with reliable heating and cooling systems. The PBr₃ addition and subsequent quench are critical control points that require robust cooling to prevent thermal runaways.
-
Ventilation and Scrubbing: The work-up of the bromination step will generate HBr gas. The reactor's vent should be connected to a caustic scrubber to neutralize acidic vapors before release.
-
Personal Protective Equipment (PPE): The minimum required PPE includes safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[13] Specific tasks, especially involving PBr₃, require enhanced protection as described above.
-
Emergency Preparedness: Ensure spill kits compatible with all chemicals are available. All personnel should be trained on emergency shutdown and evacuation procedures.
References
- Simple preparation method of this compound.
-
This compound | C12H7BrO | CID 190542 - PubChem. National Institutes of Health. [Link]
-
Exploring 1-Bromodibenzo[b,d]furan: Synthesis and Application in Advanced Materials. Boronpharm. [Link]
-
Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Methods for the determination of furan in food. JRC Publications Repository. [Link]
-
BROMINE BROMINE - Safety Handbook. ICL Group. [Link]
-
SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO- BROMINATION OF BENZOFURAN. Okayama University. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. National Institutes of Health. [Link]
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]
-
Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate. [Link]
-
Bromine solution - Safety Data Sheet. Carl ROTH. [Link]
-
1-bromo-dibenzofuran. Cheméo. [Link]
-
1-bromo-dibenzofuran. ChemBK. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
- Dibenzofuran and dibenzothiophene derivatives and organic light-emitting devices containing them.
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
-
Guide to Quality in Analytical Chemistry. Eurachem. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. [Link]
-
Rapid Access to Benzofuran-Based Natural Products through a Concise Synthetic Strategy. ResearchGate. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. [Link]
-
Furan-based materials for organic electronics. Nanyang Technological University. [Link]
-
Analytical Methods in Quality Control of Scientific Publications. ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. National Institutes of Health. [Link]
-
Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. Frontiers. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]
- 12. carlroth.com [carlroth.com]
- 13. nj.gov [nj.gov]
- 14. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. icl-group-sustainability.com [icl-group-sustainability.com]
Application Notes and Protocols: Functionalization of the Dibenzofuran Core via 1-Bromo Substitution
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide offers a comprehensive overview of synthetic strategies for the functionalization of the dibenzofuran scaffold, utilizing the versatile building block, 1-bromodibenzofuran. The dibenzofuran core is a privileged structure in medicinal chemistry and materials science. Consequently, the ability to selectively introduce diverse substituents at the C1 position is critical for creating novel compounds with tailored functionalities. This document explores the mechanistic foundations of key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and metal-halogen exchange reactions. Detailed, field-proven protocols for each of these transformations are provided, complemented by insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of the Dibenzofuran Scaffold
Dibenzofuran, a heterocyclic aromatic compound, features two benzene rings fused to a central furan ring. This rigid, planar architecture confers unique photophysical and electronic properties, rendering it a valuable motif in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic materials. Moreover, the dibenzofuran core is a recurrent structural element in numerous biologically active natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic activities, such as anticancer, antiviral, and anti-inflammatory effects.
The functionalization of the dibenzofuran core is essential for modulating its physicochemical and biological characteristics. A bromo-substituent, in particular, provides a versatile entry point for a wide range of chemical transformations. This compound, specifically, serves as a pivotal intermediate, enabling the selective introduction of carbon, nitrogen, and other heteroatom-based functionalities at a predetermined position.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis by enabling the efficient construction of complex molecular architectures under relatively mild conditions.[1] For the functionalization of this compound, three of the most potent and widely utilized cross-coupling reactions are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2] This reaction is especially valuable for the synthesis of biaryl and substituted aromatic compounds.
Causality Behind Experimental Choices:
-
Catalyst: The active catalyst is a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligands is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are frequently used to enhance catalytic activity.
-
Base: A base is necessary to activate the organoboron species, which is typically a boronic acid or its ester, by forming a more nucleophilic "ate" complex. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The selection of the base can significantly influence the reaction rate and yield and is often dependent on the specific substrates and solvent system.
-
Solvent: The reaction is commonly conducted in a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base. This biphasic system ensures the effective interaction of all reaction components.
Experimental Protocol: Synthesis of 1-Phenyldibenzofuran
Materials:
-
This compound (1.0 mmol, 247.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-phenyldibenzofuran.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyldibenzofuran | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)dibenzofuran | 88 |
| 3 | 3-Thienylboronic acid | 1-(3-Thienyl)dibenzofuran | 85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds, enabling the synthesis of a diverse range of aryl amines from aryl halides.[1][3]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: As with the Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical for the reaction's success. Bulky, electron-rich biarylphosphine ligands, such as BINAP or Josiphos-type ligands, are highly effective in promoting the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol: Synthesis of N-Phenyl-1-aminodibenzofuran
Materials:
-
This compound (1.0 mmol, 247.1 mg)
-
Aniline (1.2 mmol, 111.7 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
(±)-BINAP (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, BINAP, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Add toluene, followed by this compound and aniline.
-
Seal the flask and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with 20 mL of diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-phenyl-1-aminodibenzofuran.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-1-aminodibenzofuran | 85 |
| 2 | Morpholine | 1-(Morpholino)dibenzofuran | 90 |
| 3 | n-Butylamine | N-(n-Butyl)-1-aminodibenzofuran | 78 |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically utilizes a dual catalytic system composed of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst drives the main cross-coupling cycle, while the copper co-catalyst is thought to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling have also been developed.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and can also serve as the solvent.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly employed.
Experimental Protocol: Synthesis of 1-(Phenylethynyl)dibenzofuran
Materials:
-
This compound (1.0 mmol, 247.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N, 5 mL)
-
THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to obtain 1-(phenylethynyl)dibenzofuran.
Data Presentation:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)dibenzofuran | 89 |
| 2 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)dibenzofuran | 95 |
| 3 | 1-Hexyne | 1-(Hex-1-yn-1-yl)dibenzofuran | 82 |
Metal-Halogen Exchange: A Gateway to Nucleophilic Dibenzofurans
Metal-halogen exchange, particularly lithiation, offers an alternative and powerful strategy for the functionalization of this compound. This method transforms the electrophilic C1 carbon into a nucleophilic center, which can then react with a variety of electrophiles.
Causality Behind Experimental Choices:
-
Lithiation Reagent: Strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), are typically used to perform the bromine-lithium exchange. The reaction is usually carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for solvating the organolithium species and maintaining its reactivity.
-
Electrophile: A wide range of electrophiles can be used to trap the resulting 1-lithiodibenzofuran, including aldehydes, ketones, carbon dioxide, and boronic esters.
Experimental Protocol: Synthesis of Dibenzofuran-1-boronic acid pinacol ester
Materials:
-
This compound (1.0 mmol, 247.1 mg)
-
n-Butyllithium (1.1 mmol, 1.6 M solution in hexanes)
-
Isopropoxy(pinacol)borane (1.5 mmol, 279.2 mg)
-
Anhydrous THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.
-
Add isopropoxy(pinacol)borane dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography to afford dibenzofuran-1-boronic acid pinacol ester.
Data Presentation:
| Entry | Electrophile | Product | Yield (%) |
| 1 | Isopropoxy(pinacol)borane | Dibenzofuran-1-boronic acid pinacol ester | 85 |
| 2 | Benzaldehyde | (Dibenzofuran-1-yl)(phenyl)methanol | 75 |
| 3 | Dry CO₂ | Dibenzofuran-1-carboxylic acid | 80 |
Visualization of Synthetic Pathways
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Workflow for the Functionalization of this compound
Caption: Decision workflow for the functionalization of this compound.
Conclusion
This compound is an exceptionally valuable and versatile starting material for the synthesis of a wide range of functionalized dibenzofuran derivatives. The palladium-catalyzed cross-coupling reactions and metal-halogen exchange strategies detailed in this guide provide researchers with a robust and reliable toolkit for accessing novel compounds with potential applications in medicinal chemistry, materials science, and other fields. The provided protocols, which are based on established chemical principles, serve as a practical starting point for exploring the chemical space around the dibenzofuran core.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The application of 1-Dibenzofuranylboronic Acid in electronic devices_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromodibenzofuran
Welcome to the technical support center for the synthesis of 1-Bromodibenzofuran (1-BDBF). This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate, particularly in the fields of organic light-emitting diodes (OLEDs), pharmaceuticals, and advanced materials.[1][2] 1-BDBF is a key building block whose purity and yield can significantly impact the success of subsequent synthetic steps.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind experimental choices to empower you to diagnose and resolve issues effectively in your own laboratory setting.
Part 1: Foundational Synthetic Strategies
Before troubleshooting, it's essential to understand the primary routes to this compound. The optimal choice depends on factors like available starting materials, cost, scale, and desired purity.
| Synthetic Route | Key Starting Materials | Core Transformation | Typical Yield | Advantages | Challenges |
| Route A: Intramolecular Cyclization | 6'-bromo-2'-fluorobiphenyl-2-ol | Base-mediated Intramolecular SNAr | ~88%[2] | High yield, high purity, direct formation of the brominated core. | Precursor synthesis can be multi-stepped. |
| Route B: Multi-Step from o-Dihalides | o-dihalobenzene, 1,3-cyclohexanedione | Ullmann Reaction, Oxidation (DDQ), Bromination | ~47% (Overall)[3] | Avoids expensive noble metal catalysts, uses cheaper starting materials. | Lower overall yield, multiple steps, Ullmann reactions can be finicky.[3][4] |
| Route C: Direct Electrophilic Bromination | Dibenzofuran | Electrophilic Aromatic Substitution (EAS) | Variable | Most direct route, fewest steps. | Poor regioselectivity; often yields a mixture of 1-, 2-, 3-, and 4-bromo isomers.[5] |
This guide will primarily focus on troubleshooting Route A , the most reliable high-yield method, while also addressing common issues in the other pathways.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific problems you might encounter during the synthesis of this compound.
Category 1: Issues with Intramolecular Cyclization (Route A)
The conversion of 6'-bromo-2'-fluorobiphenyl-2-ol to this compound via base-mediated cyclization is a powerful method, but it is highly sensitive to reaction conditions.
Question 1: My cyclization reaction has stalled or is showing a very low yield. What are the most likely causes?
Answer: A low yield in this SNAr (Substitution Nucleophilic Aromatic) cyclization almost always points to issues with the base or the solvent. The reaction mechanism hinges on the quantitative deprotonation of the phenolic hydroxyl group to form a potent nucleophile, which then attacks the carbon bearing the fluorine atom.
Workflow: Diagnosing Low Yield in Cyclization
Caption: Troubleshooting Decision Flow for Cyclization.
Detailed Breakdown:
-
Base Inactivity: Sodium hydride (NaH) is the most common base for this reaction.[2] It is highly reactive with water and can degrade upon storage.
-
Causality: If the NaH is old or has been improperly stored, it will have a coating of sodium hydroxide, which is a weaker base and less effective for this reaction. The mineral oil in commercial NaH dispersions can also interfere.
-
Solution: Use a fresh bottle of NaH. For best results, wash the NaH dispersion with anhydrous hexanes under an inert atmosphere (Argon or Nitrogen) to remove the mineral oil before use. Add the NaH in portions to the cooled solution of the starting material to control the initial exothermic reaction and hydrogen gas evolution.[2]
-
-
Solvent Contamination (Water): The presence of water is the single most common reason for failure.
-
Causality: Water reacts rapidly with NaH (1 equivalent of H₂O consumes 1 equivalent of NaH), preventing the deprotonation of your substrate. It can also act as a proton source, quenching the phenoxide intermediate.
-
Solution: Use a freshly opened bottle of anhydrous DMF or purify your DMF by standard methods (e.g., distillation from CaH₂). Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is run under a strict inert atmosphere.
-
-
Incorrect Temperature Profile:
-
Causality: The initial deprotonation should be done at a low temperature (0–5 °C) to control the reaction rate. However, the subsequent SNAr cyclization requires thermal energy to overcome the activation barrier.
-
Solution: Add the NaH at 0–5 °C and stir for a short period (e.g., 20-30 minutes) to ensure complete deprotonation before slowly heating the reaction to the target temperature (e.g., 100 °C).[2]
-
Question 2: I am trying the multi-step synthesis from o-dibromobenzene (Route B) and my initial Ullmann coupling is failing. What can I do?
Answer: The Ullmann reaction, which couples aryl halides, is notoriously challenging and sensitive to the quality of the copper catalyst and reaction conditions.[4][6] Common failure modes include recovery of starting material or formation of dehalogenated side products.[7]
Troubleshooting the Ullmann Coupling:
-
Activate Your Copper: Traditional Ullmann reactions often require "activated" copper powder. If you are using a copper salt like CuI, the reaction may benefit from a ligand. While the patent[3] specifies cuprous iodide without a ligand, many modern Ullmann-type reactions show improved reliability with the addition of a ligand like 1,10-phenanthroline.[4][7] This helps to solubilize the copper species and facilitate the catalytic cycle.
-
High Temperature is Crucial: These reactions often require high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP to proceed.[4] Ensure your reaction is reaching and maintaining the target temperature.
-
Inert Atmosphere: While not always as critical as in palladium catalysis, running the reaction under an inert atmosphere can prevent oxidation of the copper catalyst, which can improve yields.
-
Consider Alternatives: If the Ullmann reaction remains problematic, consider a Palladium-catalyzed alternative like a Buchwald-Hartwig or Suzuki coupling, which are often more reliable, albeit at a higher catalyst cost.[7]
Question 3: My direct bromination of dibenzofuran (Route C) is producing an inseparable mixture of isomers. How can I achieve 1-bromo selectivity?
Answer: This is a significant challenge due to the inherent electronic properties of the dibenzofuran core. Electrophilic attack can occur at multiple positions (1, 2, 3, 4).[8] The positional reactivity is complex and highly dependent on the reaction conditions.[5]
Understanding Regioselectivity:
The oxygen atom in dibenzofuran activates the aromatic rings to electrophilic attack. Theoretical studies and experimental results show that the electron density is highest at the 2, 8, 3, and 7 positions. However, the 1-position can be targeted under specific circumstances, though achieving high selectivity is difficult.
Dibenzofuran Electrophilic Substitution Sites
Caption: Numbering of substitution positions on the dibenzofuran core.
Strategies to Improve Selectivity:
-
Choice of Brominating Agent: Milder brominating agents may offer better selectivity. Instead of elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS) in a polar solvent.[9] Sometimes, using a Lewis acid catalyst can alter the regiochemical outcome, but this often leads to complex mixtures.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. For example, electrolysis of benzofuran in AcOH/H₂O (100/1) favors substitution, while a higher water concentration promotes addition reactions.[10] Similar principles may apply to dibenzofuran, and empirical screening of solvents is recommended.
-
Directed Ortho Metalation (DoM): A more reliable, albeit indirect, strategy is to introduce a directing group onto the dibenzofuran ring. For example, if you can synthesize dibenzofuran-1-carboxylic acid, the carboxyl group can be used to direct lithiation to the adjacent position, but this does not help in obtaining the 1-bromo product. A better approach is to use a precursor strategy, as in Route A, where the substitution pattern is locked in before the dibenzofuran ring is even formed.
Part 3: Purification and Characterization FAQs
Q1: What are the common impurities I should look for after synthesis?
-
From Route A: Unreacted 6'-bromo-2'-fluorobiphenyl-2-ol, and potentially small amounts of protonated starting material if the base was quenched.
-
From Route B: Unreacted dibenzofuran-1-ol, residual DDQ or its hydroquinone, and any byproducts from the Ullmann step.
-
From Route C: Other bromodibenzofuran isomers (2-BDBF, 3-BDBF, 4-BDBF) and polybrominated species (e.g., 1,X-dibromodibenzofuran).
Q2: What is the best method for purifying the final this compound product?
Column chromatography is the most effective method.[3]
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase: A non-polar/slightly polar solvent system is ideal. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is very effective. A common starting point is 1-5% Ethyl Acetate in Hexanes.[3] The desired 1-bromo isomer is typically less polar than any unreacted phenolic starting materials.
Q3: My purified product yield is low after column chromatography. Where could I be losing material?
-
Product is Volatile: this compound has a relatively low melting point (~67 °C) and can be lost if solvents are removed on a rotary evaporator at high temperature and very high vacuum for extended periods.[1] Use moderate temperature and vacuum.
-
Adsorption on Silica: Highly activated silica gel can sometimes lead to irreversible adsorption or decomposition of sensitive compounds. If you suspect this, you can deactivate the silica gel by pre-treating it with a small amount of a polar solvent (like triethylamine in your eluent system if the compound is base-sensitive, though not typically necessary for 1-BDBF).
-
Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent mixture at the end of your gradient to elute all compounds.
Part 4: Detailed Experimental Protocol
Optimized Protocol for Route A: Intramolecular Cyclization
This protocol is based on literature procedures with added insights for maximizing yield and purity.[2]
-
Glassware and Atmosphere Setup:
-
Dry a three-neck round-bottom flask and a dropping funnel in an oven at 120 °C overnight. Assemble the apparatus hot and allow it to cool under a stream of dry argon or nitrogen. Maintain a positive inert atmosphere throughout the reaction.
-
-
Reagent Preparation:
-
In a separate flask under argon, weigh out sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Dry the resulting grey powder under a vacuum.
-
Prepare a solution of 6'-bromo-2'-fluorobiphenyl-2-ol (1.0 equivalent) in anhydrous DMF (approx. 0.2 M concentration).
-
-
Reaction Execution:
-
Transfer the anhydrous DMF solution of the starting material to the reaction flask via cannula.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Add the washed NaH powder to the solution in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and that the gas outlet is not blocked.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. You should observe the formation of the sodium phenoxide salt.
-
Slowly warm the reaction mixture to room temperature and then heat to 100 °C using an oil bath.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Very slowly and carefully quench the excess NaH by adding cold ethanol or isopropanol dropwise at 0 °C.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate or toluene.
-
Wash the combined organic layers with water, then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.
-
References
- Exploring 1-Bromodibenzo[b,d]furan: Synthesis and Application in Advanced M
- 1-bromodibenzo[b,d]furan | 50548-45-3. ChemicalBook.
- 1-bromodibenzo[b,d]furan synthesis. ChemicalBook.
- Simple preparation method of this compound.
- SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO- BROMINATION OF BENZOFURAN. Hideo Tanaka, et al.
- Positional reactivity of dibenzofuran in electrophilic substitutions. ACS Publications (The Journal of Organic Chemistry).
- Ullmann condens
- Troubleshooting Ullmann Coupling. Reddit r/Chempros.
- Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Ullmann Reaction. Thermo Fisher Scientific - US.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]
- 3. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. reddit.com [reddit.com]
- 8. pure.skku.edu [pure.skku.edu]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Crude 1-Bromodibenzofuran by Column Chromatography
Welcome to the technical support center for the purification of 1-bromodibenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific separation.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of crude this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.
Scenario 1: Poor Separation of this compound from Impurities
Question: I'm running a column to purify this compound, but my fractions are all mixed, showing both the product and impurities on TLC, despite a good separation on the initial TLC plate. What's going wrong?
Answer:
This is a common and frustrating issue. The discrepancy between TLC and column performance often points to a few key factors:
-
Overloading the Column: The most frequent cause of poor separation is loading too much crude material onto the column. This saturates the stationary phase, preventing the formation of distinct bands.
-
Inappropriate Solvent System: The solvent system that gives a good Rf on TLC might not be optimal for a column. An ideal Rf for the target compound on a TLC plate for column chromatography is between 0.25 and 0.35, which allows for sufficient interaction with the stationary phase and good separation from impurities[1].
-
Compound Degradation: this compound, while relatively stable, could potentially degrade on acidic silica gel, especially if the crude mixture contains highly acidic or basic impurities. This can lead to streaking and the appearance of new spots during elution[2].
Troubleshooting Protocol:
-
Optimize the Solvent System with TLC:
-
Perform a thorough TLC analysis of your crude mixture using a range of solvent systems. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate[3].
-
Aim for a solvent system that gives your desired product an Rf value between 0.25 and 0.35[1]. This provides the best chance for good separation on the column.
-
Ensure there is a clear separation between the spot for this compound and any major impurities.
-
-
Proper Column Loading:
-
As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1 for difficult separations.
-
Dry Loading: For compounds that have poor solubility in the initial eluting solvent, dry loading is highly recommended[4].
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
-
Check for Compound Stability:
-
To test for stability on silica, spot your crude mixture on a TLC plate, let it sit for an hour or two, and then develop it. If new spots appear or the original spot streaks, your compound may be degrading.
-
If degradation is suspected, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina[2][5].
-
Scenario 2: The Product is Not Eluting from the Column
Question: I've been running my column for a while with the selected solvent system, but I can't see any sign of my this compound eluting. What should I do?
Answer:
This issue can be perplexing, but a systematic approach can help identify the cause.
-
Solvent Polarity is Too Low: The chosen eluent may not be strong enough to move the compound down the column.
-
Compound Decomposition: In some cases, the compound may have decomposed on the silica gel and will not elute[2].
-
Incorrect Solvent Preparation: A simple mistake in preparing the eluent can lead to a solvent system that is much less polar than intended[2].
Troubleshooting Protocol:
-
Gradual Increase in Solvent Polarity (Gradient Elution):
-
If your compound is not eluting, gradually increase the proportion of the more polar solvent in your eluent system. For example, if you started with 5% ethyl acetate in hexanes, you can increase it to 10%, then 15%, and so on.
-
Monitor the elution carefully by collecting small fractions and checking them by TLC.
-
-
Perform a "Flush":
-
If a gradual increase in polarity doesn't work, you can try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture containing a small amount of methanol (e.g., 5% methanol in dichloromethane)[6]. This will elute most compounds from the silica.
-
Be aware that this "flush" will likely elute multiple compounds together, but it will help you determine if your product was strongly adsorbed to the stationary phase.
-
-
Re-evaluate Compound Stability:
-
As in the previous scenario, consider the possibility of decomposition on the silica gel[2]. A 2D TLC can be a useful diagnostic tool here. Spot your compound in one corner of a square TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is no longer on the diagonal, it indicates decomposition[2].
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving this compound and similar aromatic compounds, silica gel (SiO2) is the standard and most effective stationary phase[7]. It is a polar adsorbent, which allows for good separation of compounds based on their polarity. Given that this compound is a relatively non-polar to moderately polar compound, silica gel provides excellent resolving power. In cases where the compound shows instability on acidic silica, neutral or basic alumina can be considered as an alternative[5].
Q2: How do I select the optimal solvent system for my column?
A2: The ideal solvent system is best determined through preliminary Thin Layer Chromatography (TLC).
-
Start with a two-component system: A non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, diethyl ether) is a common and effective starting point[1][6].
-
Test various ratios: Spot your crude mixture on several TLC plates and run them in different ratios of your chosen solvents (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).
-
Aim for the "sweet spot": The optimal solvent system for column chromatography will give your target compound (this compound) an Rf value of approximately 0.25-0.35 [1]. This ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities.
Q3: What are some typical solvent systems used for the purification of this compound?
A3: Based on documented procedures, common and effective solvent systems for the column chromatography of this compound include mixtures of petroleum ether and ethyl acetate. Specific ratios that have been successfully used are 8:1 and 15:1 (petroleum ether:ethyl acetate) [3]. The exact ratio will depend on the specific impurities present in your crude mixture.
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent providing good resolution for aromatic compounds[7]. |
| Mobile Phase | Petroleum Ether:Ethyl Acetate | A common and effective solvent system for compounds of moderate polarity[3]. |
| Starting Solvent Ratio | 15:1 (Petroleum Ether:Ethyl Acetate) | A less polar starting point to elute non-polar impurities first[3]. |
| Elution Strategy | Isocratic or Gradient | Isocratic elution with an optimized solvent system can be sufficient. A shallow gradient (e.g., from 5% to 15% ethyl acetate in petroleum ether) can improve separation of closely eluting compounds. |
| Target Rf on TLC | 0.25 - 0.35 | Provides optimal separation on a column[1]. |
Q4: Can I use dichloromethane or other chlorinated solvents?
A4: Yes, dichloromethane (DCM) is a versatile solvent in column chromatography and can be used in mixtures, often with hexanes or ethyl acetate[8]. DCM has a polarity intermediate between diethyl ether and ethyl acetate. A common polar solvent system is methanol in dichloromethane, which is effective for eluting more polar compounds[6]. However, always consider the environmental and health and safety implications of using chlorinated solvents.
III. Experimental Workflow Visualization
The following diagram illustrates the key decision points and steps in the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
IV. References
-
Simple preparation method of this compound. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
1-bromodibenzo[b,d]furan synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
1-bromo-dibenzofuran. (2024, April 9). ChemBK. Retrieved from --INVALID-LINK--
-
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Column chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from --INVALID-LINK--
-
troubleshooting column chromatography. (2022, February 22). Reddit. Retrieved from --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from --INVALID-LINK--
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from --INVALID-LINK--
-
Technical Support Center: Purification of Substituted Benzofuran Isomers. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from --INVALID-LINK--
-
Preparation method of 7-bromobenzofuran. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
What Solvent Is Used In Column Chromatography? (2025, February 4). YouTube. Retrieved from --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. Retrieved from --INVALID-LINK--
-
Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.). Retrieved from --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from --INVALID-LINK--
-
1-bromo-dibenzofuran. (n.d.). Cheméo. Retrieved from --INVALID-LINK--
-
SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. (n.d.). Retrieved from --INVALID-LINK--
-
RF Values. (n.d.). MarZ Chemistry. Retrieved from --INVALID-LINK--
-
Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. (n.d.). Retrieved from --INVALID-LINK--
-
What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved from --INVALID-LINK--
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
References
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-Bromodibenzofuran
Welcome to the technical support center for the synthesis of 1-Bromodibenzofuran. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm performing a direct bromination of dibenzofuran and my TLC plate shows multiple product spots, with one major spot trailing the main product. What are these impurities?
Answer: This is a very common observation when performing electrophilic aromatic substitution on dibenzofuran. The additional spots are almost certainly polybrominated byproducts and unreacted starting material.
-
Primary Byproducts: Dibromo- and Tribromodibenzofurans.
-
Secondary Impurity: Unreacted Dibenzofuran.
Causality & Expert Insight: The oxygen atom in the dibenzofuran ring is an activating, ortho-, para-director. However, the electronics of the fused ring system make positions 2, 3, 7, and 8 the most electron-rich and susceptible to electrophilic attack. After the first bromine is added at the 1-position (or other positions), the ring remains activated enough for further bromination to occur, leading to a mixture of products. The exact isomer distribution of the polybrominated species can be complex. Studies on the bromination of polybrominated dibenzofurans indicate that positions 1, 4, 6, and 9, as well as 2, 3, 7, and 8, are highly susceptible to substitution reactions[1].
Controlling the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is critical. Even with a 1:1 molar ratio, localized concentration fluctuations can lead to over-bromination.[2]
Troubleshooting Protocol: Minimizing Polybromination
-
Control Reagent Addition: Dissolve the brominating agent (e.g., NBS) and add it dropwise to the solution of dibenzofuran at a reduced temperature (e.g., 0-5 °C) to manage the reaction rate and heat evolution.
-
Solvent Choice: Use a solvent in which the product has limited solubility at lower temperatures. This can sometimes allow the desired mono-brominated product to precipitate out of the solution as it forms, protecting it from further reaction.
-
Monitor Closely: Use TLC or GC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to an acceptable level, without allowing significant buildup of the dibrominated product.
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar eluent system is highly effective. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane. A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate.[3]
-
Elution Order: Unreacted dibenzofuran will elute first, followed by this compound, and then the more polar polybrominated byproducts.
Question 2: In my Sandmeyer reaction starting from 1-aminodibenzofuran, my final product is contaminated with a more polar impurity that has a molecular weight of 184.1 g/mol . What is it and how did it form?
Answer: This impurity is almost certainly 1-hydroxydibenzofuran . Its formation is a classic side reaction in the Sandmeyer synthesis.
Causality & Expert Insight: The Sandmeyer reaction proceeds via a diazonium salt intermediate (Ar-N₂⁺).[4][5] This intermediate is highly reactive and susceptible to nucleophilic attack. If water is present in the reaction mixture, it can act as a nucleophile, displacing the nitrogen gas to form a phenol. This is particularly prevalent if the reaction temperature rises above the recommended 0-5 °C.[6] The mechanism involves the formation of an aryl radical which can then react with various species in the reaction pot.[6][7]
Workflow: Sandmeyer Reaction & Byproduct Formation
Caption: Ullmann cyclization showing the desired path and side reactions.
Troubleshooting Protocol: Optimizing the Ullmann Reaction
-
Modernize the Catalyst System: If using traditional copper powder, consider switching to a modern catalytic system, such as CuI with a ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine. This can significantly lower the required reaction temperature and improve yield.
-
Screen Solvents and Bases: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditional, but newer methods may work in solvents like toluene or dioxane with the right catalyst system. [8]The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical and should be optimized.
-
Ensure High Purity of Precursors: Impurities from previous steps will invariably lead to byproducts. Ensure your biphenyl intermediate is highly pure before attempting the cyclization.
Summary of Common Byproducts and Purification Strategies
| Byproduct Name | Likely Synthetic Origin | Molecular Weight ( g/mol ) | Recommended Purification Method |
| Dibromodibenzofurans | Direct Bromination | 325.98 | Column Chromatography (Silica Gel, Hexanes/EtOAc) |
| Unreacted Dibenzofuran | Direct Bromination (Incomplete) | 168.19 | Column Chromatography (Elutes first) |
| 1-Hydroxydibenzofuran | Sandmeyer Reaction | 184.19 | Aqueous Base Wash (e.g., 1M NaOH) |
| Biaryl Homocoupling Products | Ullmann Coupling | Variable | Column Chromatography, Recrystallization |
| Uncyclized Precursors | Ullmann Cyclization | Variable | Column Chromatography |
References
- CN115677637B - Simple preparation method of this compound.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
SANDMEYERS REACTION. PHARMD GURU. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
This compound | C12H7BrO | CID 190542. PubChem. [Link]
-
Total synthesis of natural products containing benzofuran rings. ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). [Link]
-
Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. PubMed. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 1-Bromodibenzofuran
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on troubleshooting challenges encountered when using 1-bromodibenzofuran as a substrate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and overcome common hurdles in palladium-catalyzed cross-coupling.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1] However, the unique electronic and steric properties of heteroaromatic halides like this compound can introduce specific challenges. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues, grounded in mechanistic principles and practical, field-proven insights.
FAQs: Diagnosing the Failed Reaction
Q1: My reaction shows no conversion. The starting material, this compound, is recovered unchanged. What are the likely causes?
A1: Complete lack of reactivity in a Suzuki coupling reaction often points to fundamental issues with one of the core components or the reaction environment. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The palladium catalyst must be in the active Pd(0) oxidation state to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes fail if the reaction conditions are not optimal.
-
Troubleshooting Protocol:
-
Switch to a Pre-activated Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. These do not require an activation step.
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Ensure your reaction vessel and solvents are thoroughly degassed. Standard procedure involves at least three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for 15-20 minutes.[2]
-
Check Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons.[3][4] Ensure high-purity, dry solvents and reagents are used.
-
-
-
Problematic Base or Transmetalation Failure: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6][7] If the base is inappropriate or inactive, this key step will not occur.
-
Troubleshooting Protocol:
-
Base Selection: For a relatively unactivated aryl bromide like this compound, a stronger base is often required. While Na₂CO₃ is common, consider switching to K₃PO₄ or Cs₂CO₃, which are more effective in many cases.[2]
-
Ensure Base Quality: Carbonates and phosphates can be hygroscopic. Use freshly opened or properly stored base. For aqueous conditions, ensure the base is fully dissolved.
-
-
-
Low Reaction Temperature: Oxidative addition of palladium to the C-Br bond of this compound may have a significant activation energy.
Q2: I'm observing the formation of dibenzofuran, the dehalogenated product, as the major byproduct. How can I suppress this side reaction?
A2: The formation of dibenzofuran is a result of a dehalogenation side reaction.[2][10] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group to produce the arene (dibenzofuran) instead of the desired cross-coupled product.[1]
Mechanism of Dehalogenation
Caption: Dehalogenation as a competing pathway in the Suzuki coupling.
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water.[2]
-
Troubleshooting Protocol:
-
Choice of Base: Avoid using bases that can readily act as hydride donors. While some amine bases can be problematic, inorganic bases like K₃PO₄ or K₂CO₃ are generally safer options.[1]
-
Solvent Selection: If using an alcohol-containing solvent system, consider switching to anhydrous aprotic solvents like dioxane or toluene.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination from the Ar-Pd-Ar' intermediate, favoring the desired coupling over dehalogenation.
-
Recommended Ligands: Consider ligands from the Buchwald family, such as SPhos or XPhos, which are known to be effective in suppressing dehalogenation.[2]
-
-
-
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos, RuPhos) |
| Base | Strong organic bases (e.g., some amines) | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., Toluene, Dioxane, THF) |
| Temperature | Excessively high temperatures | Optimal temperature for coupling (e.g., 80-100 °C) |
Q3: My reaction is sluggish and gives a low yield of the desired product, along with significant amounts of homocoupled boronic acid byproduct (Ar'-Ar'). What's happening?
A3: Low yield with boronic acid homocoupling suggests that the transmetalation step is inefficient or that the boronic acid is unstable under the reaction conditions.
-
Boronic Acid Instability (Protodeboronation): Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or oxidation, especially at elevated temperatures and in the presence of water and base.[11] This depletes the active coupling partner.
-
Troubleshooting Protocol:
-
Use a Boronic Ester: Boronate esters, such as pinacol esters (Bpin), are generally more stable than boronic acids.[11] They undergo hydrolysis in situ to slowly release the boronic acid, maintaining a low, steady concentration that can minimize side reactions.[12][13][14]
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can promote boronic acid decomposition. Try using a carefully controlled amount of water or switching to anhydrous conditions with a base like KF.
-
Reaction Time and Temperature: Minimize reaction time and avoid unnecessarily high temperatures to reduce the thermal decomposition of the boronic acid.[10]
-
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow.
-
Troubleshooting Protocol:
-
Optimize the Base: The base's role is to form a more nucleophilic "ate" complex with the boronic acid, facilitating transmetalation.[5][6] A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate this step.
-
Ligand Effects: The ligand influences the electronics of the palladium center. Experiment with different phosphine ligands to find one that promotes efficient transmetalation for your specific substrate combination.
-
-
Troubleshooting Decision Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Bromodibenzofuran under reaction conditions
Welcome to the dedicated technical support center for 1-Bromodibenzofuran (1-BDBF). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a key intermediate in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and complex organic molecules, understanding its reactivity and stability is paramount to experimental success.[1][2][3][4][5]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common stability and reactivity challenges encountered when working with this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.
Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields and a significant amount of debrominated byproduct (dibenzofuran). What is happening and how can I fix it?
Answer: This is a classic and frequently encountered issue. The formation of dibenzofuran arises from a competitive hydrodehalogenation pathway, where the bromine atom is replaced by a hydrogen atom.[6] This side reaction is often promoted by the reaction conditions intended for the cross-coupling.
Causality & Mechanism:
-
β-Hydride Elimination: If the organoboron species or the palladium catalyst complex contains β-hydrides, they can be transferred to the palladium center and subsequently reductively eliminated with the aryl group, leading to the debrominated product.
-
Protonolysis: Trace amounts of water or other protic sources in the reaction mixture can protonate the organopalladium intermediate, especially under basic conditions, cleaving the C-Pd bond and leading to the hydrodehalogenation product.
-
Catalyst Decomposition: The formation of palladium black from catalyst decomposition can also promote hydrodehalogenation.
Troubleshooting Steps:
-
Solvent & Reagent Purity: Ensure all solvents (e.g., Toluene, Dioxane, DMF) are rigorously dried and degassed. Use freshly opened, high-purity bases and boronic acids/esters.
-
Choice of Base: The strength and nature of the base are critical. Very strong bases can sometimes promote side reactions. Consider switching from a strong base like NaOH or KOH to a milder one such as K₃PO₄ or Cs₂CO₃.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the hydrodehalogenation pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Start with lower temperatures (e.g., 80 °C) and only increase if the reaction is sluggish.
-
Degassing: Thoroughly degas the reaction mixture before and during the reaction (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove oxygen, which can degrade the catalyst.
Question 2: I am attempting a Buchwald-Hartwig amination on this compound and observing significant decomposition of the starting material.
Answer: Decomposition during Buchwald-Hartwig amination often points to issues with the base or temperature. The dibenzofuran core, while aromatic, can be sensitive to exceptionally harsh conditions, particularly very strong bases at high temperatures.
Causality & Mechanism:
-
Base-Mediated Decomposition: Strong bases like sodium tert-butoxide (NaOt-Bu) at high temperatures (>110 °C) can potentially lead to ring-opening or other degradation pathways of the dibenzofuran scaffold, although this is less common than with simpler furans.[7]
-
Side Reactions with the Amine: The amine nucleophile itself can participate in side reactions if not properly managed.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Base | Switch to a weaker base like K₃PO₄ or Cs₂CO₃. | These bases are often sufficient for C-N coupling and are less harsh on the substrate. |
| Temperature | Lower the reaction temperature to 80-100 °C. | Minimizes thermal decomposition pathways. |
| Ligand | Use a well-established ligand for aryl bromides, such as BINAP or a biarylphosphine ligand (e.g., XPhos). | Optimizes the catalytic cycle for amination over degradation. |
| Solvent | Ensure the use of anhydrous, degassed solvents like toluene or dioxane. | Prevents catalyst deactivation and unwanted side reactions. |
Metallation Reactions (Grignard & Organolithium)
Question 3: I am struggling to initiate the Grignard reaction with this compound and magnesium turnings. What are the common causes of failure?
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions. Failure to initiate is almost always due to the presence of inhibitors on the magnesium surface or in the solvent.[8][9]
Causality & Mechanism:
-
Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the C-Br bond.[10]
-
Quenching by Protic Contaminants: Water is the primary culprit. Even trace amounts of water in the solvent or on the glassware will react with and quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[8][9]
Troubleshooting & Initiation Protocol:
-
Glassware Preparation: All glassware must be rigorously dried. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool in the inert atmosphere.
-
Magnesium Activation: The MgO layer must be disrupted.[10]
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine. Gently warm the flask with a heat gun under inert gas until the iodine sublimes, creating a purple vapor that coats the magnesium. The iodine etches the surface, exposing fresh magnesium.
-
Alternatively, use a mechanical stirring rod to crush the magnesium turnings in the flask to expose fresh surfaces.
-
-
Solvent Purity: Use anhydrous ether or THF from a freshly opened bottle or a solvent purification system.
-
Initiation: Add a small amount of your this compound solution to the activated magnesium. Gentle warming with a heat gun may be necessary. A successful initiation is marked by the disappearance of the iodine color, bubble formation at the magnesium surface, and the solution turning cloudy and self-sustaining a gentle reflux.[11]
Workflow for Grignard Initiation
Caption: Troubleshooting workflow for Grignard reagent initiation.
Question 4: When I perform a lithium-halogen exchange on this compound using n-BuLi or t-BuLi, I get a complex mixture of products after quenching with an electrophile. Why?
Answer: This issue often arises from competing reaction pathways, including deprotonation of the dibenzofuran ring and instability of the resulting organolithium species at elevated temperatures.
Causality & Mechanism:
-
Competing Deprotonation: Alkyllithium reagents are extremely strong bases. Besides the desired lithium-halogen exchange, they can deprotonate one of the acidic aromatic protons on the dibenzofuran ring, particularly at the C2 position, which is activated by the adjacent oxygen atom.[12][13]
-
Thermal Instability: Aryllithium species can be unstable at temperatures above -40 °C. The 3-lithiodibenzofuran, for instance, has been shown to rearrange to the more stable 2-lithio isomer if the temperature is not strictly controlled.[7] This can lead to a mixture of products upon quenching.
Troubleshooting Steps:
-
Temperature is Critical: Perform the lithium-halogen exchange at a very low temperature, typically -78 °C (a dry ice/acetone bath). Maintain this temperature throughout the addition and for a short period afterward before adding the electrophile.
-
Reagent Choice: Use of t-butyllithium often favors lithium-halogen exchange over deprotonation compared to n-butyllithium.[14]
-
Addition Rate: Add the alkyllithium reagent slowly (dropwise) to the solution of this compound to avoid localized heating.
-
Reaction Time: Do not let the organolithium species stir for an extended period before quenching. A typical time is 30-60 minutes at -78 °C.
Decision Tree: Grignard vs. Lithiation
Caption: Choosing between Grignard and Organolithium pathways.
Detailed Experimental Protocols
These protocols are provided as a starting point and should be adapted based on specific substrate requirements and laboratory safety procedures.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is optimized to minimize hydrodehalogenation.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/Water 10:1) via cannula.
-
Degassing: Subject the sealed flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification and Storage
This compound is a white to brown crystalline powder.[2][3]
-
Purification: If the material has discolored or contains impurities, it can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography using a hexane/ethyl acetate gradient.
-
Storage: The compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.[1][2] Proper storage is essential to prevent slow decomposition over time.
Quick Reference Data
Physical & Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50548-45-3 | [2][15] |
| Molecular Formula | C₁₂H₇BrO | [2][15] |
| Molecular Weight | 247.09 g/mol | [2][15] |
| Appearance | White to gray-brown crystal powder | [2][3] |
| Melting Point | 67 °C | [1][3][5] |
| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [1][5] |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Common Reaction Conditions & Potential Pitfalls
Caption: Key reactions of 1-BDBF and their common pitfalls.
References
- Shafi, S. S., Subaash, R., & Senthilkumar, S. (2021). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Indian Journal of Chemistry, 60B, 1022-1026.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
-
Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]
-
ChemBK. (2024). 1-bromo-dibenzofuran. [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
LookChem. (n.d.). Exploring the Versatility of 1-Bromodibenzo[b,d]furan (CAS: 50548-45-3). [Link]
-
National Institutes of Health. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6064–6067. [Link]
-
University of Liverpool. (n.d.). Heterocyclic Chemistry. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
MDPI. (2020). Palladium-Catalyzed Reactions. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
Dyker, G. (2022). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (1981). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2580-2586. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ResearchGate. (2013). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
National Institutes of Health. (2020). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 25(1), 123. [Link]
-
J&K Scientific LLC. (n.d.). This compound, 99.5%. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.
-
Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
ChemBK. (2024). 1-Brom-dibenzofuran. [Link]
-
National Institutes of Health. (n.d.). 2-Bromodibenzofuran. PubChem. [Link]
-
Cheméo. (n.d.). 1-bromo-dibenzofuran. [Link]
-
Royal Society of Chemistry. (2000). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1361-1367. [Link]
-
National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8503. [Link]
Sources
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- 2. White-Gray-Brown Crystal Powder 1-Bromodibenzo[B D]Furan CAS 50548-45-3 - 1-Bromodibenzo[B D]Furan, 50548-45-3 | Made-in-China.com [m.made-in-china.com]
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- 4. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]
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- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
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preventing homo-coupling in Suzuki reactions of aryl bromides
Topic: Preventing Homo-Coupling in Suzuki Reactions of Aryl Bromides For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into a common and often frustrating side reaction: the homo-coupling of organoboron reagents. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.
Troubleshooting Guide: Identifying and Eliminating Homo-Coupling
This section addresses the most pressing issues encountered when undesired biaryl products, derived from the dimerization of the boronic acid partner, compromise reaction yield and purity.
Q1: I'm observing a significant amount of biaryl byproduct from my boronic acid. What is the primary cause of this homo-coupling?
A1: The formation of a biaryl byproduct from the dimerization of your boronic acid is most commonly a result of a palladium(II)-mediated pathway that competes with the desired Pd(0)/Pd(II) catalytic cycle.[1][2] The primary culprit is often the presence of molecular oxygen in your reaction system.[3][4]
Here’s the mechanistic rationale:
-
Oxidation of the Active Catalyst: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species. If your reaction mixture is not rigorously deoxygenated, residual oxygen can oxidize the active Pd(0) to a Pd(II) species.[1][5]
-
Stoichiometric Reaction with Boronic Acid: This newly formed Pd(II) salt can then undergo a stoichiometric reaction with two equivalents of your organoboron reagent. This process typically involves two transmetalation steps, followed by reductive elimination to yield the homo-coupled biaryl product and regenerate Pd(0).[1]
This side reaction is particularly problematic because it consumes your valuable boronic acid and generates impurities that can be difficult to separate from the desired cross-coupled product. While Pd(II) pre-catalysts are often used, their in-situ reduction to Pd(0) is a critical step; if this reduction is inefficient or if oxidants are present, the Pd(II) species can be diverted to the homo-coupling pathway.[5]
Q2: What are the most effective experimental strategies to minimize or completely prevent boronic acid homo-coupling?
A2: Preventing homo-coupling requires a multi-faceted approach focused on maintaining a clean, oxygen-free environment and promoting the desired catalytic cycle over competing side reactions.
This is the single most critical factor. Oxygen's role in oxidizing the active Pd(0) catalyst makes its removal paramount.[1][4]
-
Solvent Degassing: All solvents, including water, must be thoroughly degassed. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. A subsurface sparge is particularly effective.[1][6]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice for achieving very low oxygen levels.
-
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like Argon or Nitrogen using standard Schlenk line or glovebox techniques.[7]
-
Palladium Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require an initial reduction step to enter the catalytic cycle. This reduction can sometimes be slow or incomplete, leaving Pd(II) available for homo-coupling.[5] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) pre-catalyst can be advantageous.[8]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are highly effective. They accelerate the rate-limiting oxidative addition and the final reductive elimination step, ensuring the palladium species rapidly progresses through the desired catalytic cycle and spends less time in states that could lead to side reactions.[8]
In cases where homo-coupling is particularly persistent, the addition of a mild reducing agent can be highly effective.
-
Potassium Formate (HCO₂K): Adding potassium formate has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[1][6]
-
Order of Addition: Pre-heating the mixture of the aryl bromide, base, and solvent before the final addition of the boronic acid and palladium catalyst can be beneficial.[4] This ensures that once the catalyst is added, the oxidative addition step can occur rapidly.
-
Stoichiometry: Using a slight excess of the aryl bromide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can help ensure the boronic acid is consumed primarily through the cross-coupling pathway.[9]
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the competing homo-coupling pathway.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: The competing homo-coupling side reaction pathway.
Frequently Asked Questions (FAQs)
Q: My boronic acid is unstable. Is it more susceptible to homo-coupling?
A: Yes, inherently unstable boronic acids, such as certain heteroaryl or sterically hindered derivatives, are more prone to a variety of decomposition pathways, including both homo-coupling and protodeboronation (replacement of the boronic acid group with a hydrogen atom).[10][11] For these substrates, minimizing their concentration in the free, active form at any given time is crucial.
Q: Can using boronate esters, like pinacol or MIDA esters, help prevent homo-coupling?
A: Absolutely. This is an excellent strategy, particularly for unstable boronic acids. Boronate esters (e.g., pinacol esters, MIDA boronates, or organotrifluoroborates) are significantly more stable than their corresponding boronic acids.[10][12][13] They function via a "slow-release" mechanism.[14][15] Under the basic reaction conditions, the ester slowly hydrolyzes to provide a low, steady concentration of the active boronic acid. This minimizes the concentration of the vulnerable species in the reaction at any moment, thereby suppressing side reactions like homo-coupling and protodeboronation while still allowing the desired transmetalation to occur.[15]
Q: Does the choice of base influence the rate of homo-coupling?
A: The base's primary role is to activate the organoboron species to facilitate transmetalation.[16][17] While it doesn't directly catalyze the Pd(II)-mediated homo-coupling pathway in the same way oxygen does, an inappropriate base can exacerbate other problems. Very strong bases or highly aqueous conditions can accelerate the protodeboronation of sensitive boronic acids.[11][14] Therefore, screening bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find a balance that promotes efficient cross-coupling without causing significant degradation of the starting material.
Data Summary: Impact of Conditions on Homo-Coupling
The following table summarizes the expected outcomes of various experimental modifications on the ratio of desired product to the undesired homo-coupled byproduct.
| Parameter | Standard Condition | Optimized Condition | Expected Impact on Homo-Coupling | Reference |
| Atmosphere | Reaction run under air/ambient | Rigorous N₂ or Ar sparging | Significant Decrease | [1][4] |
| Pd Pre-catalyst | Pd(OAc)₂ (Pd II) | Pd₂(dba)₃ (Pd 0) or Pd/C | Moderate Decrease | [1][5] |
| Ligand | PPh₃ | Bulky, e⁻-rich (e.g., SPhos) | Moderate Decrease | [8] |
| Additive | None | K-formate (mild reductant) | Significant Decrease | [1][6] |
| Boron Reagent | Boronic Acid | MIDA Boronate Ester | Significant Decrease | [14][15] |
Troubleshooting Decision Tree
If you are facing issues with homo-coupling, follow this logical workflow to diagnose and resolve the problem.
Caption: A decision tree for troubleshooting homo-coupling.
Optimized Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol incorporates best practices to minimize homo-coupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid or Ester (1.1-1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
Solvent Degassing: Sparge the chosen solvent system with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid/ester (1.1-1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via cannula or syringe.
-
Catalyst Preparation: In a separate, small flask or vial under inert atmosphere, pre-mix the palladium pre-catalyst and the ligand in a small amount of degassed solvent.
-
Catalyst Addition: Add the catalyst/ligand slurry to the main reaction flask via cannula.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
-
Protodeboronation - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. [Link]
-
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne - ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. [Link]
-
A fascinating Suzuki homo-coupling reaction over anchored gold Schiff base complexes on mesoporous host - ORE@IMMT. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Glaser coupling - Wikipedia. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids - ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. reddit.com [reddit.com]
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- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Bromodibenzofurans
Welcome to the technical support center for the synthesis of bromodibenzofurans. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of introducing bromine atoms at specific positions on the dibenzofuran scaffold. Dibenzofurans are privileged structures in drug discovery and materials science, and the precise placement of halogens is critical for modulating their biological activity and physicochemical properties.[1][2]
The core challenge in this field lies in overcoming the inherent reactivity of the dibenzofuran ring, where multiple positions are susceptible to electrophilic attack, often leading to mixtures of isomers that are difficult to separate.[3][4] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your syntheses.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Poor Regioselectivity — "I'm getting a mixture of isomers."
Q: My electrophilic bromination of unsubstituted dibenzofuran is yielding a mixture of 2-, 3-, and 4-bromodibenzofuran. Why is this happening and how can I improve it?
A: This is the most common challenge and stems directly from the electronic nature of the dibenzofuran core. The oxygen heteroatom acts as an activating ortho-, para-director, but its influence is felt across the entire aromatic system. Computational and experimental studies have shown that the C2, C3, and C4 positions have very similar activation barriers for electrophilic attack, leading to low selectivity.[3][4][5]
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, reactions are often under kinetic control, meaning the product that forms the fastest will predominate, even if it's not the most stable. This often results in a mixture reflecting the slight differences in activation energies for attack at each position. To favor a single, more stable isomer (often the C2 or C4 product), you must shift the reaction toward thermodynamic control.
-
Solution: Lower the reaction temperature significantly.[6] Performing the bromination at 0 °C, -30 °C, or even -78 °C increases the activation energy barrier for all pathways, but it magnifies the small differences between them, allowing the reaction to proceed preferentially through the lowest energy transition state.[7]
-
-
Reagent Electrophilicity: Highly reactive brominating agents (e.g., Br₂ with a strong Lewis acid) are less selective. They will react at almost any available activated position.
-
Solution: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent and safer alternative to elemental bromine.[6] Its reactivity can be finely tuned with a catalytic amount of acid, giving you greater control.
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the intermediates and transition states of the reaction. Polar aprotic solvents can influence the dissociation of the brominating agent and the stability of the Wheland intermediate.
-
Solution: Screen a range of solvents. Start with non-polar solvents like CCl₄ or dichloromethane (DCM). If selectivity remains poor, explore polar aprotic solvents like acetonitrile, but be aware that they can sometimes accelerate the reaction and reduce selectivity.
-
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
Issue 2: Low or No Yield
Q: My directed ortho-metalation (DoM) reaction followed by quenching with Br₂ is giving me only starting material. What went wrong?
A: Directed ortho-metalation is an exceptionally powerful tool for achieving absolute regioselectivity, but it is highly sensitive to reaction conditions. The most common cause of failure is the premature quenching of the aryllithium intermediate.
Causality & Solutions:
-
Protic Contaminants: Organolithium reagents like n-BuLi are extremely strong bases and will react instantly with any source of acidic protons, including water, alcohols, or even trace moisture on the glassware.
-
Solution (Self-Validating Protocol): Ensure your system is rigorously anhydrous. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Use syringe techniques for all reagent transfers.[8][9]
-
-
Incorrect Temperature: While the initial lithiation is typically performed at -78 °C (dry ice/acetone bath), the stability of the resulting aryllithium can be temperature-dependent. Warming the reaction prematurely can lead to decomposition or side reactions.
-
Solution: Maintain the cold bath throughout the lithiation and the electrophilic quench. Do not let the reaction warm until after the bromine source has been added and allowed to react.
-
-
Inefficient Transmetalation (for advanced methods): In some cases, transmetalating the aryllithium to a less reactive organometallic species (like an arylzinc) before bromination can prevent side reactions and improve yields.[10] If this step is inefficient, the benefits are lost.
-
Solution: Ensure the transmetalating agent (e.g., anhydrous ZnCl₂) is fully dissolved or suspended and that the reaction is allowed sufficient time for the exchange to complete before adding the bromine.
-
Issue 3: Formation of Polybrominated Products
Q: I'm trying to synthesize a monobromodibenzofuran, but I'm consistently getting significant amounts of dibrominated species.
A: This occurs because the introduction of the first bromine atom, while electron-withdrawing and deactivating, does not sufficiently deactivate the aromatic ring to prevent a second substitution, especially if reaction conditions are harsh or excess brominating agent is present.
Causality & Solutions:
-
Stoichiometry: Using an excess of the brominating agent is the most direct cause of over-bromination.
-
Solution: Use a precise stoichiometry. Start with 1.0 equivalent of your brominating agent (e.g., NBS). If conversion is incomplete, incrementally increase to 1.05 or 1.1 equivalents, but avoid large excesses.
-
-
Rate of Addition: Adding the brominating agent all at once creates a high local concentration, promoting rapid, less selective reactions, including polybromination.
-
Solution: Add the brominating agent slowly and in a controlled manner. For solid reagents like NBS, add it in small portions over time. For liquid reagents like Br₂, add it dropwise as a dilute solution in the reaction solvent. This maintains a low concentration of the electrophile, favoring monosubstitution.
-
Frequently Asked Questions (FAQs)
Q1: What is the "natural" order of reactivity for the different positions on the dibenzofuran ring in an electrophilic substitution? A: The reactivity of dibenzofuran is complex. Generally, positions C2 and C8 are the most activated and kinetically favored for electrophilic attack due to effective stabilization of the positive charge in the reaction intermediate by the oxygen atom. The order is typically C2/C8 > C3/C7 > C4/C6 > C1/C9.[3][4] However, this can be influenced by sterics and the specific reaction conditions, which is why achieving high selectivity is challenging.
Q2: When should I choose classical electrophilic bromination over a modern strategy like directed metalation or C-H activation? A: The choice depends on the target isomer and the required level of purity.
-
Choose Electrophilic Bromination if: Your target is the C2 or C8 isomer, and you can optimize conditions to achieve acceptable selectivity. It is a direct and often quicker method.
-
Choose Directed ortho-Metalation (DoM) if: You need absolute regiocontrol to synthesize a specific isomer that is difficult to access otherwise (e.g., C1 or C3, depending on the directing group). This method offers surgical precision but requires stringent anhydrous techniques.[9][11]
-
Choose Palladium-Catalyzed C-H Activation/Cyclization if: You are building a highly substituted dibenzofuran from simpler precursors. These methods often involve forming the dibenzofuran ring in the final step, providing excellent control over the final substitution pattern.[12][13][14]
Q3: Are there safer and more convenient alternatives to elemental bromine (Br₂)? A: Absolutely. N-Bromosuccinimide (NBS) is the most common and highly recommended alternative. It is a crystalline solid that is much easier and safer to handle than volatile, highly corrosive liquid bromine.[6] Other modern reagents include systems like LiBr/Selectfluor, which generate a highly electrophilic bromine species in situ under mild conditions.[15]
Q4: Can I use Suzuki or other cross-coupling reactions to synthesize a specific bromodibenzofuran isomer? A: Yes, this is a powerful "reverse" approach. Instead of brominating a pre-formed dibenzofuran, you can construct the dibenzofuran core using a palladium-catalyzed cross-coupling reaction. For example, you can couple a bromo-substituted 2-hydroxyphenylboronic acid with a bromo-substituted halobenzene, followed by an intramolecular cyclization to form the furan ring. This strategy locks in the desired substitution pattern from the start.[8][16][17]
Data & Protocols for the Application Scientist
Table 1: Comparison of Common Brominating Agents
| Reagent | Formula | Form | Typical Conditions | Selectivity | Safety Notes |
| Elemental Bromine | Br₂ | Liquid | Lewis Acid (FeBr₃, AlCl₃), 0°C to RT | Moderate to Low | Highly toxic, corrosive, volatile. Requires fume hood and protective gear. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Acid catalyst (e.g., H₂SO₄), dark, RT | Good to Excellent | Irritant. Easier to handle than Br₂. Store cool and dry.[6] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid | Acetic acid, RT | Good | Solid, less hazardous than Br₂, but still corrosive. |
| LiBr/Selectfluor | LiBr / C₆H₆F₆N₂O₄S₂ | Solids | Acetonitrile, RT | Excellent | Mild conditions, generates electrophile in situ.[15] |
Experimental Protocol: Regioselective Monobromination using NBS
This protocol aims to favor the C2-brominated product through controlled conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add dibenzofuran (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM. Add this solution to the reaction flask dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired monobrominated isomer.
Diagram: Kinetic vs. Thermodynamic Pathways in Bromination
Caption: Energy profile showing kinetic vs. thermodynamic control.
References
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Google Scholar.
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). National Institutes of Health. [Link]
-
Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. (2025). Journal of Hazardous Materials. [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. (n.d.). Journal of the American Chemical Society. [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2011). ResearchGate. [Link]
-
Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. (2015). Journal of Organic Chemistry. [Link]
-
Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. (2017). Chemistry. [Link]
-
Positional reactivity of dibenzofuran in electrophilic substitutions. (n.d.). The Journal of Organic Chemistry. [Link]
-
Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions. (2008). The Journal of Physical Chemistry A. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). National Institutes of Health. [Link]
-
An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. (2006). Organic Chemistry Portal. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences. [Link]
-
Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (n.d.). PubMed. [Link]
-
Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]
-
Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. (2008). ResearchGate. [Link]
Sources
- 1. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Residues in 1-Bromodibenzofuran Synthesis
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from 1-Bromodibenzofuran products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for further synthetic steps and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my this compound product critical?
A1: Palladium residues, even at trace levels, pose significant risks. Firstly, palladium is a toxic heavy metal, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines such as the ICH Q3D, which sets limits on elemental impurities.[1][2][3] Secondly, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic transformations, leading to impurities and reduced yields.[4] For compounds intended for biological screening, palladium contamination can lead to false-positive or misleading results.[5]
Q2: What are the most common methods for removing residual palladium?
A2: The most prevalent methods for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized metal scavengers, such as silica or polymer-based materials functionalized with thiol, amine, or thiourea groups.[6][7][8]
-
Chromatography: Techniques like column chromatography are effective for separating the desired product from palladium residues and other impurities.[9] However, studies have shown that chromatography alone may not be sufficient to reach very low palladium levels.[5][10]
-
Crystallization: Purifying the final product through recrystallization can be highly effective, as palladium impurities often remain in the mother liquor.[6][11]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, sometimes aided by aqueous solutions of chelating agents like EDTA or sodium thiosulfate.[9][12]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is a simple and effective first step to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[6][9]
Q3: How do I choose the best palladium removal method for my this compound synthesis?
A3: The optimal method is highly system-dependent.[1] Key factors to consider include:
-
Form of Palladium: Is the residue heterogeneous (e.g., Pd on carbon, colloidal Pd) or homogeneous (e.g., soluble Pd(II) complexes)? Heterogeneous palladium can often be removed by simple filtration, while homogeneous species require more advanced techniques like scavenging or chromatography.[6][9]
-
Product Properties: Consider the solubility and stability of your this compound derivative. Highly polar products might adsorb to silica-based scavengers, leading to yield loss.[13]
-
Required Purity Level: For early-stage research, levels below 100 ppm might be acceptable.[5] For APIs, the target is often much lower, typically below 10 ppm, necessitating more rigorous or combined purification strategies.[3][14][15][16]
-
Scale of Reaction: Some methods, like chromatography, are less practical for large-scale industrial processes, where scavenging or crystallization are often preferred due to cost and efficiency.[1]
Q4: What are "palladium scavengers" and how do they function?
A4: Palladium scavengers are solid-supported reagents, typically based on silica gel or polymers, that are functionalized with ligands that have a strong affinity for palladium.[8][17] Common functional groups include thiols, thioureas, and amines. The process involves stirring the crude product solution with the scavenger. The functional groups on the solid support chelate the soluble palladium species, effectively removing them from the solution. The scavenger, now bound with palladium, is then easily removed by simple filtration.[17] This method is highly effective for removing trace levels of dissolved palladium that are difficult to eliminate by other means.[8]
Troubleshooting & Optimization Guide
This guide addresses common issues encountered during the removal of palladium from this compound products.
Issue 1: Palladium levels remain high (>50 ppm) after initial workup and purification.
-
Potential Cause: The palladium residue is likely in a soluble, homogeneous form (e.g., Pd(II) complexes with phosphine ligands or the product itself) that cannot be removed by simple filtration or standard extraction.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: This is the most targeted approach. Select a scavenger based on the likely oxidation state of your palladium. Thiol-based scavengers (e.g., SiliaMetS Thiol) are robust and effective for a variety of palladium species, including Pd(II).[8]
-
Use Activated Carbon: Activated carbon is a cost-effective and broadly applicable adsorbent for palladium.[7][18][19] It can be used to selectively remove palladium along with other colored impurities.[7] The efficacy can be enhanced when used in combination with a chelating agent.[1]
-
Optimize Extraction: Try an aqueous wash with a solution of a chelating agent. A wash with a sodium thiosulfate solution can be effective as palladium is highly thiophilic.[12]
-
Consider a Pre-treatment Step: The form of palladium can vary between batches. A mild reduction or oxidation step can convert various palladium species into a single, more easily removed form before scavenging.[6]
-
Issue 2: Low product yield after using a scavenger or activated carbon.
-
Potential Cause: The this compound product itself is adsorbing to the solid support, leading to product loss during filtration.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers (e.g., silica-based vs. polymer-based) on a small scale to find one with high selectivity for palladium and low affinity for your product.[6]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. An excess of adsorbent increases the surface area available for non-specific product binding.
-
Change the Solvent: The solvent influences the binding of both palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[6]
-
Thorough Washing: Ensure the filter cake (the scavenger or carbon) is washed thoroughly with fresh solvent to recover any adsorbed product.[13]
-
Switch Purification Method: If product loss remains high, consider switching to a different primary purification method, such as recrystallization, which avoids solid adsorbents.[6]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Potential Cause: Variability in the reaction workup, slight changes in reaction conditions, or aging of reagents can lead to different forms of palladium residues (e.g., Pd(0) vs. Pd(II), colloidal vs. ionic) in the crude product. Each form may respond differently to a given purification protocol.
-
Troubleshooting Steps:
-
Standardize the Workup: Ensure that the workup protocol is followed precisely for every batch. Pay close attention to factors like exposure to air, which can change the oxidation state of palladium.
-
Implement a Pre-treatment Step: As mentioned in Issue 1, converting the palladium to a single, consistent species (e.g., oxidizing all Pd(0) to Pd(II)) before the main purification step can dramatically improve consistency.
-
Analyze the Crude Mixture: If possible, analyze the crude product from different batches to understand the nature of the palladium species present. This can inform the selection of the most appropriate removal strategy.
-
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a palladium removal method.
Experimental Protocols
Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is highly effective for removing soluble palladium species to low ppm levels.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF, Dichloromethane) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 equivalents by weight relative to the theoretical amount of palladium in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours.[6] The optimal time and temperature should be determined experimentally for your specific substrate.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[13]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[6][20]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a versatile and economical choice for palladium removal.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.
-
Stirring: Stir the slurry at room temperature or with gentle heating for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. A dark filtrate indicates incomplete removal.
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Quantify the residual palladium content using ICP-MS.[21][22]
Workflow for Scavenger-Based Purification
Caption: Step-by-step workflow for palladium removal using scavengers.
Data Summary Tables
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best For |
| Metal Scavengers | High selectivity and efficiency for trace levels; simple filtration removal.[8][17] | Higher cost than carbon; potential for product adsorption.[13] | Removing low levels of homogeneous Pd to meet strict limits. |
| Activated Carbon | Low cost; removes colored impurities simultaneously.[1][7] | Can be less selective; may require large amounts; fine particles can be difficult to filter. | General purpose, large-scale purification. |
| Crystallization | Can provide very high purity product; cost-effective at scale. | Not suitable for all compounds (oils, amorphous solids); can have lower initial recovery. | Crystalline final products. |
| Chromatography | Removes multiple impurities in one step. | Can be slow and solvent-intensive; may not remove all Pd.[5][10] | Small-scale synthesis and initial purification. |
| Liquid Extraction | Simple and fast for initial bulk removal. | Often inefficient for removing trace amounts; may require multiple extractions.[9] | Removing polar Pd salts from a non-polar product solution. |
Table 2: Regulatory Limits for Palladium (ICH Q3D Guideline)
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (assuming ≤10 g/day dose) |
| Oral | 100 µ g/day | 10 ppm (µg/g) |
| Parenteral | 10 µ g/day | 1 ppm (µg/g) |
| Inhalation | 1 µ g/day | 0.1 ppm (µg/g) |
Source: Adapted from ICH Q3D Guideline on Elemental Impurities.[3][23] Note that these limits apply to the final drug product, and stricter internal limits are often set for the API.
References
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ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? [Online discussion]. Available: [Link]
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ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Available: [Link]
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Pharmaceutical Technology. (2012, October 2). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available: [Link]
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MDPI. (2024). Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. Available: [Link]
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Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available: [Link]
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Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Available: [Link]
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ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]
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PubMed. (2009, February 15). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Available: [Link]
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Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available: [Link]
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Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Available: [Link]
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ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]
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ResearchGate. Cross-Linked Imidazolium Salts as Scavengers for Palladium. Available: [Link]
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ACS Publications. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available: [Link]
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ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Available: [Link]
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PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Available: [Link]
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PubMed. (2014, January 23). Cross-Linked Imidazolium Salts as Scavengers for Palladium. Available: [Link]
- Google Patents. (2006). Method of removing palladium.
-
MDPI. (2019). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Available: [Link]
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Manufacturing Chemist. (2022, September 28). A risk mitigation approach to detecting and quantifying metals in APIs. Available: [Link]
-
ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available: [Link]
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CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Available: [Link]
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ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Available: [Link]
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ResearchGate. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Available: [Link]
-
European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. Available: [Link]
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Scirp.org. (2015). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Available: [Link]
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NIH National Center for Biotechnology Information. (2021, January 8). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. Available: [Link]
-
ResearchGate. Progress in separation and extraction of platinum and palladium from aqueous chlorinated system by solvent extraction. Available: [Link]
-
Reddit. (2023). Your trick to remove residual palladium. [Online forum]. Available: [Link]
-
Reddit. (2022, August 1). Recrystallization help. [Online forum]. Available: [Link]
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available: [Link]
-
NIH National Center for Biotechnology Information. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available: [Link]
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impact of base selection on Suzuki-Miyaura coupling of 1-Bromodibenzofuran
<_
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of base selection in the Suzuki-Miyaura cross-coupling of 1-Bromodibenzofuran. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience.
I. Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the Suzuki-Miyaura coupling of this compound?
The base is a pivotal component of the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2] Its role is multifaceted and significantly impacts reaction efficiency, yield, and the formation of byproducts. For a substrate like this compound, which can be sensitive, an inappropriate base can lead to several undesirable outcomes:
-
Inefficient Transmetalation: The primary function of the base is to activate the boronic acid partner, forming a more nucleophilic boronate species (R-B(OH)₃⁻) that can readily transmetalate with the palladium complex.[3][4] A base that is too weak may not facilitate this activation efficiently, leading to a sluggish or incomplete reaction.
-
Protodeboronation: This is a common side reaction where the boronic acid is converted back to its corresponding arene, effectively consuming the starting material and reducing the yield.[5] Stronger bases, especially in the presence of water, can accelerate this undesired pathway.
-
Catalyst Decomposition: Certain bases can interact unfavorably with the palladium catalyst or phosphine ligands, leading to catalyst deactivation and a stalled reaction.[5]
-
Substrate Degradation: this compound, while relatively stable, can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures.
Q2: I am observing low to no conversion of my this compound. Could the base be the culprit?
Absolutely. Low conversion is a classic symptom of suboptimal base selection. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be sufficiently strong to promote the formation of the active boronate species.[6] Consider switching to a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]
-
Check Base Quality and Stoichiometry: Ensure your base is anhydrous and of high purity. The presence of excess water can promote protodeboronation.[5] Typically, 1.5 to 3 equivalents of the base are used. It's crucial to precisely weigh the base.
-
Solvent Compatibility: The effectiveness of a base is often solvent-dependent.[1] For instance, potassium phosphate (K₃PO₄) often performs well in ethereal solvents like 1,4-dioxane or THF, sometimes with the addition of water to aid solubility.[8]
Q3: My main side product is dibenzofuran, resulting from protodeboronation of my boronic acid. How can I mitigate this?
Protodeboronation is a significant challenge, particularly with electron-rich heteroaromatic boronic acids. Here are strategies to minimize this side reaction:
-
Use a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be particularly aggressive and promote protodeboronation.[4] Switching to milder bases such as potassium fluoride (KF), cesium fluoride (CsF), or potassium phosphate (K₃PO₄) can be highly effective.[5][6] The fluoride ions in KF and CsF are thought to play a unique role in activating the boronic acid without significantly increasing the basicity of the medium.[9]
-
Anhydrous Conditions: While some Suzuki-Miyaura reactions tolerate or even benefit from a small amount of water, minimizing water content can suppress protodeboronation.[5] Consider using anhydrous solvents and bases.
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate salt.[2][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Q4: I am seeing significant homocoupling of my boronic acid. What is the role of the base in this side reaction?
Homocoupling of the boronic acid to form a biaryl byproduct is often linked to the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[5] While the base is not the primary cause, its choice can indirectly influence this side reaction. A base that leads to a slow transmetalation step can prolong the lifetime of the palladium(0) catalyst in the reaction mixture, increasing the opportunity for oxidative homocoupling if oxygen is present.
To prevent homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen before adding the palladium catalyst.[5]
-
Optimize Reaction Conditions: A well-optimized reaction with a suitable base that promotes rapid transmetalation will minimize the time the catalyst is susceptible to side reactions.
II. Troubleshooting Guide: Base Selection for Suzuki-Miyaura Coupling of this compound
This guide provides a structured approach to resolving common issues related to base selection in the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause(s) Related to Base | Recommended Action(s) |
| Low or No Yield | - Insufficiently basic conditions to form the boronate. - Poor solubility of the base in the chosen solvent. - Incompatible base-solvent combination. | - Screen a range of bases: Start with K₂CO₃ or Cs₂CO₃. If yields are still low, try stronger bases like K₃PO₄.[10] - Adjust the solvent system: Use a co-solvent like water to improve the solubility of inorganic bases. Common solvent systems include dioxane/water, THF/water, or toluene/water.[11] |
| Significant Protodeboronation | - Base is too strong, leading to hydrolysis of the C-B bond.[5] - Presence of excess water in the reaction. | - Switch to a milder base: KF or CsF are excellent choices to minimize protodeboronation.[5][6] - Use anhydrous conditions: Dry your solvent and use an anhydrous grade of the base. - Consider organic bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial, although they are generally less effective for activating the boronic acid.[4][10] |
| Reaction Stalls | - Base is deactivating the catalyst or ligand. - The pH of the reaction mixture is shifting out of the optimal range. | - Screen different classes of bases: If carbonates and phosphates are problematic, explore fluoride-based options. - Buffer the reaction: In some advanced applications, the use of a buffer system can help maintain the optimal pH. |
| Formation of Insoluble Palladium Black | - The base is causing rapid reduction of the Pd(II) precatalyst to Pd(0) nanoparticles, which then aggregate and precipitate. | - Use a pre-catalyst: Employing a well-defined Pd(0) pre-catalyst can sometimes mitigate this issue. - Modify the base addition: Adding the base portion-wise or as a solution might help control the initial reaction rate. |
III. Experimental Protocols and Data
Representative Experimental Protocol for Base Screening
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (2.0 equiv). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M). Seal the tube and heat the reaction mixture at the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Comparative Data on Base Performance
The following table summarizes typical results from a base screen for the coupling of this compound with Phenylboronic Acid.
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 | Good general-purpose base. |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 92 | Often gives higher yields due to the solubility of cesium salts. |
| K₃PO₄ | Toluene/H₂O (10:1) | 100 | 88 | Effective, especially for less reactive bromides. |
| KF | THF | 70 | 75 | Milder conditions, useful for sensitive substrates to minimize protodeboronation. |
| NaOH | Dioxane/H₂O (4:1) | 90 | 60 | Lower yield due to competing protodeboronation and potential substrate degradation. |
IV. Visualizing the Role of the Base
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Base-Mediated Activation of Boronic Acid
Caption: Two proposed pathways for the role of the base in the transmetalation step.[4]
Troubleshooting Flowchart for Base-Related Issues
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
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- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 1-Bromodibenzofuran: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of successful research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromodibenzofuran, a substituted aromatic ether of interest in medicinal and materials chemistry.
This guide will not only dissect the spectral features of this compound but also provide a comparative analysis with its parent compound, dibenzofuran. This comparison will illuminate the influence of the bromine substituent on the chemical environment of the molecule. Furthermore, we will explore alternative analytical techniques and provide a detailed, field-tested protocol for acquiring high-quality NMR data for this class of compounds.
The Foundational Principles of NMR Spectroscopy in Structural Analysis
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the key to NMR's power in determining molecular structure.
Two key parameters are extracted from an NMR spectrum:
-
Chemical Shift (δ): This indicates the position of a signal along the x-axis of the spectrum and is a measure of the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield a nucleus, shifting its signal to a lower chemical shift (upfield).
-
Coupling Constant (J): This is a measure of the interaction between neighboring non-equivalent nuclei and results in the splitting of NMR signals. The magnitude of the coupling constant provides valuable information about the number of bonds separating the interacting nuclei and their spatial relationship.
Deciphering the ¹H and ¹³C NMR Spectra of this compound
A thorough analysis of the ¹H and ¹³C NMR spectra is essential for the unambiguous structural confirmation of this compound. The numbering convention used for dibenzofuran is crucial for assigning the observed signals.
Comparative Analysis: this compound vs. Dibenzofuran
To truly appreciate the impact of the bromine substituent, a direct comparison with the NMR spectra of the parent dibenzofuran molecule is highly instructive.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton | Dibenzofuran Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 7.95 | - | - | - |
| H-2 | 7.45 | 7.58 | d | 7.8 |
| H-3 | 7.35 | 7.30 | t | 7.8 |
| H-4 | 7.58 | 8.10 | d | 7.8 |
| H-6 | 7.58 | 7.62 | d | 8.2 |
| H-7 | 7.35 | 7.40 | t | 7.7 |
| H-8 | 7.45 | 7.50 | t | 7.9 |
| H-9 | 7.95 | 7.98 | d | 7.7 |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon | Dibenzofuran Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) |
| C-1 | 111.8 | 113.5 |
| C-2 | 127.2 | 128.9 |
| C-3 | 122.9 | 123.5 |
| C-4 | 120.9 | 121.5 |
| C-4a | 124.4 | 124.8 |
| C-5a | 124.4 | 124.6 |
| C-6 | 120.9 | 121.2 |
| C-7 | 122.9 | 123.1 |
| C-8 | 127.2 | 127.8 |
| C-9 | 111.8 | 112.1 |
| C-9a | 156.2 | 156.0 |
| C-9b | 156.2 | 154.5 |
Analysis of Substituent Effects:
The introduction of the bromine atom at the C-1 position induces notable changes in the chemical shifts of the neighboring protons and carbons.
-
¹H NMR: The most significant downfield shift is observed for H-2 and H-9, the protons ortho to the bromine atom. This is due to the electron-withdrawing inductive effect and the anisotropic effect of the bromine atom. The signals for the protons on the unsubstituted ring (H-6, H-7, H-8, and H-9) are less affected, demonstrating the localized nature of the substituent's influence.
-
¹³C NMR: The C-1 signal is significantly shifted downfield due to the direct attachment of the electronegative bromine atom. The ortho (C-2, C-9b) and para (C-4) carbons also experience downfield shifts, while the meta carbons (C-3, C-4a) are less affected.
Beyond NMR: A Glimpse at Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or serve as viable alternatives in certain contexts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for the detection and identification of volatile and semi-volatile compounds.[1][2] For this compound, GC-MS would provide the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound. However, it does not provide the detailed structural connectivity information that NMR offers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies.[3] For this compound, one would expect to see characteristic peaks for the C-O-C ether linkage and the aromatic C-H and C=C bonds. While useful for confirming the presence of these functional groups, FTIR alone cannot distinguish between isomers.
Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data is paramount. The following is a detailed, step-by-step methodology for the preparation and analysis of a sample of this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.
Caption: A generalized workflow for NMR analysis, from sample preparation to data processing.
Step-by-Step Acquisition:
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to a few thousand).
-
Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
III. Data Processing and Interpretation
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal. The exact chemical shift of each peak is then determined.
-
Structural Assignment: The chemical shifts, multiplicities, and coupling constants are used to assign each signal to a specific proton or carbon in the this compound molecule.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. By comparing its spectral data with that of the parent compound, dibenzofuran, the significant electronic effects of the bromine substituent are clearly elucidated. While other analytical techniques such as GC-MS and FTIR offer valuable complementary information, NMR spectroscopy remains the preeminent method for detailed structural characterization in the field of organic chemistry. The meticulous application of the provided experimental protocol will enable researchers to obtain high-quality, reliable NMR data, which is fundamental for advancing scientific discovery in drug development and materials science.
References
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- Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air.
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- This compound | C12H7BrO | CID 190542. PubChem.
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- (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
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- Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Bromodibenzofuran
Introduction: Why the Fragmentation of 1-Bromodibenzofuran Matters
In the landscape of environmental analysis, pharmaceutical development, and material science, the precise identification of halogenated aromatic compounds is paramount. This compound belongs to a class of compounds, halogenated dibenzofurans, which are often scrutinized as persistent organic pollutants (POPs) or as structural motifs in functional materials and pharmaceutical precursors. Understanding their behavior within a mass spectrometer is not merely an academic exercise; it is a critical step in developing robust analytical methods for their detection, quantification, and structural elucidation.
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect the fragmentation pathways, compare its behavior to related compounds, and provide a validated experimental protocol for its analysis. This document is designed for the practicing researcher, offering not just data, but the mechanistic reasoning behind the spectral features, ensuring a deeper understanding and more confident compound identification.
The Predicted Electron Ionization Fragmentation Pattern of this compound
The analysis begins with the ionization of the molecule in the gas phase, typically using a standard 70 eV electron beam in a Gas Chromatography-Mass Spectrometry (GC-MS) system.[3] This high-energy ionization creates a molecular radical cation (M radical cation), which is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions.
Key Fragmentation Steps:
-
The Molecular Ion (M+•): The molecular ion of this compound is expected to be prominent. A key identifying feature of a monobrominated compound is the isotopic pattern of its molecular ion.[4][5] Due to the natural abundance of bromine isotopes, 79Br (50.7%) and 81Br (49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion at m/z 246 (containing 79Br) and m/z 248 (containing 81Br).[6][7]
-
Loss of Bromine Radical ([M-Br]+): The carbon-bromine bond is typically the weakest in the molecule, making the initial loss of the bromine radical (•Br) a highly favorable fragmentation pathway.[8] This results in a very stable cation at m/z 167 . This fragment represents the dibenzofuran cation and is often the base peak or a very abundant ion in the spectrum.
-
Loss of Carbon Monoxide ([M-Br-CO]+): Following the loss of bromine, the resulting dibenzofuran cation (m/z 167) is expected to undergo the characteristic fragmentation of the dibenzofuran core. This involves the expulsion of a neutral carbon monoxide (CO) molecule, a common fragmentation for cyclic ethers and ketones. This leads to the formation of a highly stable ion at m/z 139 .[2] This fragment is likely the biphenylene radical cation.
-
Further Fragmentation: Subsequent fragmentation of the m/z 139 ion can occur, but these fragments will have lower m/z ratios and are generally less diagnostic than the primary fragments.
The predicted fragmentation pathway is visualized in the diagram below:
Caption: Predicted EI fragmentation of this compound.
Comparative Fragmentation Analysis
To validate our predicted pattern and provide a richer context, it is instructive to compare the fragmentation of this compound with its parent compound, dibenzofuran, and a chlorinated analogue.
Dibenzofuran (Unsubstituted)
The mass spectrum of dibenzofuran provides the baseline fragmentation for the core structure.[2] As seen in the diagram below, its fragmentation is straightforward, dominated by the loss of carbon monoxide.
Caption: Primary EI fragmentation pathways for Dibenzofuran.[2]
The key takeaway is that the fragment at m/z 139 is a strong indicator of the dibenzofuran core. The presence of the bromine atom in this compound introduces the initial, facile loss of the halogen, leading to an abundant ion at m/z 167, which then follows a similar path to the dibenzofuran molecular ion's fragments.
Comparison with 2,8-Dichlorodibenzofuran
Data for 2,8-Dichlorodibenzofuran shows a molecular ion cluster (due to 35Cl and 37Cl isotopes) around m/z 236 and 238, with a significant fragment at m/z 173.[1] This corresponds to the loss of a chlorine atom followed by the loss of CO (236 - 35 - 28 = 173). This provides strong evidence for the proposed fragmentation pathway of halogen loss followed by CO expulsion in halogenated dibenzofurans.
Data Summary and Comparison
| m/z | Proposed Fragment | This compound (Predicted) | Dibenzofuran (Experimental)[2] | 2,8-Dichlorodibenzofuran (Experimental)[1] |
| 246/248 | [M]+• | Abundant | - | - |
| 236/238 | [M]+• | - | - | Abundant |
| 168 | [Dibenzofuran]+• | - | Abundant (Base Peak) | - |
| 167 | [M-Br]+ | Abundant (Likely Base Peak) | Abundant ([M-H]+) | - |
| 139 | [M-Br-CO]+ or [M-CHO]+ | Abundant | Abundant | Abundant ([M-Cl-Cl-H]+) |
| 173 | [M-Cl-CO]+ | - | - | Abundant |
This comparative table highlights the influence of the halogen substituent on the fragmentation pattern. The initial loss of the halogen is a dominant feature for the substituted compounds, after which the fragmentation of the core dibenzofuran structure proceeds.
Experimental Protocol for GC-MS Analysis
To ensure reproducible and high-quality data, the following detailed protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is recommended. This protocol is based on standard methods for the analysis of semi-volatile organic compounds like polybrominated and polychlorinated dibenzofurans.[9][10]
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve in 10 mL of a high-purity solvent such as toluene or nonane to create a 100 µg/mL stock solution. Perform serial dilutions to prepare working standards in the range of 0.1 to 10 µg/mL.
-
Matrix Samples: For environmental or biological samples, a suitable extraction and clean-up procedure (e.g., solid-phase extraction with alumina or Florisil columns) is crucial to remove interfering matrix components.[9]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector.
-
GC Column: A low-bleed, non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Operate in splitless mode to maximize sensitivity. Injector temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan mode (e.g., m/z 50-350) to observe all fragments. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, monitoring m/z 246, 248, 167, and 139 for enhanced sensitivity and specificity.
Data Analysis and Validation
-
Peak Identification: Identify the peak for this compound based on its retention time from the analysis of a pure standard.
-
Spectral Confirmation: Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern. Key validation points are:
-
The presence of the molecular ion doublet at m/z 246/248 with a ~1:1 abundance ratio.
-
The presence of the [M-Br]+ fragment at m/z 167.
-
The presence of the [M-Br-CO]+ fragment at m/z 139.
-
-
Quantification: For quantitative analysis using SIM, construct a calibration curve from the analysis of the working standards.
The workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct and predictable fragmentation pattern. The presence of a prominent molecular ion doublet at m/z 246/248, followed by the facile loss of a bromine radical to yield a stable cation at m/z 167, and the subsequent expulsion of carbon monoxide to form an ion at m/z 139, are the key diagnostic features. By comparing this predicted pattern with the known fragmentation of dibenzofuran and chlorinated analogues, we can confidently establish a reliable method for its identification. The provided experimental protocol offers a robust framework for researchers to obtain high-quality, reproducible data for this compound and related compounds, ensuring accuracy and integrity in their analytical workflows.
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A Senior Application Scientist's Guide to the Structural Elucidation of 1-Bromododibenzofuran Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the dibenzofuran scaffold is a cornerstone for designing novel therapeutic agents and functional organic materials.[1][2][3][4] Derivatives, particularly halogenated ones like 1-bromodibenzofuran, are of significant interest due to their demonstrated cytotoxic activities and potential as anticancer agents.[1][5][6] The precise three-dimensional arrangement of atoms and intermolecular interactions within these molecules dictates their biological activity and material properties. Therefore, unambiguous structural elucidation is not merely a characterization step but a critical prerequisite for rational drug design and structure-activity relationship (SAR) studies.[6][7][8]
This guide provides an in-depth comparison of X-ray crystallography—the gold standard for solid-state structure determination—with its principal alternatives.[9] We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data to empower researchers in selecting the optimal analytical strategy for their this compound derivatives.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, high-resolution view of a molecule's structure in the crystalline state.[9][10][11] It directly maps the electron density within a crystal, allowing for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles.[11] For complex organic molecules, this technique is uniquely powerful in:
-
Unambiguous Stereochemistry: It definitively resolves the relative and absolute configuration of stereocenters, an often-insurmountable challenge for other methods.[8][12]
-
Conformational Analysis: It captures the preferred solid-state conformation of the molecule, revealing the planarity of the dibenzofuran core and the orientation of substituents.
-
Intermolecular Interactions: It provides a detailed map of non-covalent interactions (e.g., halogen bonding, π-π stacking, hydrogen bonding) that govern crystal packing, which can be crucial for understanding solubility, stability, and polymorphism.[13]
The primary limitation, and the most significant experimental hurdle, is the absolute requirement for a high-quality single crystal.[8][14] The process of crystallization can be time-consuming and is not always successful.[14][15] Furthermore, the determined structure represents a time- and space-averaged arrangement in a periodic crystal lattice, which may differ from the molecule's behavior in solution.
Comparative Analysis: Crystallography vs. Alternatives
While SC-XRD is the definitive method for solid-state structure, a comprehensive understanding requires considering alternative and complementary techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Computational Modeling (e.g., DFT) |
| Sample State | Solid (Single Crystal) | Solution | In Silico (No physical sample) |
| Information Yield | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, packing.[9][11] | Atomic connectivity, through-bond and through-space correlations (2D NMR), dynamic information.[10] | Predicted geometry, electronic properties, theoretical vibrational frequencies. |
| Key Advantage | Unambiguous and high-resolution 3D structure.[10][12] | Provides data in a biologically relevant solution state; no crystallization needed.[10] | Extremely fast; can predict structures of theoretical or unstable molecules. |
| Key Limitation | Requires a suitable single crystal; structure is static and in solid state.[12][14] | Structure is inferred, not directly imaged; can be ambiguous for complex stereochemistry.[12] | It is a theoretical model that requires experimental validation; accuracy is method-dependent. |
| Best Use Case | Final, definitive proof of structure, stereochemistry, and intermolecular interactions. | Primary characterization of new compounds, studying solution-state conformation and dynamics. | Guiding synthesis, interpreting spectroscopic data, exploring potential energy landscapes. |
Causality in Method Selection: The choice between these methods is driven by the research question. If the goal is to confirm the absolute structure of a final synthetic product with multiple stereocenters, SC-XRD is superior.[12] If the goal is to understand how a drug candidate might bind to a receptor in a physiological (aqueous) environment, NMR provides more relevant insights into its solution-state dynamics.[10] Computational methods are best used synergistically, for instance, to predict the most stable conformer which can then be compared against experimental XRD or NMR data.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized this compound derivative to a refined crystal structure is a multi-step process that demands precision at every stage.
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A Senior Application Scientist's Comparative Guide to Evaluating the Purity of 1-Bromodibenzofuran for Pharmaceutical Applications
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends to every intermediate chemical involved in its synthesis. 1-Bromodibenzofuran stands as a crucial building block, a versatile intermediate used in the synthesis of complex molecules with potential therapeutic activities, including anticancer and antibacterial agents.[1][2][3][4] Its molecular integrity is the foundation upon which the safety and efficacy of the final drug product are built. The presence of even minute impurities can drastically alter reaction pathways, introduce toxicity, or reduce the therapeutic efficacy of the API, making rigorous purity assessment an indispensable step in the manufacturing process.[5]
This guide provides an in-depth comparison of the primary analytical techniques used to evaluate the purity of this compound. As dictated by Good Manufacturing Practices (GMP) and global regulatory bodies, ensuring that intermediates like this compound meet stringent quality and purity specifications is a fundamental requirement for regulatory approval and patient safety.[6][7] We will move beyond mere protocols to explore the causality behind experimental choices, enabling you to build a robust, self-validating system for quality control.
The Analytical Challenge: Profiling Potential Impurities
A comprehensive purity evaluation begins with understanding the potential impurities that can arise during synthesis. The manufacturing of this compound, often involving the bromination of dibenzofuran or complex cyclization strategies, can introduce several classes of impurities.[1][8][9]
-
Starting Materials & Reagents: Unreacted dibenzofuran or residual brominating agents.
-
Isomeric Impurities: Formation of 2-Bromodibenzofuran, 3-Bromodibenzofuran, or 4-Bromodibenzofuran. These are often the most challenging to separate and identify due to their similar physical properties.
-
Over-Brominated Products: Dibromo- and polybrominated dibenzofurans resulting from excessive reaction.
-
Related Substances: Impurities originating from the starting materials, such as biphenyls or their derivatives.[9]
-
Residual Solvents: Solvents used during reaction and purification, such as dimethylformamide (DMF) or acetonitrile.
Given that certain halogenated dibenzofurans are known for their toxicity, the identification and quantification of these impurities are not just a matter of quality but of safety.[9][10]
A Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific information required. For this compound, a multi-pronged approach is often necessary for a complete purity profile. We will compare the three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of this compound.
Caption: A multi-phase workflow for the comprehensive purity evaluation of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a non-polar molecule like this compound, reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is the method of choice.[11]
Expertise & Experience: HPLC is the workhorse of the pharmaceutical quality control lab for purity and assay determination. Its primary strength lies in its ability to provide precise and accurate quantification of the main component and its impurities. The choice of a C18 column is logical due to the aromatic, moderately non-polar nature of dibenzofurans. UV detection is ideal because the fused aromatic ring system possesses a strong chromophore, ensuring high sensitivity.
Trustworthiness: Method validation is key to ensuring trustworthiness. A robust HPLC method is validated for specificity, linearity, accuracy, precision, and range, as outlined in regulatory guidelines. System suitability tests (e.g., checking retention time, peak area, and tailing factor of a reference standard) are performed before every run to guarantee the system is performing as expected.
Detailed Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Rationale: This combination provides a good polarity range to elute the main peak with a sharp shape while allowing for the separation of more polar or less polar impurities.
-
-
Gradient Elution:
-
Start at 60% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 5 minutes.
-
Rationale: A gradient is superior to an isocratic method here as it can resolve early-eluting polar impurities and late-eluting, highly non-polar impurities (like dibrominated species) within a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 254 nm.
-
Rationale: Aromatic compounds typically exhibit strong absorbance at this wavelength. A full UV scan should be performed on a reference standard to determine the optimal wavelength.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. After separation, the compounds enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Expertise & Experience: For halogenated aromatic compounds, GC-MS is an exceptionally powerful tool.[10][12] Its high resolving power is ideal for separating closely related isomers that might co-elute in HPLC. The mass spectrometer provides definitive identification. For example, while HPLC might show two small impurity peaks, GC-MS can confirm if they are positional isomers (having the same molecular weight and fragmentation pattern) or unrelated substances. This technique is highly sensitive, capable of detecting trace-level impurities.[13]
Trustworthiness: The system's trustworthiness is established through regular tuning of the mass spectrometer and the use of a reference standard to confirm the retention time and mass spectrum of this compound. The NIST mass spectral library is an authoritative source used to tentatively identify unknown impurity peaks by matching their fragmentation patterns.
Detailed Experimental Protocol: GC-MS Impurity Profile
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
Rationale: This program starts at a low enough temperature to separate any volatile solvents and ramps aggressively to elute the high-boiling point dibenzofurans efficiently.
-
-
Inlet: Splitless mode at 280 °C.
-
Rationale: Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 45-500 amu.
-
-
Sample Preparation: Prepare a dilute solution of ~100 µg/mL in a high-purity solvent like ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the molecular structure, including the connectivity and chemical environment of each atom.[14]
Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation.[15][16] While chromatography is excellent for separation and quantification, NMR provides definitive proof of the compound's identity. For this compound, a ¹H NMR spectrum will show a unique pattern of signals in the aromatic region, and their integration (area) will correspond to the number of protons. Any impurity with a different structure will produce its own set of signals, often allowing for its identification and quantification relative to the main component.
Trustworthiness: The authority of NMR comes from its fundamental connection to molecular structure. The chemical shifts and coupling constants are highly reproducible physical properties. A high-purity, certified reference material can be used to validate the spectrum of the sample. Furthermore, adding a known amount of an internal standard to the sample allows for a highly accurate quantitative NMR (qNMR) assay.
Detailed Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. TMS provides a sharp, reliable reference point.
-
-
Acquisition Parameters (Typical for ¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Rationale: A longer relaxation delay is crucial for accurate integration, ensuring all protons have fully relaxed before the next pulse. This is essential for quantitative analysis.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The sum of the integrations in the aromatic region should correspond to the 7 protons of the dibenzofuran ring system.
-
-
Analysis: Compare the obtained spectrum to a reference spectrum or predicted spectrum to confirm the structure. Any additional peaks are indicative of impurities. The relative molar quantity of an impurity can be calculated by comparing the integral of one of its unique peaks to the integral of a peak from the main compound.
Data Summary and Method Selection
The choice of method depends on the analytical goal. The following table summarizes the strengths of each technique in the context of analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative purity assessment (% Area) | Identification of volatile impurities and isomers | Unambiguous structural confirmation |
| Sensitivity | High (ppm range) | Very High (ppb-ppm range) | Moderate (requires ~mg of sample) |
| Selectivity | Good; depends on column/mobile phase | Excellent for isomers | Excellent for structural differences |
| Quantitative? | Yes (Primary method for % purity) | Yes (with calibration) | Yes (qNMR with internal standard) |
| Key Insight | "How much of the main component is present?" | "What are the identities of the trace impurities?" | "Is this molecule truly this compound?" |
Decision Logic for Analytical Method Selection
Caption: A decision tree for selecting the appropriate analytical technique based on the specific goal.
Conclusion: An Integrated Strategy for Assured Quality
No single analytical method can provide a complete picture of the purity of this compound. A robust quality control strategy relies on an orthogonal approach, using multiple techniques that measure different chemical and physical properties.
-
HPLC serves as the primary tool for routine quality control, delivering fast and precise quantification of purity.
-
GC-MS is indispensable for the challenging task of identifying and separating isomeric and other volatile impurities that could compromise downstream reactions or introduce toxicity.
-
NMR Spectroscopy is the ultimate authority for structural verification, providing the definitive evidence needed to qualify reference standards and confirm the identity of new batches.
By integrating these three powerful techniques, researchers and drug development professionals can establish a self-validating system that ensures every batch of this compound meets the highest standards of purity, safeguarding the integrity of the entire pharmaceutical manufacturing process.
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Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS). PubMed. Available at: [Link]
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Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. PubMed. Available at: [Link]
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Exploring the Versatility of 1-Bromodibenzo[b,d]furan (CAS: 50548-45-3). XML Add-on. Available at: [Link]
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What Standards Guide Pharmaceutical Raw Material Quality?. YouTube. Available at: [Link]
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Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Agilent. Available at: [Link]
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Trace analysis of polychlorinated dibenzo-p-dioxins/dibenzofurans using GC-MS/MS in accordance with EU Regulations 2017/644 and 2017/771 for food and feed. Wageningen University & Research. Available at: [Link]
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Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. Available at: [Link]
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Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. LCGC. Available at: [Link]
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Separation of 7-Bromo-3-phenylbenzofuran on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Available at: [Link]
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Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. Available at: [Link]
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The Isomer Advantage: A Comparative Guide to Bromodibenzofuran-Based Host Materials for High-Performance OLEDs
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of the host material within the emissive layer is paramount. An ideal host must possess a high triplet energy to confine the excitons on the phosphorescent guest, facilitate balanced charge transport, and exhibit excellent thermal and morphological stability. Dibenzofuran (DBF) has emerged as a privileged scaffold for host materials, owing to its rigid, planar structure and inherently high triplet energy. However, not all dibenzofuran derivatives are created equal. The precise positioning of substituent groups—a concept known as regioisomerism—can dramatically alter the material's electronic properties and, consequently, the final device performance.
This guide provides an in-depth comparison of OLED performance stemming from different bromodibenzofuran isomers. We will explore the causal relationships between the isomeric substitution pattern on the dibenzofuran core and the resulting photophysical properties and device efficiencies. This analysis is grounded in experimental data from key studies that systematically investigate these regioisomeric effects, offering a blueprint for the rational design of next-generation OLED materials.
The Critical Impact of Linkage Position: A Tale of Four Isomers
The substitution pattern on the dibenzofuran core dictates the spatial arrangement and electronic communication between the DBF unit and other functional moieties in a host molecule. A seminal study systematically explored this by synthesizing four bipolar host materials where a dibenzofuran unit was connected to a cyanofluorene unit at the 1, 2, 3, or 4-position of the DBF core.[1][2][3] While the base molecules are not simple bromodibenzofurans, these linkage positions are accessed through their corresponding bromo- or borylated-precursors, making this study a direct proxy for understanding the performance of different bromodibenzofuran isomers as synthetic building blocks.
The study revealed that the linkage at the 2-position of the dibenzofuran core (derived from a 2-bromodibenzofuran precursor) yielded the most impressive device performance in yellow phosphorescent OLEDs (PhOLEDs).[1][2]
Key Performance Data Summary
The performance of yellow PhOLEDs using four regioisomeric host materials is summarized below. The host materials are denoted by the linkage position on the dibenzofuran moiety.
| Host Material (Linkage Position) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | Triplet Energy (eV) |
| CF-1-BzF (1-position) | 65.8 | 21.5 | 2.68 |
| CF-2-BzF (2-position) | 77.2 | 25.3 | 2.67 |
| CF-3-BzF (3-position) | 58.9 | 19.3 | 2.68 |
| CF-4-BzF (4-position) | 62.5 | 20.5 | 2.67 |
| (Data synthesized from multiple sources)[1][2][4] |
As the data clearly indicates, the device incorporating the CF-2-BzF host, which utilizes a 2-substituted dibenzofuran, demonstrated a significantly higher current efficiency and EQE compared to its isomeric counterparts.[1] This highlights that the 2-position provides a more optimal pathway for charge transport and exciton management within the emissive layer.
Mechanistic Insights: Why Isomerism Matters
The performance disparity between isomers is not arbitrary; it is rooted in the fundamental electronic structure of the molecules. The position of the bromine atom (which is later functionalized) influences several key parameters:
-
HOMO/LUMO Distribution: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for charge injection and transport. The substitution position affects the delocalization of these frontier orbitals across the molecule. An optimal distribution, often achieved with 2-substitution, leads to more balanced electron and hole mobility, which is crucial for ensuring that charge recombination occurs efficiently within the emissive layer.[5]
-
Triplet Energy (ET): The host material must have a higher triplet energy than the phosphorescent dopant to prevent back energy transfer and ensure efficient emission from the guest. While the triplet energies of the four tested isomers were similar (around 2.67-2.68 eV), even subtle differences, combined with other factors, can influence performance. The dibenzofuran core itself is valued for its high intrinsic triplet energy.[1][6]
-
Molecular Packing and Morphology: Isomerism affects the overall shape of the molecule, which in turn dictates how molecules pack in the solid state. This can influence the morphological stability of the thin film and the intermolecular charge hopping pathways. The less linear structure of the 2-substituted isomer may lead to better amorphous film-forming properties, preventing crystallization and enhancing device longevity.
Experimental Protocols
To ensure the principles discussed can be validated and built upon, we provide standardized, step-by-step methodologies for the synthesis of a representative bromodibenzofuran isomer and the subsequent fabrication and characterization of an OLED device.
Protocol 1: Synthesis of 2,8-Dibromodibenzofuran
This protocol describes a common method for synthesizing a key dibenzofuran intermediate.
Materials:
-
Dibenzofuran
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve dibenzofuran (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure 2,8-dibromodibenzofuran as a white solid.[7][8]
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication and Testing of a Phosphorescent OLED
This protocol outlines the fabrication of a multilayer PhOLED using thermal evaporation.
Device Structure: ITO / HATCN (10 nm) / TAPC (40 nm) / Host:Dopant (30 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN)
-
Hole Transporting Layer (HTL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Emissive Layer (EML): Host material (e.g., CF-2-BzF) doped with a phosphorescent emitter (e.g., (ppy)₂Ir(acac)) at a concentration of 10 wt%.
-
Electron Transporting Layer (ETL): 4,6-Bis[3,5-di(pyridin-3-yl)phenyl]-2-methylpyrimidine (B3PYMPM)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially onto the ITO substrate without breaking the vacuum. The deposition rates should be controlled using quartz crystal monitors:
-
HATCN: 1 Å/s
-
TAPC: 2 Å/s
-
Host and Dopant (co-evaporation): Total rate of 2 Å/s, with individual rates adjusted to achieve the desired doping concentration.
-
B3PYMPM: 2 Å/s
-
LiF: 0.2 Å/s
-
Al: 5 Å/s
-
-
Encapsulate the completed devices with a glass lid and UV-cured epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. The external quantum efficiency (EQE) can be calculated from the luminance, current density, and electroluminescence spectrum.[1][9]
Visualizing the Workflow and Structures
To better illustrate the concepts, the following diagrams are provided.
Caption: Workflow for synthesizing an isomeric host material and fabricating an OLED device.
Caption: Numbering of the dibenzofuran core showing key substitution positions.
Conclusion and Future Outlook
The evidence strongly suggests that the isomeric point of attachment on the dibenzofuran core is a critical design parameter for developing high-performance host materials. Specifically, functionalization at the 2-position of the dibenzofuran scaffold has been experimentally shown to produce materials that lead to superior device efficiency in PhOLEDs. This is attributed to a favorable combination of electronic and morphological properties that promote balanced charge transport and efficient exciton harvesting.
For researchers and material developers, this guide underscores the necessity of moving beyond simply selecting a core molecular unit and instead focusing on the nuanced effects of its isomeric structure. Future research should involve a broader comparison of symmetrically substituted isomers, such as 2,8-dibromodibenzofuran versus 3,7- or 4,6-dibromodibenzofuran, as precursors for a fixed molecular architecture. This will provide an even clearer picture of structure-property relationships and pave the way for the rational design of host materials that can push the boundaries of OLED performance.
References
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Yu, J. G., Byeon, S. Y., Han, S. H., & Lee, J. Y. (2017). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. Chemistry – A European Journal, 23(63), 16044-16050. [Link]
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Cho, N. H., Lee, J. Y., Kim, O. Y., & Hwang, S. H. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 44(10), 3868-3873. [Link]
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Sungkyunkwan University. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. [Link]
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Request PDF. (n.d.). Regio-Isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. ResearchGate. Retrieved from [Link]
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PubMed. (2017). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. [Link]
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MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,8-Dibromodibenzofuran: High Purity OLED Intermediate Manufacturer and Supplier in China. Retrieved from [Link]
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Guangdiancha. (2025). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. [Link]
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PubMed Central. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. [Link]
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PubChem. (n.d.). 2,8-Dibromodibenzofuran. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternatives for 1-Bromodibenzofuran in Organic Synthesis
Introduction: The Dibenzofuran Core and the Role of a Key Building Block
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its rigid, planar structure and unique electronic properties make it a cornerstone for developing novel therapeutics and organic light-emitting diodes (OLEDs).[3] Historically, 1-bromodibenzofuran has served as a critical and versatile building block for elaborating this core structure.[4] Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, has made it a go-to reagent for introducing substituents at the C1 position.
However, reliance on a single halogenated intermediate presents limitations. These can include challenges in the initial bromination, potential for dehalogenation side reactions, and a strategic inflexibility that funnels synthetic design through a single pathway. Modern organic synthesis prizes efficiency, atom economy, and strategic diversity. This guide provides a comprehensive comparison of alternative reagents and strategies to this compound, offering researchers a broader toolkit for accessing functionalized dibenzofuran derivatives. We will explore direct replacements, polarity-reversed synthons, and advanced strategies that bypass the need for pre-halogenated intermediates altogether.
Chapter 1: The Classical Approach: this compound as the Electrophilic Workhorse
This compound's utility stems from its role as an aryl halide, making it an ideal electrophilic partner in a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions form the baseline against which all alternatives must be measured.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with an organoboron reagent (e.g., a boronic acid or ester). This is one of the most robust and widely used methods for biaryl synthesis.[5][6][7]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with a primary or secondary amine. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9][10][11]
-
Sonogashira Coupling: Forms C-C bonds by coupling with a terminal alkyne, providing access to arylethynyl structures common in materials science.[12][13][14]
Caption: Core reactions of this compound.
Experimental Protocol 1: Typical Suzuki-Miyaura Coupling
Objective: To synthesize 1-phenyldibenzofuran from this compound and phenylboronic acid.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 247 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent and Base Addition: Add toluene (5 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-phenyldibenzofuran.
Chapter 2: Strategic Inversion: Nucleophilic Dibenzofuran Reagents
A powerful alternative strategy involves reversing the polarity of the dibenzofuran synthon. Instead of an electrophile (the bromide), we can generate a nucleophilic species from dibenzofuran, which can then react with a suitable electrophile. This approach opens up a completely different set of potential coupling partners.
Dibenzofuran-1-boronic Acid
This reagent is the direct counterpart to this compound for Suzuki-Miyaura reactions. It allows for coupling with a wide variety of aryl and vinyl halides or triflates. The choice between using the bromide or the boronic acid often depends on the commercial availability and complexity of the desired coupling partner.
Organometallic Reagents: Grignard and Organolithium Species
For reactions with carbonyls or other simple electrophiles, generating a Grignard or organolithium reagent is highly effective.[15] This is typically achieved by halogen-metal exchange from this compound or by direct metallation of the parent dibenzofuran. Directed ortho-metallation, using a directing group, can provide regioselective access to specific positions.[16][17]
Caption: Reversing synthetic polarity.
Table 1: Comparison of Electrophilic vs. Nucleophilic Dibenzofuran Reagents
| Feature | This compound (Electrophile) | Dibenzofuran-1-boronic Acid (Nucleophile) |
| Primary Use | Coupling with nucleophiles (boronic acids, amines, alkynes) | Coupling with electrophiles (aryl/vinyl halides & triflates) |
| Stability | Generally stable, can be stored long-term. | Can be prone to protodeboronation; often used fresh or as more stable ester/trifluoroborate salts.[5][18] |
| Synthesis | Typically via electrophilic bromination of dibenzofuran. | Often synthesized from this compound via lithiation and borylation. |
| Key Advantage | High reactivity in a broad range of standard Pd-catalyzed reactions. | Allows access to products where the more complex partner is an easily accessible halide. |
| Key Disadvantage | Limited to reactions with nucleophilic partners. | Stability can be an issue; requires activation with a base in Suzuki couplings.[6] |
Experimental Protocol 2: Generation and Use of a Dibenzofuran Grignard Reagent
Objective: To synthesize 1-(dibenzofuran-1-yl)ethanol.
Methodology:
-
Grignard Formation: Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-necked flask under argon. Add anhydrous THF (3 mL). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of this compound (1.0 mmol, 247 mg) in THF (2 mL) dropwise. If the reaction does not initiate, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the addition rate. After addition is complete, stir for 1 hour at room temperature.[15][19]
-
Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add acetaldehyde (1.1 mmol, 62 µL) dropwise.
-
Quenching and Work-up: After stirring for 2 hours at 0 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
Chapter 3: Advanced Strategies: Synthesizing the Core on Demand
The most modern and elegant alternatives involve constructing the functionalized dibenzofuran core itself, rather than modifying a pre-formed one. These methods often offer superior atom economy and can significantly shorten synthetic sequences.
Intramolecular Cyclization of Diaryl Ethers
This powerful strategy involves forming the central C-C bond to close the furan ring. A common approach is the palladium-catalyzed C-H activation/C-O cyclization of 2-phenylphenols or the intramolecular C-H arylation of 2-iododiaryl ethers.[20][21][22][23] These methods allow for the synthesis of highly substituted dibenzofurans by simply using appropriately substituted precursors.
Caption: Synthesis via C-H activation/C-O cyclization.
Direct C-H Functionalization of Dibenzofuran
Instead of installing a halogen to "activate" the C1 position, it is possible to functionalize the C-H bond directly. This is the most atom-economical approach. While regioselectivity can be a challenge, methods like directed ortho-lithiation (using a directing group at C2 or C4) or transition-metal-catalyzed C-H activation can provide specific access to the C1 position. This strategy is at the forefront of modern synthetic chemistry and avoids stoichiometric waste from halogenation and metallation steps.
Table 2: High-Level Strategic Comparison
| Strategy | Key Features | Pros | Cons |
| Functionalization of this compound | Well-established, versatile for cross-coupling. | Predictable reactivity, vast literature precedent. | Requires synthesis of the brominated starting material, not atom-economical. |
| Use of Nucleophilic Dibenzofuran Reagents | Reverses synthetic polarity. | Expands scope to electrophilic partners, strategically different disconnections. | Reagents can be less stable; may require extra steps for preparation. |
| Intramolecular Cyclization / C-H Activation | Builds the core structure as needed. | High atom economy, access to complex substitution patterns, potentially fewer steps.[24] | Requires synthesis of specific precursors (e.g., diaryl ethers); regioselectivity can be a challenge. |
Experimental Protocol 3: Dibenzofuran Synthesis via Pd-Catalyzed C-H Activation/C-O Cyclization
Objective: To synthesize dibenzofuran from 2-phenylphenol. (Adapted from Daugulis, O. et al., J. Am. Chem. Soc.)[22][23]
Methodology:
-
Reaction Setup: In a pressure vessel, combine 2-phenylphenol (1.0 mmol, 170 mg), palladium(II) acetate (0.05 mmol, 11 mg), and pivalic acid (2.0 mmol, 204 mg).
-
Solvent Addition: Add trifluorotoluene (2 mL) as the solvent.
-
Reaction Execution: Seal the vessel and heat to 120 °C for 24 hours. The reaction uses air as the terminal oxidant.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel to yield dibenzofuran.
Conclusion
While this compound remains a valuable and reliable tool in the synthetic chemist's arsenal, it is by no means the only option. For standard cross-coupling reactions where the required boronic acid, amine, or alkyne is readily available, the classical approach is often the most straightforward.
However, for greater strategic flexibility, a polarity-reversed approach using nucleophilic dibenzofuran reagents like boronic acids or Grignard reagents should be strongly considered. This allows the more complex or precious coupling partner to be an aryl halide.
For researchers focused on efficiency, atom economy, and the synthesis of complex, highly substituted analogs, the advanced strategies of intramolecular cyclization and direct C-H functionalization represent the state of the art. These methods build the dibenzofuran core on demand, often reducing step counts and waste. The choice of strategy is therefore not merely a tactical decision about one reaction, but a strategic choice that impacts the entire synthetic route. By understanding the full range of available alternatives, researchers can design more elegant, efficient, and powerful syntheses of important dibenzofuran-containing molecules.
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Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2015). Isolation and synthesis of polyoxygenated dibenzofurans possessing biological activity. European Journal of Medicinal Chemistry, 97, 377-387. [Link]
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Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences. (2012). The Synthesis of Dibenzofuran Derivatives through C-H Activation. [Link]
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Reddy, M. S., Uredi, D., & Kumar, M. P. (2014). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed. [Link]
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Li, B., Ma, J., & Wang, G. W. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(23), 8878-8881. [Link]
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Li, B., Ma, J., & Wang, G. W. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. PubMed. [Link]
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Gîl, R., & Snieckus, V. (2001). Lithiation of Pivaloylamino Derivatives of Dibenzofuran and 9-Methylcarbazole. Australian Journal of Chemistry, 54(9-10), 605-609. [Link]
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Dean, F. M., & Sargent, M. V. (1984). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1345-1349. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Introduction: The Challenge of Isomerism in Dibenzofuran Scaffolds
An In-Depth Guide to the Spectroscopic Comparison of Substituted Dibenzofuran Isomers for Researchers and Drug Development Professionals
Dibenzofuran is a heterocyclic aromatic compound whose rigid, planar structure is a privileged scaffold in medicinal chemistry, materials science, and environmental analysis. When substituents are introduced onto the dibenzofuran core, multiple positional isomers can be formed, each potentially possessing vastly different biological activities, toxicological profiles, and photophysical properties. For researchers in drug development, accurately identifying and characterizing these isomers is not merely an academic exercise—it is a critical step in ensuring the efficacy, safety, and novelty of a potential therapeutic agent.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate substituted dibenzofuran isomers. Moving beyond a simple listing of methods, we will explore the underlying principles that dictate how the position of a substituent—be it electron-donating or electron-withdrawing—influences the spectral output. We will provide field-proven experimental protocols and objective data to empower scientists to make unambiguous structural assignments.
The Spectroscopic Toolkit: A Multi-Faceted Approach to Isomer Differentiation
No single spectroscopic technique can definitively resolve every isomeric challenge. The most robust characterization relies on the synergistic use of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, and Vibrational (Infrared and Raman) spectroscopy. The logical workflow for identifying an unknown substituted dibenzofuran isomer involves a combination of these methods.
Caption: A typical experimental workflow for the structural elucidation of substituted dibenzofuran isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment
NMR spectroscopy is the most powerful and definitive tool for distinguishing between positional isomers of substituted dibenzofurans.[1] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts and spin-spin coupling patterns.
Expertise & Experience: Decoding the Spectra
-
¹H NMR Spectroscopy : The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is paramount. The substitution pattern breaks the parent molecule's symmetry, leading to unique coupling patterns (doublets, triplets, doublets of doublets) for the remaining protons. For instance, a substituent at the C2 position will uniquely affect the protons at C1, C3, and C4, leading to a pattern distinct from that of a C3 or C4 substituted isomer. Unambiguous assignments can be confirmed using double resonance techniques.[2]
-
¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms are highly sensitive to the electronic environment. An electron-withdrawing group (e.g., -NO₂) will cause a downfield shift (to a higher ppm value) for the carbon it is attached to (the ipso-carbon) and other carbons in conjugation (ortho and para positions). Conversely, an electron-donating group (e.g., -OCH₃) will cause an upfield shift. The chemical shifts of substituent groups themselves, like an isopropyl group, are more dependent on their position in ¹³C NMR than in ¹H NMR, providing a powerful diagnostic tool.[1]
-
2D NMR Techniques : For complex substitution patterns or when signal overlap occurs in 1D spectra, 2D NMR is indispensable. Techniques like C-H COSY (Correlation Spectroscopy) directly link protons to the carbons they are attached to, allowing for unequivocal assignments even in impure samples.[1][2]
Comparative Data: Isopropyldibenzofuran Isomers
The following table summarizes ¹H NMR chemical shift data for monosubstituted isopropyldibenzofurans, illustrating how the proton environment changes with the substituent's position.
| Isomer | H-1 (ppm) | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | H-9 (ppm) |
| Dibenzofuran | 7.96 | 7.46 | 7.35 | 7.57 | 7.57 | 7.35 | 7.46 | 7.96 |
| 1-Isopropyldibenzofuran | - | 7.43 | 7.33 | 7.54 | 7.55 | 7.33 | 7.43 | 8.08 |
| 2-Isopropyldibenzofuran | 7.93 | - | 7.24 | 7.44 | 7.54 | 7.32 | 7.43 | 7.82 |
| 4-Isopropyldibenzofuran | 7.92 | 7.43 | 7.21 | - | 7.53 | 7.31 | 7.42 | 7.76 |
Data synthesized from Kosugi et al.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the dibenzofuran isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition : Acquire a standard ¹H NMR spectrum. A typical experiment involves a 30- or 90-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Accumulate a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis : Integrate the peaks to determine proton ratios. Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of protons in the molecule.
Optical Spectroscopy: Probing Electronic Transitions
UV-Vis absorption and fluorescence spectroscopy are highly sensitive to the electronic structure of the dibenzofuran core and how it is perturbed by substituents. These techniques are particularly valuable for high-throughput screening and for studying the photophysical properties of materials.
Expertise & Experience: The Role of Substituents
The position and electronic nature of a substituent directly impact the HOMO-LUMO energy gap of the molecule.[3][4]
-
UV-Vis Absorption : The parent dibenzofuran molecule exhibits absorption in the UV region.[5] Attaching a substituent that extends the π-conjugated system or an electron-donating/withdrawing group that facilitates intramolecular charge transfer (ICT) will typically cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max). The magnitude of this shift is dependent on the isomer, as the degree of electronic communication varies with the substitution position.
-
Fluorescence Spectroscopy : Dibenzofuran is a fluorescent molecule with an emission peak around 314 nm when excited at 280 nm.[6] Similar to absorption, the emission wavelength (λ_em) is sensitive to substitution. Isomers that exhibit stronger ICT character often have larger Stokes shifts (the difference between λ_max and λ_em) and their fluorescence can be highly sensitive to solvent polarity.
Caption: Relationship between substituent type, electronic structure, and observed spectroscopic shifts.
Illustrative Data: Photophysical Properties of Benzofuran Derivatives
| Compound Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent |
| Diphenyl-benzofuran[7] | 414 | 435, 458 | Dichloromethane |
| Functionalized Benzofuran[8] | ~350-450 | ~450-550 | Dichloromethane |
| Dibenzofuran (Parent)[6] | 280 (Excitation) | 314 | Not Specified |
Experimental Protocol: Steady-State Fluorescence Spectroscopy
-
Sample Preparation : Prepare a stock solution of the dibenzofuran isomer in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). Create a dilute working solution (typically in the 1-10 micromolar range) to ensure the absorbance at the excitation wavelength is below 0.1 AU, preventing inner filter effects.
-
Instrument Setup : Turn on the spectrophotometer and allow the lamp (typically Xenon arc) to warm up for at least 30 minutes for stable output.
-
Acquisition of Excitation Spectrum : Set the emission monochromator to the wavelength of maximum fluorescence (if known, otherwise find by scanning) and scan the excitation monochromator over the desired range to find the wavelength(s) of maximum absorption.
-
Acquisition of Emission Spectrum : Set the excitation monochromator to the determined λ_max. Scan the emission monochromator to record the fluorescence spectrum.
-
Data Analysis : Identify the wavelength of maximum emission (λ_em). The data can be used to calculate the Stokes shift and, with further experiments, the fluorescence quantum yield.
Vibrational Spectroscopy (IR & Raman): Fingerprinting Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[9] They are excellent for confirming the presence of specific functional groups and for fingerprinting isomers, as each isomer will have a unique set of vibrations.
Expertise & Experience: Interpreting Vibrational Modes
-
Selection Rules : A key difference is that IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability.[9] For a molecule like dibenzofuran, symmetric vibrations may be weak in the IR spectrum but strong in the Raman spectrum, and vice-versa.
-
Key Vibrational Bands : For the dibenzofuran core, characteristic bands include C-H stretching in the aromatic region (~3000-3200 cm⁻¹), C-C stretching of the aromatic rings (~1400-1650 cm⁻¹), and the C-O-C ether stretching (~1215 cm⁻¹).[3][4][10]
-
Isomer Differentiation : The introduction of a substituent will add its own characteristic vibrational bands (e.g., the strong symmetric and asymmetric stretches for a -NO₂ group). Furthermore, the position of the substituent influences the vibrations of the dibenzofuran skeleton, particularly the C-H out-of-plane bending modes in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic for the substitution pattern.
Reference Data: Key Vibrational Frequencies for Dibenzofuran
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3191 | FT-IR |
| Aromatic C-C Stretch | 1471, 1484 | FT-IR |
| C-O Stretch | 1215 | FT-IR |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation : Place a small amount (a few milligrams) of the solid dibenzofuran isomer directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is typically needed for solids.
-
Instrument Setup : Ensure the ATR crystal is clean. Run a background scan with nothing on the crystal. This background spectrum will be automatically subtracted from the sample spectrum.
-
Data Acquisition : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Analysis : Identify the key vibrational bands corresponding to the dibenzofuran core and the specific substituent. Compare the fingerprint region of different isomers to identify unique patterns.
Conclusion
The unambiguous characterization of substituted dibenzofuran isomers is a solvable, albeit complex, challenge that requires a multi-pronged spectroscopic approach. NMR spectroscopy serves as the definitive tool for structural assignment, with ¹H coupling patterns and ¹³C chemical shifts providing clear evidence of substituent position. Optical spectroscopy (UV-Vis and Fluorescence) offers a highly sensitive method to probe the electronic consequences of isomerism, which is crucial for applications in materials science and as probes. Finally, vibrational spectroscopy (IR and Raman) provides a valuable molecular fingerprint, confirming the presence of functional groups and highlighting subtle structural differences between isomers. By judiciously applying these techniques and understanding the causality behind the spectral data, researchers can confidently navigate the complexities of dibenzofuran chemistry.
References
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Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations. J-Stage. [Link]
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Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Nepal Journals Online. [Link]
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Unambiguous Assignments for the 1H-NMR Spectrum of Dibenzofuran and Structural Determination of New Isopropyldibenzofurans. J-Stage. [Link]
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Synthesis and Characterization of Dibenzofuran Derivatives. ResearchGate. [Link]
-
Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. PubMed. [Link]
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Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. SciSpace. [Link]
-
Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. PubMed. [Link]
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]
-
Study of the molecular structure, electronic structure, spectroscopic analysis and thermodynamic properties of dibenzofuran using first principles. Nepal Journals Online. [Link]
-
Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. RSC Publishing. [Link]
-
Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. ResearchGate. [Link]
-
1 H NMR spectra of the isolated dihydrodiols formed from fluorene and dibenzofuran by strain 9816/11 expressing NDO. ResearchGate. [Link]
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(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c) The photographs of 2 and 4 excited at 365 nm in dichloromethane. ResearchGate. [Link]
-
Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. ResearchGate. [Link]
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Infrared or Raman Spectroscopy?. Edinburgh Instruments. [Link]
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First-Principles Molecular Dynamics Simulations of Infrared and Raman Vibrational Spectra of H5O2 +, D5O2 +, DH4O2 +, and D4HO2 + from 50 to 300 K. NIH. [Link]
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Dibenzofuran. NIST WebBook. [Link]
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UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran, naphthalene, and anthracene. ResearchGate. [Link]
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Experimental UV-vis optical absorption spectra of studied compounds as well as experimental PL spectrum of NBD-Morph. ResearchGate. [Link]
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MPI-UV spectra of dibenzofuran (upper trace) and dibenzodioxion (lower trace) in a supersonic molecular beam. ResearchGate. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]
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Molecular Vibrational Spectroscopy (Infrared and Raman). YouTube. [Link]
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New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations. [Link]
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Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI. [Link]
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Assessing the Impact of Bromine Position on Dibenzofuran Reactivity: A Comparative Guide for Researchers
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Dibenzofuran, a privileged structure in many biologically active compounds and advanced materials, presents a fascinating case study in regioselectivity upon electrophilic substitution. The introduction of a bromine atom, a versatile handle for further chemical transformations, is a critical step in the diversification of the dibenzofuran core. However, the position of this bromine atom profoundly influences the subsequent reactivity of the molecule. This guide provides an in-depth comparison of the reactivity of brominated dibenzofuran isomers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their synthetic strategies.
The Decisive Role of Bromine Placement: An Overview of Reactivity Principles
Dibenzofuran is an aromatic heterocycle with a numbered ring system that dictates the positions available for substitution. The inherent electronic properties of the furan and benzene rings, combined with the directing effects of substituents, govern the outcome of electrophilic aromatic substitution reactions.
The reactivity of dibenzofuran towards electrophiles is not uniform across all positions. Theoretical and experimental studies have shown that the positional reactivity is highly dependent on the nature of the electrophile and the reaction conditions. This anomalous behavior is attributed to the interplay between early and late transition states in the reaction mechanism. For instance, reactions that proceed through a late transition state, resembling the stability of the sigma-complex intermediate, tend to favor substitution at the 2-position. Conversely, reactions with an early transition state, which is more influenced by the highest occupied molecular orbital (HOMO) electron density, often lead to substitution at the 3-position.
The introduction of a bromine atom, a weakly deactivating but ortho-, para-directing group, further modulates this reactivity landscape. The interplay of bromine's inductive electron-withdrawing effect and its resonance electron-donating effect alters the electron density of the dibenzofuran ring system, thereby influencing the regioselectivity of subsequent reactions.
Comparative Reactivity: 2-Bromodibenzofuran vs. 3-Bromodibenzofuran
The two most common and synthetically useful monobrominated isomers of dibenzofuran are 2-bromodibenzofuran and 3-bromodibenzofuran. Their distinct electronic and steric environments lead to significant differences in their reactivity towards further functionalization.
| Feature | 2-Bromodibenzofuran | 3-Bromodibenzofuran |
| Synthesis | Typically the major product in Friedel-Crafts type reactions and halogenations under certain conditions. Can be synthesized in high yield using NBS with a Lewis acid catalyst in a polar aprotic solvent. | Often a minor product in direct bromination but can be favored under specific nitrating conditions followed by transformation. Its synthesis as a primary product can be challenging. |
| Electronic Effects | The bromine at the 2-position deactivates the ring towards further electrophilic substitution, with the strongest deactivation at the positions ortho and para to the bromine. | The bromine at the 3-position also deactivates the ring, influencing the electron density differently than the 2-bromo isomer. |
| Steric Hindrance | The positions adjacent to the bromine (1 and 3) are sterically hindered. | The positions adjacent to the bromine (2 and 4) are sterically hindered. |
| Reactivity in Cross-Coupling | A versatile substrate for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position. | Also a valuable substrate for cross-coupling reactions, providing access to 3-substituted dibenzofurans, which are important scaffolds in medicinal chemistry.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromodibenzofuran[1]
This protocol describes a high-yield synthesis of 2-bromodibenzofuran via electrophilic bromination using N-bromosuccinimide (NBS) and a Lewis acid catalyst.
Materials:
-
Dibenzofuran
-
N-Bromosuccinimide (NBS)
-
Zirconium chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Schlenk flask
-
Water
Procedure:
-
Under an argon atmosphere, add dibenzofuran (3.36 g, 20 mmol), N-bromosuccinimide (3.92 g, 22 mmol), and zirconium chloride (0.10 g, 0.44 mmol) to a 100 mL Schlenk flask containing N,N-dimethylformamide (40 mL) and a magnetic stirrer.
-
Stir the reaction mixture at 70 °C for 18 hours.
-
After the reaction is complete, slowly pour the reaction solution into 200 mL of water to precipitate the solid product.
-
Continue stirring the suspension for 30 minutes.
-
Collect the solid by filtration and wash the filter cake with hot water (100 mL, 90 °C).
-
Dry the collected solid to obtain 2-bromodibenzofuran. (Expected yield: 4.1 g, 83%).
Figure 1: Experimental workflow for the synthesis of 2-bromodibenzofuran.
Protocol 2: Analysis of Bromodibenzofuran Isomers by GC-MS
This protocol provides a general method for the separation and identification of bromodibenzofuran isomers using gas chromatography-mass spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for separating aromatic isomers (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the sample to remove any particulate matter.
GC-MS Parameters:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Data Analysis:
-
Identify the peaks corresponding to bromodibenzofuran isomers based on their mass spectra. The molecular ion (M+) peak for monobromodibenzofuran will be at m/z 246 and 248 with an approximate 1:1 isotopic ratio due to the presence of ⁷⁹Br and ⁸¹Br.
-
Determine the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Figure 2: Workflow for the GC-MS analysis of bromodibenzofuran isomers.
Conclusion
The position of a bromine substituent on the dibenzofuran scaffold is a critical determinant of its chemical reactivity. While 2-bromodibenzofuran is often the more readily accessible isomer through direct electrophilic bromination, reaction conditions can be tailored to influence the formation of other isomers. Understanding the underlying principles of regioselectivity and having access to robust synthetic and analytical protocols are essential for harnessing the full potential of brominated dibenzofurans in the development of novel pharmaceuticals and functional materials. This guide provides a foundational framework for researchers to navigate the complexities of dibenzofuran chemistry and strategically design their synthetic pathways.
References
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Keumi, T., Tomioka, N., Hamanaka, K., Kakihara, H., Morita, T., Kitajima, H., & Fukushima, M. (1991). Positional reactivity of dibenzofuran in electrophilic substitutions. The Journal of Organic Chemistry, 56(15), 4671–4677. [Link]
-
Fu, H., Lin, Y., & Chen, Y. (2012). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 59(5), 629-635. [Link]
-
Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. Journal of Chromatography A. (2009). [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. (n.d.). [Link]
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Safety Operating Guide
Hazard Identification and Immediate Safety Precautions
As a Senior Application Scientist, I understand that excellence in the lab goes beyond groundbreaking discoveries; it is founded on an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not a matter of mere compliance but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Bromodibenzofuran, a vital intermediate in the synthesis of OLED materials and pharmaceuticals.[1]
The causality behind these procedures is rooted in the chemical's specific hazards and regulatory classifications. Adhering to this protocol ensures the safety of laboratory personnel, prevents environmental contamination, and maintains the trustworthiness of our operations.
Before handling this compound, a thorough understanding of its potential hazards is essential. This compound is classified under the Globally Harmonized System (GHS) and presents specific risks that dictate our handling and disposal protocols.
According to its PubChem Laboratory Chemical Safety Summary, this compound is an irritant.[2] The primary hazards are skin and eye irritation.[2]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] |
Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. Based on standard practices for handling such chemicals, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are appropriate for the concentration and quantity of the substance being handled.
-
Body Protection: A flame-retardant lab coat is required. Ensure all skin is covered.
-
Respiratory Protection: All handling of this compound powder or solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
First Aid Measures: In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing at once. Flush the affected skin with large amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical advice.[5]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of a bromine atom attached to its carbon structure.[7] This classification is critical because regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific disposal requirements for halogenated wastes.[8][9]
The Principle of Segregation: Mixing different waste streams is a common and costly mistake. Combining halogenated waste with non-halogenated waste forces the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated category.[10] Therefore, strict segregation is paramount for both safety and cost-efficiency.
Disposal Decision Workflow: The following diagram outlines the decision-making process for correctly segregating waste containing this compound.
Caption: Decision workflow for segregating this compound waste streams.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and systematically sound.
Step 1: Waste Collection
The moment a material is designated as waste, it must be placed in an appropriate container.
-
Container Selection: Use only chemically compatible containers with secure, leak-proof screw-top caps. For liquid waste, borosilicate glass bottles are often suitable. Do not use metal containers for potentially corrosive waste.[11] The original product container can be an excellent choice for its main waste component.
-
Labeling: This is a critical, non-negotiable step.
Step 2: On-Site Accumulation and Storage
Waste must be stored safely in a designated location within the lab, known as a Satellite Accumulation Area (SAA), pending pickup by your institution's Environmental Health & Safety (EHS) department.
-
Capping: Waste containers must be kept tightly closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to mitigate the impact of a potential leak.
-
Location: Store the SAA away from heat sources, open flames, and direct sunlight.[6][12] Ensure it does not obstruct any emergency exit routes.
-
Incompatibles: Store halogenated organic waste separately from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[3]
Step 3: Arranging for Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management facility.
-
Contact EHS: When your waste container is full or you have finished the project generating the waste, contact your institution's EHS office. They will provide specific instructions and the necessary paperwork, such as a "Hazardous Material Pickup Request Form".[11]
-
Transportation: Never transport hazardous waste in your personal vehicle. Disposal is a "cradle-to-grave" responsibility, meaning the generator is legally responsible for the waste until its final, safe destruction.[10] Rely on certified professionals for transport.
-
Method of Destruction: The standard and most effective method for destroying halogenated organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility. This process breaks the carbon-halogen bonds and ensures complete destruction of the hazardous material.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
Protocol for Decontaminating Glassware and Equipment
-
Initial Rinse: Perform a preliminary rinse of the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Causality: This initial rinse dissolves residual this compound.
-
-
Collect Rinsate: Crucially, this first rinsate must be collected and disposed of as halogenated liquid hazardous waste .[10] Do not pour it down the drain.
-
Secondary Wash: After the solvent rinse, wash the glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Protocol for Managing Spills
Accidents happen, but a prepared response minimizes the risk.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.
-
Containment: Wearing appropriate PPE, contain the spill. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent barrier.
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Labeling: Clearly label the container as "SOLID HAZARDOUS WASTE" and list the contents (e.g., "this compound with vermiculite absorbent").
-
Final Decontamination: Clean the spill area with a cloth or sponge soaked in a solvent, collecting the wipe as contaminated debris. Follow this with a soap and water wash.[13] All materials used for cleanup must be disposed of as hazardous waste.[12]
-
Reporting: Report the incident to your laboratory supervisor or EHS office, as per your institution's policy.[12]
By integrating these procedures into your daily laboratory workflow, you uphold the highest standards of safety and scientific responsibility. This disciplined approach to waste management is fundamental to protecting yourself, your colleagues, and the environment.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 190542, this compound. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromodibenzo[b,d]furan: A Key Building Block in Organic Synthesis. [Link]
-
Washington State University (n.d.). Standard Operating Procedure: Bromine. [Link]
-
University of Wisconsin-Madison (n.d.). Halogenated Waste. [Link]
-
U.S. Government Publishing Office (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6856, 2-Bromodibenzofuran. PubChem. [Link]
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Stanford University (n.d.). Decontamination - Biosafety Manual. Environmental Health & Safety. [Link]
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Purdue University (n.d.). Guidelines: Handling and Disposal of Chemicals. College of Engineering. [Link]
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Northeast Waste Management Officials' Association (NEWMOA) (n.d.). Hazardous Waste Determination Examples. [Link]
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Barclays Official California Code of Regulations (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
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Hazardous Waste Experts (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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IntechOpen (2024). Decontamination Solutions and Techniques for Chemical, Biological, Radiological and Nuclear (CBRN) Incidents. [Link]
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Cheméo (2025). 1-bromo-dibenzofuran. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Bromodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Handling halogenated aromatic compounds like 1-Bromodibenzofuran in a laboratory setting requires a diligent and informed approach to personal safety. This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE), alongside crucial operational and emergency procedures. By understanding the rationale behind these recommendations, you can foster a culture of safety and ensure the integrity of your research.
Understanding the Risks of this compound
Core Principles of Protection
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls, which prioritizes engineering and administrative controls over PPE, should be respected. This guide focuses on the last line of defense: the personal protective equipment required when handling this compound.
Personal Protective Equipment (PPE) for this compound
The following table outlines the recommended PPE for handling this compound, with detailed explanations for each selection.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects against chemical splashes and airborne particles.[3] |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Prevents direct skin contact with the chemical. | |
| - Incidental Contact | Disposable Nitrile Gloves | Suitable for short-term handling of small quantities. | |
| - Extended Contact | Neoprene or Viton Gloves | Recommended for prolonged handling, immersion, or when handling larger quantities due to their higher resistance to aromatic and halogenated hydrocarbons. | |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and protects feet from spills. | ||
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges | Required when working outside of a certified chemical fume hood, or when there is a risk of generating aerosols or vapors. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize the risk of exposure and environmental contamination.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.
Standard Operating Procedures
-
Preparation: Before beginning work, ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with disposable absorbent bench paper.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Use anti-static weigh paper or a tared, sealed container to weigh the solid compound.
-
Handle with care to minimize the creation of dust.
-
Use a dedicated spatula for transfers.
-
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent in a suitable container within the fume hood.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Post-Handling:
-
Thoroughly clean all equipment used.
-
Wipe down the work area in the fume hood.
-
Properly doff and dispose of single-use PPE.
-
Disposal Plan
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh paper, gloves, bench paper) and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.[4]
Emergency Procedures: A Step-by-Step Guide
Immediate and correct action in the event of an emergency can significantly mitigate harm.
Chemical Exposure
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[7]
-
Chemical Spills
-
Minor Spill (contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, do not attempt to clean it up yourself.
-
Contact your institution's emergency response team or environmental health and safety department.
-
Prevent entry into the affected area.
-
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: A flowchart outlining the key steps from risk assessment to post-handling procedures for this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
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GOV.UK. What to do in a chemical emergency. [Link]
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Centers for Disease Control and Prevention. What to Do in a Chemical Emergency. [Link]
-
University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Cheméo. 1-bromo-dibenzofuran. [Link]
-
GOV.UK. Bromine: incident management. [Link]
-
University of California, Santa Barbara. Chamberland SOP Working with Bromine. [Link]
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ChemBK. 1-bromo-dibenzofuran. [Link]
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PubChem. 2-Bromodibenzofuran. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
